molecular formula C20H15NO3 B1678120 Oxyphenisatin CAS No. 125-13-3

Oxyphenisatin

Numéro de catalogue: B1678120
Numéro CAS: 125-13-3
Poids moléculaire: 317.3 g/mol
Clé InChI: SJDACOMXKWHBOW-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Oxyphenisatine is a diphenolic compound with a rich pharmacological history and significant, emerging relevance in modern cancer research. Initially used as a stimulant laxative, its clinical use was discontinued due to associations with drug-induced liver injury and chronic hepatitis . Today, it is a vital tool for researchers investigating novel oncotic cell death pathways and ion channel function. Key Research Applications and Value: • Anticancer Mechanisms: Oxyphenisatin acetate, a pro-drug of Oxyphenisatine, demonstrates potent antiproliferative activity in vitro and in vivo, particularly against triple-negative breast cancer (TNBC) models . Its research value lies in its unique ability to induce oncosis—a form of non-apoptotic cell death characterized by cellular swelling, membrane blebbing, and mitochondrial dysfunction, leading to ATP depletion . • Molecular Target Identification: Recent studies identify Transient Receptor Potential Melastatin Member 4 (TRPM4), a non-selective cation channel, as a primary molecular target . Oxyphenisatine and its structural analogue bisacodyl act as "poisons" of the TRPM4 channel, triggering a lethal influx of sodium and water into cancer cells . Research confirms that TRPM4 expression is a key predictor of cellular sensitivity to these compounds, providing a clear biomarker for investigative use . • Mechanism of Action: Upon binding, the compound induces rapid degradation of the TRPM4 channel via the ubiquitin-proteasome system . This poisoning event disrupts ion homeostasis, provoking a multifaceted cellular stress response akin to starvation. This includes inhibition of protein translation, activation of nutrient-sensing kinases (GCN2 and PERK), AMPK activation, mTOR suppression, and induction of autophagy and apoptosis . In some cancer cell lines, activity is mediated through an autocrine TNFα pathway . This product is provided For Research Use Only and is strictly not for diagnostic, therapeutic, or personal use. Its historical link to hepatotoxicity necessitates careful handling in a controlled laboratory setting .

Propriétés

IUPAC Name

3,3-bis(4-hydroxyphenyl)-1H-indol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15NO3/c22-15-9-5-13(6-10-15)20(14-7-11-16(23)12-8-14)17-3-1-2-4-18(17)21-19(20)24/h1-12,22-23H,(H,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJDACOMXKWHBOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C(=O)N2)(C3=CC=C(C=C3)O)C4=CC=C(C=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5044528
Record name Oxyphenisatin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5044528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

125-13-3
Record name Oxyphenisatin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=125-13-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Oxyphenisatine [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000125133
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Oxyphenisatin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04823
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Oxyphenisatin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59814
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Oxyphenisatin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5044528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Oxyphenisatine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.004.299
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name OXYPHENISATIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3BT0VQG2GQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to Oxyphenisatin: Chemical Structure, Properties, and Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxyphenisatin is a diphenolic compound historically used as a laxative. Its use was largely discontinued due to concerns of hepatotoxicity. However, recent research has unveiled a novel anticancer activity of its pro-drug, this compound acetate, sparking renewed interest in this chemical scaffold. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, analytical methods, and the dual mechanisms of action of this compound as both a laxative and, through its acetate derivative, a potential anticancer agent. Detailed experimental protocols and signaling pathway diagrams are provided to support further research and development.

Chemical Identity and Physicochemical Properties

This compound, with the IUPAC name 3,3-Bis(4-hydroxyphenyl)-1,3-dihydro-2H-indol-2-one, is a crystalline solid.[1][2] Its core structure consists of an oxindole moiety substituted with two hydroxyphenyl groups at the 3-position. This structure is closely related to other stimulant laxatives like bisacodyl and sodium picosulfate.[1][2]

Chemical Identifiers
IdentifierValue
IUPAC Name 3,3-Bis(4-hydroxyphenyl)-1,3-dihydro-2H-indol-2-one[1]
CAS Number 125-13-3[1]
Molecular Formula C₂₀H₁₅NO₃[3]
SMILES Oc1ccc(cc1)C1(C(=O)Nc2ccccc12)c1ccc(O)cc1[1]
InChI Key SJDACOMXKWHBOW-UHFFFAOYSA-N[1]
Physicochemical Data
PropertyValueSource
Molar Mass 317.34 g/mol [3]
Melting Point 262-263 °C[4]
logP 1.398 - 3.78[1][5]
pKa (Strongest Acidic) 9.18[5]
Water Solubility 0.012 g/L (Predicted)[5]
Appearance White to off-white solid[2]

Synthesis and Purification

Synthesis Protocol: Condensation of Isatin with Phenol

The classical synthesis of this compound involves the acid-catalyzed condensation of isatin with phenol.[2]

Materials:

  • Isatin

  • Phenol

  • Concentrated Sulfuric Acid

Procedure:

  • A mixture of phenol and a catalytic amount of concentrated sulfuric acid is heated with stirring.

  • Isatin is added portion-wise to the heated mixture.

  • The reaction temperature is raised and maintained to drive the condensation reaction.

  • After completion, the reaction mixture is cooled, and the crude product is precipitated.

  • The resulting solid is filtered and washed thoroughly with water to remove unreacted starting materials and the acid catalyst.

  • The crude product is then dried.

Purification Protocol: Recrystallization

Materials:

  • Crude this compound

  • Acetone

  • Chloroform

Procedure:

  • The crude this compound is dissolved in a minimal amount of hot acetone.

  • The solution is filtered to remove any insoluble impurities.

  • Chloroform is slowly added to the acetone solution until precipitation of the purified product is observed.

  • The mixture is allowed to cool to complete the crystallization process.

  • The purified crystals are collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.

G Synthesis and Purification Workflow for this compound cluster_synthesis Synthesis cluster_purification Purification start Start Materials: Isatin, Phenol, H₂SO₄ react Condensation Reaction (Heating & Stirring) start->react precipitate Cooling & Precipitation react->precipitate filter_wash_1 Filtration & Washing (with Water) precipitate->filter_wash_1 crude Crude this compound filter_wash_1->crude dissolve Dissolve in Acetone crude->dissolve Transfer to Purification precipitate_2 Precipitate with Chloroform dissolve->precipitate_2 filter_wash_2 Filtration & Washing precipitate_2->filter_wash_2 pure Pure this compound filter_wash_2->pure

Caption: Workflow for the synthesis and purification of this compound.

Biological Activity and Mechanisms of Action

This compound exhibits two distinct biological activities: a laxative effect and, through its acetate derivative, an anticancer effect.

Laxative Effect

This compound functions as a stimulant laxative by directly acting on the colonic mucosa.[1] Its mechanism is not mediated by the stimulation of mucosal adenylate cyclase.[1] Instead, it is believed to increase intestinal fluid transport and augment epithelial permeability.[1] This leads to an accumulation of water and electrolytes in the colonic lumen, promoting bowel movement. Additionally, some studies suggest it may inhibit the intestinal absorption of glucose and sodium, further contributing to the retention of fluid in the lumen.[3]

Anticancer Activity of this compound Acetate

This compound acetate, a pro-drug of this compound, has demonstrated significant antiproliferative activity, particularly against breast cancer cell lines.[6][7] Its mechanism is multifaceted and centers on inducing a cellular starvation response.[6]

Key Signaling Events:

  • Induction of a Nutrient Deprivation Response: this compound acetate triggers a response mimicking nutrient starvation within cancer cells.[6]

  • Inhibition of Protein Synthesis: This leads to a selective inhibition of translation, a critical process for rapidly dividing cancer cells.[7]

  • Activation of Stress Response Pathways: The compound activates the nutrient-sensing eIF2α kinases, GCN2 and PERK, and the ATP sensor, AMP-activated protein kinase (AMPK).[4][6]

  • Induction of Autophagy and Mitochondrial Dysfunction: The cellular stress leads to autophagy, a process of cellular self-digestion, and impairs mitochondrial function.[6]

  • Apoptosis via Autocrine TNFα: In estrogen receptor-positive (ER+) breast cancer cells, the cascade culminates in the production of tumor necrosis factor-alpha (TNFα), which acts in an autocrine manner to induce apoptosis (programmed cell death).[6]

G Anticancer Signaling Pathway of this compound Acetate cluster_cell Cancer Cell Oxy This compound Acetate Starvation Nutrient Starvation Response Oxy->Starvation Translation Protein Synthesis Inhibition Starvation->Translation PERK_GCN2 PERK / GCN2 Activation Starvation->PERK_GCN2 AMPK AMPK Activation Starvation->AMPK Mito Mitochondrial Dysfunction Starvation->Mito TNFa Autocrine TNFα Production (in ER+ cells) Starvation->TNFa Autophagy Autophagy PERK_GCN2->Autophagy AMPK->Autophagy Apoptosis Apoptosis Autophagy->Apoptosis Mito->Apoptosis TNFa->Apoptosis G Analytical Workflow for this compound Detection cluster_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis start Sample homogenize Homogenization start->homogenize extract Ultrasonic Extraction (Methanol/NaOH) homogenize->extract centrifuge Centrifugation extract->centrifuge filter Filtration (0.22 µm) centrifuge->filter prepared_sample Prepared Sample filter->prepared_sample inject Injection into UPLC prepared_sample->inject Analysis separate Chromatographic Separation (C18 Column) inject->separate detect MS/MS Detection separate->detect quantify Quantification detect->quantify result Result quantify->result

References

An In-depth Technical Guide on the History and Discovery of Oxyphenisatin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxyphenisatin, a diphenolic laxative, holds a significant place in the history of pharmacology, not only for its therapeutic applications but also for the critical lessons learned from its adverse effects. Initially synthesized in the late 19th century, it gained widespread use as a purgative agent in the mid-20th century. However, reports of severe hepatotoxicity led to its eventual withdrawal from most markets. In a remarkable turn of events, recent research has repurposed this compound and its derivatives as potential anticancer agents, targeting specific cellular signaling pathways. This technical guide provides a comprehensive overview of the history, discovery, synthesis, mechanisms of action, and the evolving therapeutic landscape of this compound.

History and Discovery

This compound, chemically known as 3,3-bis(4-hydroxyphenyl)-1,3-dihydro-2H-indol-2-one, was first synthesized in 1885 by the German chemists Adolf von Baeyer and M. Lazarus.[1] Their work, published in the "Berichte der deutschen chemischen Gesellschaft," described the condensation reaction of isatin with phenol.[1] For many decades, the compound remained a subject of academic interest rather than therapeutic application. It was not until the mid-20th century that its potent laxative properties were recognized, leading to its commercialization as a component of various over-the-counter purgative formulations. Its popularity as a laxative grew due to its efficacy in promoting bowel movements. However, this widespread use eventually brought to light a dark side of the compound: its potential to cause severe liver damage.[2] By the early 1970s, a substantial body of evidence linking long-term this compound use to chronic hepatitis and cirrhosis had accumulated, prompting its withdrawal from the market in numerous countries, including the United States and Australia.[2]

Synthesis

The original synthesis of this compound, as described by Baeyer and Lazarus in 1885, involves the acid-catalyzed condensation of isatin with two equivalents of phenol.

Experimental Protocol: Original Synthesis (Baeyer and Lazarus, 1885)
  • Reactants: Isatin and an excess of phenol are used as the primary starting materials.

  • Catalyst: A strong acid, such as concentrated sulfuric acid, is typically employed to catalyze the reaction.

  • Reaction Conditions: The mixture of isatin, phenol, and the acid catalyst is heated. The reaction temperature and duration would be optimized to ensure the completion of the condensation.

  • Work-up: After the reaction is complete, the mixture is cooled and poured into a large volume of water to precipitate the crude product.

  • Purification: The precipitated solid is collected by filtration, washed with water to remove unreacted phenol and acid, and then purified, typically by recrystallization from a suitable solvent like ethanol, to yield pure this compound.

Mechanism of Action as a Laxative

This compound's laxative effect is primarily attributed to its action as a stimulant laxative. It directly irritates the intestinal mucosa, leading to an increase in peristalsis and intestinal motility. Further studies revealed a more complex mechanism involving the alteration of intestinal fluid and electrolyte transport.

Inhibition of Glucose and Fluid Absorption

Early investigations into the mechanism of action of this compound demonstrated its ability to inhibit the intestinal absorption of glucose and fluid.

The following protocol is a summary of the methodology used to study the effect of this compound on glucose absorption in the rat intestine:

  • Animal Model: Male albino rats are anesthetized.

  • Surgical Preparation: The small intestine is exposed, and a segment is cannulated for perfusion.

  • Perfusion Solution: A solution containing a known concentration of glucose and the test concentration of this compound (dissolved in a suitable vehicle like ethanol) is perfused through the intestinal segment.

  • Sample Collection: The perfusate is collected after a set period.

  • Analysis: The glucose concentration in the collected perfusate is measured and compared to the initial concentration to determine the extent of glucose absorption. The volume of the collected perfusate is also measured to assess fluid absorption.

Increased Intestinal Permeability

Later studies suggested that diphenolic laxatives like this compound primarily exert their effects by increasing the permeability of the intestinal epithelium. This leads to a net movement of water and electrolytes into the intestinal lumen, contributing to the laxative effect.

Hepatotoxicity

The most significant factor leading to the decline in the therapeutic use of this compound was its association with severe liver toxicity. Chronic use of the drug was linked to cases of chronic active hepatitis, cirrhosis, and even fulminant hepatic failure.

Clinical Presentation

Patients with this compound-induced hepatotoxicity typically presented with symptoms of liver disease, including jaundice, fatigue, and abdominal pain. Laboratory findings often revealed significantly elevated levels of liver enzymes.

Quantitative Data from Case Reports

The following table summarizes representative data from published case reports of this compound-induced hepatotoxicity. It is important to note that these are individual cases and values can vary significantly.

PatientDosageDuration of UseAlanine Transaminase (ALT) (U/L)Aspartate Transaminase (AST) (U/L)Total Bilirubin (mg/dL)Outcome
Case 1Not specified"Long-term">5 times normalNot specifiedElevatedChronic active hepatitis
Case 2Not specified4 to 25 years>5 times normalNot specifiedElevatedCirrhosis
Case 315 mg daily2 years124086018.2Recovery after withdrawal
Case 4Not specified"Prolonged"85062012.5Recovery after withdrawal

Normal ranges for liver function tests can vary between laboratories.

Repurposing as an Anticancer Agent

In a significant shift of focus, recent research has explored the potential of this compound and its derivatives as anticancer agents. The pro-drug, this compound acetate, has shown promising activity against various cancer cell lines, particularly breast cancer.

Mechanism of Anticancer Action

The anticancer effects of this compound acetate are attributed to its ability to induce a cellular starvation response, leading to apoptosis (programmed cell death) in cancer cells. This is achieved through the modulation of key signaling pathways involved in nutrient sensing and cell growth.

This compound acetate has been shown to activate the PKR-like endoplasmic reticulum kinase (PERK) pathway. PERK activation leads to the phosphorylation of the eukaryotic translation initiation factor 2 alpha (eIF2α). Phosphorylated eIF2α inhibits global protein synthesis, a crucial step in the cellular stress response.

PERK_eIF2a_Pathway cluster_this compound cluster_pathway This compound This compound Acetate PERK PERK This compound->PERK Activates pPERK p-PERK (Active) PERK->pPERK Phosphorylation eIF2a eIF2α pPERK->eIF2a Phosphorylates peIF2a p-eIF2α eIF2a->peIF2a Protein_Synthesis Global Protein Synthesis peIF2a->Protein_Synthesis Inhibits

This compound acetate also modulates the AMP-activated protein kinase (AMPK) and mammalian target of rapamycin (mTOR) signaling pathways. Activation of AMPK, a key energy sensor, leads to the inhibition of the mTOR pathway, which is crucial for cell growth and proliferation. This inhibition is mediated through downstream effectors like p70S6K and 4E-BP1.

AMPK_mTOR_Pathway cluster_this compound cluster_pathway This compound This compound Acetate AMPK AMPK This compound->AMPK Activates pAMPK p-AMPK (Active) AMPK->pAMPK Phosphorylation mTORC1 mTORC1 pAMPK->mTORC1 Inhibits p70S6K p70S6K mTORC1->p70S6K Activates fourEBP1 4E-BP1 mTORC1->fourEBP1 Activates Cell_Growth Cell Growth & Proliferation p70S6K->Cell_Growth Promotes fourEBP1->Cell_Growth Promotes

Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of this compound acetate against various breast cancer cell lines, as indicated by the half-maximal inhibitory concentration (IC50).

Cell LineCancer TypeIC50 (µM)
MCF7Breast (ER+)~1-5
T47DBreast (ER+)~1-5
HS578TBreast (Triple-negative)~5-10
MDA-MB-468Breast (Triple-negative)~5-10
Experimental Protocols for Anticancer Activity Assessment
  • Cell Culture: Cancer cell lines are cultured in appropriate media and conditions.

  • Treatment: Cells are seeded in 96-well plates and treated with various concentrations of this compound acetate for a specified period (e.g., 48-72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved in a solubilization buffer.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is then calculated.

  • Protein Extraction: Cancer cells are treated with this compound acetate, and total protein is extracted.

  • Protein Quantification: The concentration of the extracted protein is determined.

  • SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane is incubated with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., PERK, eIF2α, AMPK, mTOR, p70S6K, 4E-BP1).

  • Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), and the protein bands are visualized using a chemiluminescent substrate.

Conclusion

The journey of this compound from a widely used laxative to a withdrawn drug due to severe hepatotoxicity, and its recent re-emergence as a potential anticancer agent, provides a compelling narrative in the field of drug discovery and development. This technical guide has outlined the key historical milestones, synthetic procedures, and the evolving understanding of its mechanisms of action. The detailed experimental protocols and quantitative data presented herein offer a valuable resource for researchers and scientists. The story of this compound underscores the importance of continuous pharmacovigilance and highlights the potential for repurposing existing molecules for new therapeutic applications, driven by a deeper understanding of cellular signaling pathways. Further research into the efficacy and safety of this compound derivatives is warranted to fully explore their therapeutic potential in oncology.

References

The Cellular Mechanism of Action of Oxyphenisatin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxyphenisatin, and its more frequently studied pro-drug this compound acetate, are diphenyl oxindole compounds originally utilized as laxatives.[1] Subsequent research has unveiled their potent in vitro and in vivo antiproliferative activities, particularly against various cancer cell lines, establishing them as molecules of interest in oncology drug discovery.[2] This technical guide provides an in-depth exploration of the core mechanisms through which this compound exerts its effects in cellular assays, focusing on the intricate signaling pathways it modulates. The primary mechanism revolves around the induction of a multifaceted cell starvation response, which culminates in the inhibition of cell growth and induction of programmed cell death.[2]

Core Mechanism: Induction of a Cell Starvation Response

This compound acetate's anti-cancer activity is not attributed to a single target but rather to the initiation of an acute nutrient deprivation response.[2][3] This complex cellular reaction involves the selective inhibition of protein synthesis, activation of key energy-sensing pathways, induction of autophagy, mitochondrial dysfunction, and ultimately, apoptosis.[2] These events are triggered by the activation of specific stress-sensing kinases that profoundly alter cellular metabolism and fate.

Key Signaling Pathways Modulated by this compound Acetate

PERK/eIF2α Pathway: Inhibition of Protein Synthesis

A primary and rapid effect of this compound acetate treatment in sensitive cancer cells is the selective inhibition of translation.[2] This is mediated through the activation of the Unfolded Protein Response (UPR) sensor, PERK (Protein kinase R-like endoplasmic reticulum kinase), and another stress-sensing kinase, GCN2.[2] Activated PERK and GCN2 phosphorylate the eukaryotic translation initiation factor 2α (eIF2α).[2][4] Phosphorylation of eIF2α inhibits the GDP/GTP exchange activity of its guanine nucleotide exchange factor, eIF2B, leading to a global reduction in protein synthesis, thereby conserving resources under perceived stress and preventing further proliferation.[4][5]

G cluster_0 This compound Acetate Induced Stress cluster_1 PERK/eIF2α Pathway This compound Acetate This compound Acetate Cellular Stress Cellular Stress This compound Acetate->Cellular Stress PERK PERK Cellular Stress->PERK p-PERK (Active) p-PERK (Active) PERK->p-PERK (Active) eIF2a eIF2a p-PERK (Active)->eIF2a p-eIF2a (Inactive) p-eIF2a (Inactive) eIF2a->p-eIF2a (Inactive) Phosphorylation Protein Synthesis Protein Synthesis p-eIF2a (Inactive)->Protein Synthesis Inhibition

Caption: this compound-induced activation of the PERK/eIF2α pathway.

AMPK/mTOR Pathway: Regulation of Energy Homeostasis and Growth

Concurrent with eIF2α phosphorylation, this compound acetate activates AMP-activated protein kinase (AMPK), a central sensor of cellular energy status that is activated when intracellular ATP levels decline.[2] Activated AMPK (phosphorylated AMPK) then inhibits the mammalian target of rapamycin (mTOR) signaling pathway.[4] This inhibition is observed through the reduced phosphorylation of mTOR's downstream substrates, p70S6 kinase (p70S6K) and 4E-binding protein 1 (4E-BP1).[2] The mTOR pathway is a critical regulator of cell growth, proliferation, and protein synthesis; its inhibition by the AMPK axis further contributes to the anti-proliferative effects of this compound.[4]

G This compound Acetate This compound Acetate AMPK AMPK This compound Acetate->AMPK p-AMPK (Active) p-AMPK (Active) AMPK->p-AMPK (Active) Activation mTOR mTOR p-AMPK (Active)->mTOR Inhibition p70S6K p70S6K mTOR->p70S6K 4E-BP1 4E-BP1 mTOR->4E-BP1 Cell Growth & Proliferation Cell Growth & Proliferation p70S6K->Cell Growth & Proliferation 4E-BP1->Cell Growth & Proliferation

Caption: this compound-mediated activation of AMPK and inhibition of mTOR.

Autophagy and Apoptosis Induction

The cellular starvation response triggered by this compound acetate ultimately leads to programmed cell death. Treatment is associated with the induction of autophagy, a catabolic process for recycling cellular components during nutrient deprivation, as well as mitochondrial dysfunction and the generation of reactive oxygen species (ROS).[2] These events engage the intrinsic apoptotic pathway.

Furthermore, in estrogen receptor-positive (ER+) breast cancer cells like MCF7 and T47D, this compound acetate activates the extrinsic apoptotic pathway. It induces the expression of Tumor Necrosis Factor-alpha (TNFα) and subsequent degradation of its receptor, TNFR1, indicating an autocrine loop of receptor-mediated apoptosis.[2][3]

G cluster_0 ER+ Breast Cancer Cell This compound Acetate This compound Acetate TNFa Gene TNFa Gene This compound Acetate->TNFa Gene Upregulation TNFa Protein TNFa Protein TNFa Gene->TNFa Protein Expression & Secretion TNFR1 TNFR1 (Receptor) TNFa Protein->TNFR1 Autocrine Binding Apoptotic Cascade Apoptotic Cascade TNFR1->Apoptotic Cascade Activation Apoptosis Apoptosis Apoptotic Cascade->Apoptosis

Caption: Autocrine TNFα-mediated apoptosis in ER+ cells.

Quantitative Data: In Vitro Antiproliferative Activity

The potency of this compound acetate varies across different cancer cell lines. The half-maximal inhibitory concentration (IC50) values highlight this differential sensitivity.

Cell LineReceptor StatusIC50 (µM)Reference
MCF7ERα Positive0.8[1][4]
T47DERα Positive0.6[2][4]
MDA-MB-468ERα Negative1.8[1][4]
HS578TERα Negative2.1[1][4]
MDA-MB-231ERα Negative>100[4]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing findings. Below are protocols for key assays used to elucidate the mechanism of action of this compound.

Cell Viability / Proliferation Assay (MTT Assay)
  • Objective: To determine the concentration-dependent effect of this compound acetate on cell viability.

  • Methodology:

    • Seed cells (e.g., MCF7, MDA-MB-231) in 96-well plates and allow them to adhere for 24 hours.[2]

    • Treat cells with a serial dilution of this compound acetate (e.g., 0.1 to 100 µM) or vehicle control (DMSO) for a specified time (e.g., 24, 48, 72 hours).

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

    • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a detergent-based buffer).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate cell viability as a percentage relative to the vehicle-treated control and determine the IC50 value by plotting viability against the log of the drug concentration.[6][7]

Protein Synthesis Assay ([¹⁴C]-leucine Incorporation)
  • Objective: To selectively measure the rate of de novo protein synthesis.

  • Methodology:

    • Seed cells in a 96-well plate 24 hours prior to the experiment.[2]

    • Treat cells with this compound acetate (e.g., 10 µM) or vehicle control for various time points.

    • During the final 1-2 hours of treatment, add [¹⁴C]-leucine to the culture medium.

    • Terminate the assay by washing the cells with ice-cold PBS and precipitating macromolecules with trichloroacetic acid (TCA).

    • Lyse the cells and measure the amount of incorporated [¹⁴C]-leucine using a scintillation counter.

    • Results are expressed as a percentage of the radioactivity incorporated in vehicle-treated control cells.[2]

Western Blotting
  • Objective: To detect changes in the expression and phosphorylation status of key signaling proteins.

  • Methodology:

    • Seed cells in 6-well plates or culture dishes and treat with this compound acetate for the desired times.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA or Bradford assay.

    • Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies overnight at 4°C (e.g., anti-p-eIF2α, anti-eIF2α, anti-p-AMPK, anti-AMPK, anti-β-actin).[2]

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Visualize protein bands using an enhanced chemiluminescence (ECL) detection kit and an imaging system.[2]

G cluster_workflow General Experimental Workflow cluster_assays Assay Options cluster_readouts Readouts A 1. Cell Seeding (96-well or 6-well plates) B 2. Drug Treatment (this compound Acetate vs. Vehicle Control) A->B C 3. Assay Performance B->C MTT MTT Assay C->MTT WB Western Blot C->WB Incorp Radiolabel Incorporation C->Incorp D 4. Data Acquisition E 5. Analysis D->E IC50 Calculation, Band Densitometry, % Inhibition Reader Plate Reader (Absorbance) MTT->Reader Imager Chemi-Imager WB->Imager Counter Scintillation Counter Incorp->Counter Reader->D Imager->D Counter->D

References

An In-depth Technical Guide to the Biological Function and Cellular Targets of Oxyphenisatin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxyphenisatin, a diphenolic compound historically utilized as a laxative, has garnered renewed scientific interest for its potent anti-proliferative and cytotoxic activities against various cancer cell lines. This technical guide provides a comprehensive overview of the dual biological functions of this compound and its acetate prodrug, detailing its molecular mechanisms of action, cellular targets, and the signaling pathways it modulates. Quantitative data on its anti-cancer efficacy are presented, along with detailed experimental protocols for key assays and visual representations of the underlying signaling cascades to facilitate further research and drug development efforts.

Introduction

Initially introduced as a stimulant laxative, this compound was later withdrawn from the market due to concerns about hepatotoxicity with long-term use[1][2]. Structurally related to bisacodyl and phenolphthalein, its primary laxative effect is now understood to be mediated by an increase in intestinal epithelial permeability[3]. More recently, this compound acetate has emerged from drug repurposing screens as a promising anti-cancer agent[4]. It triggers a multi-faceted cellular stress response, leading to the inhibition of cancer cell growth and the induction of cell death through various mechanisms, including the integrated stress response (ISR), modulation of the AMPK/mTOR pathway, and a novel form of programmed cell death known as oncosis[4]. This guide will delve into the technical details of these biological functions and the key cellular components targeted by this compound.

Biological Function and Cellular Mechanisms

Laxative Effect: Augmentation of Epithelial Permeability

Contrary to initial hypotheses involving the stimulation of adenylate cyclase, the laxative action of this compound is primarily attributed to its ability to increase the permeability of the intestinal epithelium[3]. This alteration in the mucosal barrier leads to a net movement of fluid and electrolytes into the intestinal lumen, resulting in a cathartic effect.

Anti-Cancer Activity: A Multi-pronged Cellular Assault

This compound acetate, the prodrug of this compound, exhibits significant anti-proliferative activity in a range of cancer cells, particularly those of breast cancer origin[5]. Its anti-cancer effects are not mediated by a single mechanism but rather by a coordinated induction of cellular stress pathways.

A primary effect of this compound acetate is the potent activation of the ISR, a key cellular pathway that responds to various stress conditions to restore homeostasis. This compound acetate achieves this by activating two of the four known eIF2α kinases:

  • GCN2 (General Control Nonderepressible 2): A sensor of amino acid deprivation.

  • PERK (PKR-like Endoplasmic Reticulum Kinase): A sensor of endoplasmic reticulum (ER) stress.

Activation of GCN2 and PERK leads to the phosphorylation of the α-subunit of eukaryotic initiation factor 2 (eIF2α). This phosphorylation event has two major consequences: a global shutdown of protein synthesis to conserve resources and the selective translation of stress-responsive mRNAs, such as that encoding the transcription factor ATF4.

Concurrent with ISR activation, this compound acetate modulates the AMPK/mTOR pathway, a central regulator of cellular energy homeostasis and growth[6].

  • Activation of AMPK (AMP-activated Protein Kinase): this compound acetate treatment leads to the activation of AMPK, the cell's primary energy sensor. Activated AMPK promotes catabolic processes to generate ATP while inhibiting anabolic pathways.

  • Inhibition of mTORC1 (mechanistic Target of Rapamycin Complex 1): A key downstream effect of AMPK activation is the inhibition of mTORC1, a master regulator of cell growth and proliferation[7]. This inhibition is achieved, in part, through the AMPK-mediated phosphorylation of Raptor, a key component of the mTORC1 complex[7]. The inhibition of mTORC1 signaling is further evidenced by the reduced phosphorylation of its downstream substrates, p70S6K and 4E-BP1.

The combined activation of the ISR and the AMPK/mTOR pathway creates a state of cellular starvation, leading to cell cycle arrest and, ultimately, cell death.

The profound cellular stress induced by this compound acetate triggers several downstream cell fate decisions:

  • Autophagy: As a consequence of mTORC1 inhibition, the cell initiates autophagy, a catabolic process for the degradation and recycling of cellular components, in an attempt to survive the nutrient-deprived state.

  • Mitochondrial Dysfunction: Prolonged exposure to this compound acetate leads to mitochondrial dysfunction, a key event in the intrinsic pathway of apoptosis.

  • Apoptosis: In estrogen receptor-positive (ER+) breast cancer cells, such as MCF7 and T47D, this compound acetate induces the expression of Tumor Necrosis Factor-alpha (TNFα). This leads to an autocrine loop of TNFα-mediated apoptosis, involving the degradation of the TNF receptor 1 (TNFR1).

A recent and significant discovery has identified the Transient Receptor Potential Melastatin 4 (TRPM4), a calcium-activated non-selective cation channel, as a direct target of this compound acetate in triple-negative breast cancer (TNBC) cells[4][8].

  • Poisoning of TRPM4: this compound acetate "poisons" the TRPM4 channel, leading to its rapid degradation via the ubiquitin-proteasome system[4].

  • Induction of Oncosis: The loss of TRPM4 function disrupts ion homeostasis, leading to a form of programmed cell death called oncosis. Oncosis is characterized by cellular swelling, membrane blebbing, mitochondrial dysfunction, and ATP depletion, culminating in cell lysis and the release of cellular contents, which can provoke an inflammatory response[4][8]. The sensitivity of TNBC cells to this compound acetate directly correlates with their expression levels of TRPM4[4].

Quantitative Data: Anti-Proliferative Activity

The anti-proliferative efficacy of this compound acetate has been quantified in several breast cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

Cell LineSubtypeIC50 (µM)Reference
MCF7ER+0.8[3]
T47DER+0.6[3]
MDA-MB-468Triple-Negative1.8[3]
0.33[9]
HS578TTriple-Negative2.1[3]
1.19[9]
BT549Triple-Negative0.72[9]
MDA-MB-231Triple-Negative>100[3]
38.4[9]
MDA-MB-436Triple-Negative48.7[9]

Signaling Pathway and Experimental Workflow Diagrams

This compound-Induced Cellular Stress Pathways

G This compound This compound Acetate GCN2 GCN2 This compound->GCN2 PERK PERK This compound->PERK AMPK AMPK This compound->AMPK Mitochondria Mitochondrial Dysfunction This compound->Mitochondria TNFa TNFα Expression (ER+ cells) This compound->TNFa eIF2a eIF2α GCN2->eIF2a phosphorylates PERK->eIF2a phosphorylates p_eIF2a p-eIF2α eIF2a->p_eIF2a Translation Global Translation Inhibition p_eIF2a->Translation inhibits ATF4 ATF4 Translation p_eIF2a->ATF4 promotes Autophagy Autophagy ATF4->Autophagy promotes Apoptosis Apoptosis ATF4->Apoptosis promotes p_AMPK p-AMPK AMPK->p_AMPK mTORC1 mTORC1 p_AMPK->mTORC1 inhibits p_AMPK->Autophagy promotes p70S6K p70S6K / 4E-BP1 Phosphorylation mTORC1->p70S6K promotes mTORC1->Autophagy inhibits Mitochondria->Apoptosis TNFR1 TNFR1 Degradation TNFa->TNFR1 TNFR1->Apoptosis (autocrine)

Caption: this compound-induced stress signaling network.

TRPM4-Mediated Oncosis Pathway

G This compound This compound Acetate (in TNBC cells) TRPM4 TRPM4 Channel This compound->TRPM4 poisons Degradation Ubiquitin-Proteasome Degradation TRPM4->Degradation leads to Ion_Homeostasis Disruption of Ion Homeostasis Degradation->Ion_Homeostasis causes Cell_Swelling Cellular Swelling Ion_Homeostasis->Cell_Swelling Mitochondrial_Dysfunction Mitochondrial Dysfunction Ion_Homeostasis->Mitochondrial_Dysfunction Membrane_Blebbing Membrane Blebbing Cell_Swelling->Membrane_Blebbing Oncosis Oncosis (Cell Lysis) Cell_Swelling->Oncosis Membrane_Blebbing->Oncosis ATP_Depletion ATP Depletion Mitochondrial_Dysfunction->ATP_Depletion ATP_Depletion->Oncosis

Caption: TRPM4-mediated oncosis induced by this compound.

Experimental Workflow for Assessing this compound Activity

G Start Cancer Cell Culture Treatment Treat with This compound Acetate (Dose-response & Time-course) Start->Treatment Viability Cell Viability Assay (e.g., [14C]Leucine Incorporation) Treatment->Viability IC50 Determine IC50 Viability->IC50 Mechanism Mechanism of Action Studies IC50->Mechanism Western Western Blot (p-eIF2α, p-AMPK, etc.) Mechanism->Western Autophagy Autophagy Flux Assay (LC3-II turnover) Mechanism->Autophagy Cell_Death Cell Death Assay (Annexin V/PI, Oncosis Dyes) Mechanism->Cell_Death Data_Analysis Data Analysis & Interpretation Western->Data_Analysis Autophagy->Data_Analysis Cell_Death->Data_Analysis

Caption: Workflow for evaluating this compound's anti-cancer effects.

Detailed Experimental Protocols

Cell Viability Assessment by [¹⁴C]Leucine Incorporation

This assay measures the rate of protein synthesis as an indicator of cell viability.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound acetate stock solution (in DMSO)

  • 96-well cell culture plates

  • [¹⁴C]Leucine

  • Trichloroacetic acid (TCA)

  • Scintillation counter and vials

  • Phosphate-buffered saline (PBS)

Protocol:

  • Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treat the cells with a serial dilution of this compound acetate for the desired time period (e.g., 24, 48, 72 hours). Include a vehicle control (DMSO).

  • During the last 4 hours of incubation, add [¹⁴C]Leucine to each well.

  • Aspirate the medium and wash the cells twice with cold PBS.

  • Precipitate the proteins by adding cold 10% TCA to each well and incubate on ice for 30 minutes.

  • Wash the wells twice with cold 5% TCA to remove unincorporated [¹⁴C]Leucine.

  • Solubilize the protein precipitate in a suitable solvent (e.g., 0.1 M NaOH).

  • Transfer the lysate to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Calculate the percentage of [¹⁴C]Leucine incorporation relative to the vehicle control and determine the IC50 value.

Western Blotting for Phosphorylated Signaling Proteins

This protocol is for the detection of phosphorylated eIF2α and AMPK.

Materials:

  • Treated and untreated cell lysates

  • RIPA buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-eIF2α, anti-eIF2α, anti-phospho-AMPK, anti-AMPK)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Protocol:

  • Lyse cells in ice-cold RIPA buffer containing protease and phosphatase inhibitors.

  • Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

  • Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody (e.g., anti-phospho-eIF2α) diluted in blocking buffer overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again three times with TBST.

  • Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Strip the membrane and re-probe for total protein (e.g., total eIF2α) and a loading control (e.g., GAPDH or β-actin) to ensure equal loading.

Autophagy Flux Assay

This assay measures the rate of autophagic degradation by monitoring the turnover of LC3-II.

Materials:

  • Cells treated with this compound acetate

  • Lysosomal inhibitor (e.g., Bafilomycin A1 or Chloroquine)

  • Reagents for western blotting (as described above)

  • Primary antibody against LC3B

Protocol:

  • Culture cells and treat with this compound acetate for the desired time.

  • In a parallel set of wells, co-treat the cells with a lysosomal inhibitor for the last 2-4 hours of the this compound acetate treatment. This will block the degradation of autophagosomes.

  • Prepare cell lysates and perform western blotting as described in section 5.2.

  • Probe the membrane with an antibody against LC3. Two bands will be visible: LC3-I (cytosolic form) and LC3-II (lipidated, autophagosome-associated form).

  • Autophagic flux is determined by the difference in the amount of LC3-II between samples treated with and without the lysosomal inhibitor. An accumulation of LC3-II in the presence of the inhibitor indicates active autophagic flux.

Oncosis Detection by Flow Cytometry

This protocol distinguishes oncosis from apoptosis and necrosis.

Materials:

  • Treated and untreated cells

  • Annexin V-FITC

  • Propidium Iodide (PI)

  • Mitochondrial membrane potential dye (e.g., DiIC1(5))

  • Plasma membrane potential dye (e.g., DiBAC4(3) or bis-oxonol)

  • Flow cytometer

Protocol:

  • Treat cells with this compound acetate for the desired time.

  • Harvest the cells, including any floating cells in the medium.

  • Wash the cells with cold PBS and resuspend them in Annexin V binding buffer.

  • Stain the cells with Annexin V-FITC and PI according to the manufacturer's protocol to identify apoptotic and necrotic populations.

  • In separate tubes, stain cells with DiIC1(5) to measure mitochondrial membrane potential and a plasma membrane potential dye.

  • Analyze the stained cells by flow cytometry.

  • Oncotic cells are characterized by a rapid loss of both mitochondrial and plasma membrane potential, while remaining initially negative for late-stage apoptotic and necrotic markers.

Conclusion and Future Directions

This compound and its acetate prodrug are compelling molecules with a rich history and a promising future. Originally a laxative, this compound acetate has been repurposed as a potent anti-cancer agent that acts through a sophisticated network of cellular stress pathways. Its ability to induce the ISR, modulate AMPK/mTOR signaling, and trigger oncosis through the novel targeting of TRPM4 makes it a valuable tool for cancer research and a potential lead for the development of new therapeutics, particularly for challenging cancers like TNBC.

Future research should focus on elucidating the precise molecular interactions between this compound and its targets, such as GCN2, PERK, and TRPM4. In vivo studies are crucial to validate the anti-tumor efficacy and to assess the therapeutic window, considering its historical association with hepatotoxicity. Furthermore, exploring the potential for synergistic combinations with other anti-cancer agents could unlock new therapeutic strategies. The detailed methodologies and pathway analyses provided in this guide aim to equip researchers with the foundational knowledge to advance our understanding of this multifaceted compound.

References

An In-depth Technical Guide to the Synthesis and Purification of Oxyphenisatin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of oxyphenisatin, a diphenolic compound that has been investigated for its laxative properties and more recently for its potential as an anti-cancer agent. This document details a robust synthesis protocol, purification methodologies, and an exploration of its mechanism of action through key signaling pathways.

Core Synthesis Protocol: Friedel-Crafts Reaction of Isatin with Phenol

The synthesis of this compound, chemically known as 3,3-bis(4-hydroxyphenyl)-1H-indol-2-one, is achieved through a Friedel-Crafts reaction between isatin and phenol. This electrophilic aromatic substitution reaction is catalyzed by a strong acid, in this case, hydrogen chloride gas.

Experimental Protocol

Materials:

  • Isatin (147 g)

  • Phenol (470 g)

  • Hydrogen chloride gas (dried over sulphuric acid)

  • Benzene (500 ml)

  • Acetone

  • Chloroform

Procedure:

  • Combine 147 g of isatin and 470 g of phenol in a suitable reaction vessel.

  • Heat the mixture to 85°C.

  • Bubble dry hydrogen chloride gas through the reaction mixture. The reaction is exothermic, and the temperature will rise to approximately 115°C.

  • Maintain the temperature at 115°C and continue to pass hydrogen chloride gas through the mixture for an additional 5 hours.

  • Upon completion, a crystal paste will form. This paste is then stirred into 500 ml of benzene.

  • The resulting light yellow crystals are collected by filtration and dried.

Purification of this compound

The crude product obtained from the synthesis requires purification to remove unreacted starting materials and by-products. Recrystallization is an effective method for this purpose.

Experimental Protocol: Recrystallization
  • Dissolve the crude, dried crystals in a minimal amount of hot acetone.

  • To the hot acetone solution, add chloroform until the solution becomes slightly turbid.

  • Allow the solution to cool slowly to room temperature to facilitate the formation of pure crystals.

  • For further crystallization, the solution can be placed in an ice bath.

  • Collect the colorless crystals by filtration.

  • Dry the purified crystals under a water pump vacuum at 90°C.

Yield and Characterization: Following this protocol, a yield of approximately 82% (260 g) of pure, colorless crystals can be expected. The melting point of the purified this compound is 267°C.

Quantitative Data Summary

ParameterValueReference
Synthesis
Isatin147 g[1]
Phenol470 g[1]
Reaction Temperature115°C[1]
Reaction Time5 hours[1]
Purification
Recrystallization SolventsAcetone/Chloroform[1]
Product Characterization
AppearanceColorless crystals[1]
Yield260 g (82%)[1]
Melting Point267°C[1]
Biological Activity (this compound Acetate)
IC50 (MCF7 cells)0.8 µM[2]
IC50 (T47D cells)0.6 µM[2]
IC50 (HS578T cells)2.1 µM[2]
IC50 (MDA-MB-468 cells)1.8 µM[2]

Visualizing the Process and Mechanism

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound.

G cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification start Combine Isatin and Phenol heat Heat to 85°C start->heat hcl Introduce dry HCl gas (Temperature rises to 115°C) heat->hcl react React for 5 hours at 115°C hcl->react benzene Stir crystal paste in Benzene react->benzene filter1 Filter to collect crude crystals benzene->filter1 dry1 Dry the crude product filter1->dry1 dissolve Dissolve in hot Acetone dry1->dissolve precipitate Add Chloroform to induce precipitation dissolve->precipitate cool Cool to crystallize precipitate->cool filter2 Filter to collect pure crystals cool->filter2 dry2 Dry under vacuum at 90°C filter2->dry2 end end dry2->end Pure this compound

Caption: Workflow for this compound Synthesis and Purification.

Signaling Pathway of this compound Acetate in Cancer Cells

This compound acetate, a prodrug of this compound, has been shown to induce a cell starvation response in cancer cells, leading to apoptosis. The key signaling pathways involved are depicted below.[3]

G cluster_upstream Upstream Events cluster_downstream Downstream Effects OXY This compound Acetate GCN2 GCN2 OXY->GCN2 PERK PERK OXY->PERK AMPK AMPK OXY->AMPK Autophagy Autophagy Induction OXY->Autophagy induces TNFa TNFα Production (in ER+ cells) OXY->TNFa induces eIF2a eIF2α Phosphorylation GCN2->eIF2a PERK->eIF2a mTOR mTOR Inhibition AMPK->mTOR inhibits Translation Inhibition of Translation eIF2a->Translation inhibits mTOR->Translation promotes Translation->Autophagy leads to Apoptosis Apoptosis Autophagy->Apoptosis TNFa->Apoptosis

Caption: this compound Acetate Signaling Pathway in Cancer Cells.

Mechanism of Action

This compound and its acetate prodrug exhibit anti-proliferative activity through the induction of a multifaceted cell starvation response.[3] This response involves the rapid phosphorylation of the nutrient-sensing eukaryotic translation initiation factor 2α (eIF2α) kinases, GCN2 and PERK.[3] This leads to an inhibition of protein synthesis. Concurrently, there is an activation of AMP-activated protein kinase (AMPK) and a reduction in the phosphorylation of mammalian target of rapamycin (mTOR) substrates.[3]

These events trigger downstream cellular processes, including autophagy and mitochondrial dysfunction.[3] In estrogen receptor-positive (ER+) breast cancer cell lines, this compound acetate has been shown to induce apoptosis through the stimulation of an autocrine tumor necrosis factor-alpha (TNFα) pathway.[3]

As a laxative, the mechanism of action of diphenolic laxatives like this compound is primarily attributed to an increase in epithelial permeability, rather than the stimulation of mucosal adenylate cyclase.[]

This guide provides a foundational understanding for researchers and professionals working with this compound, from its fundamental synthesis to its complex biological activities. The provided protocols and data serve as a valuable resource for further investigation and development.

References

Preclinical Research on Oxyphenisatin and Cancer: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical research conducted on oxyphenisatin and its prodrug, this compound acetate, in the context of cancer. It consolidates quantitative data, details experimental methodologies, and visualizes the key signaling pathways implicated in their anticancer effects.

Introduction

This compound, a diphenyl oxindole, and its more frequently studied acetylated prodrug, this compound acetate, have demonstrated notable antiproliferative activity in various preclinical cancer models.[1][2] Originally utilized as a laxative, its repurposing as a potential anticancer agent stems from its ability to induce a multi-faceted cellular stress response, leading to cell death in cancer cells.[1] This document synthesizes the key findings from preclinical studies to serve as a comprehensive resource for researchers in oncology and drug development.

Quantitative Data Summary

The antiproliferative effects of this compound acetate have been quantified across a range of breast cancer cell lines. The following tables summarize the half-maximal inhibitory concentration (IC50) values obtained from these studies.

Table 1: In Vitro Antiproliferative Activity of this compound Acetate in Breast Cancer Cell Lines

Cell LineSubtypeIC50 (µM)Reference
MCF-7Estrogen Receptor (ER)+0.8[1]
T47DER+0.6[1]
HS578TTriple-Negative Breast Cancer (TNBC)2.1[1]
MDA-MB-468TNBC1.8[1]
MDA-MB-231TNBC>100 (Resistant)[1]

Table 2: Antiproliferative Activity of this compound Acetate in Triple-Negative Breast Cancer (TNBC) Cell Lines

Cell LineTRPM4 ExpressionIC50 (µM)Reference
MDA-MB-468High0.33[2]
BT-549High0.72[2]
Hs578THigh1.19[2]
MDA-MB-436Low/Negative48.7[2]
MDA-MB-231Low/Negative38.4[2]

Table 3: In Vivo Efficacy of this compound Acetate in an MCF-7 Xenograft Model

Treatment GroupDosing ScheduleTumor Growth InhibitionReference
Vehicle Control--[1]
This compound Acetate300 mg/kg, i.p. dailySignificant inhibition[1]

Key Signaling Pathways

Preclinical studies have elucidated several key signaling pathways through which this compound acetate exerts its anticancer effects. These are primarily centered around the induction of a cellular starvation response, apoptosis, and oncosis.

Cell Starvation Response Pathway

This compound acetate triggers a nutrient deprivation-like state within cancer cells, leading to the activation of stress-response pathways.[1] This involves the phosphorylation of eukaryotic translation initiation factor 2α (eIF2α) by kinases such as GCN2 and PERK, leading to a general inhibition of protein synthesis.[1] Concurrently, the AMP-activated protein kinase (AMPK) is activated, which in turn inhibits the mammalian target of rapamycin (mTOR) signaling pathway, a key regulator of cell growth and proliferation.[1]

Cell_Starvation_Response_Pathway This compound This compound Acetate Nutrient_Sensing Nutrient Sensing Disruption This compound->Nutrient_Sensing GCN2_PERK GCN2 / PERK Nutrient_Sensing->GCN2_PERK AMPK AMPK Activation Nutrient_Sensing->AMPK eIF2a p-eIF2α (Ser51) ↑ GCN2_PERK->eIF2a Protein_Synthesis Protein Synthesis ↓ eIF2a->Protein_Synthesis mTOR mTOR Inhibition AMPK->mTOR Cell_Growth Cell Growth and Proliferation ↓ mTOR->Cell_Growth

This compound-induced cell starvation response pathway.
Extrinsic Apoptosis Pathway in ER+ Breast Cancer

In estrogen receptor-positive (ER+) breast cancer cells such as MCF-7 and T47D, this compound acetate has been shown to induce the expression of Tumor Necrosis Factor-alpha (TNFα).[1] This leads to an autocrine signaling loop where TNFα binds to its receptor, TNFR1, initiating the extrinsic apoptosis cascade.[1]

Extrinsic_Apoptosis_Pathway This compound This compound Acetate ER_Positive_Cells ER+ Breast Cancer Cells This compound->ER_Positive_Cells TNFa_Expression TNFα Expression ↑ ER_Positive_Cells->TNFa_Expression TNFa_Secretion TNFα Secretion TNFa_Expression->TNFa_Secretion TNFR1 TNFR1 TNFa_Secretion->TNFR1 autocrine signaling Apoptosis_Cascade Extrinsic Apoptosis Cascade TNFR1->Apoptosis_Cascade

Autocrine TNFα-mediated apoptosis in ER+ cells.
TRPM4-Mediated Oncosis in Triple-Negative Breast Cancer

A recent study has identified the transient receptor potential melastatin 4 (TRPM4), a calcium-activated non-selective cation channel, as a key target of this compound acetate in TNBC cells.[2] Inhibition of TRPM4 leads to an influx of sodium ions and water, causing cellular swelling and a form of necrotic cell death known as oncosis.[2] This effect is dependent on the expression levels of TRPM4, with high-expressing cells being sensitive and low-expressing cells being resistant.[2]

TRPM4_Oncosis_Pathway This compound This compound Acetate TRPM4_High_Cells TNBC Cells (High TRPM4) This compound->TRPM4_High_Cells TRPM4_Inhibition TRPM4 Inhibition TRPM4_High_Cells->TRPM4_Inhibition Ion_Influx Na+ and Water Influx TRPM4_Inhibition->Ion_Influx Cell_Swelling Cellular Swelling Ion_Influx->Cell_Swelling Oncosis Oncosis Cell_Swelling->Oncosis

TRPM4-mediated oncosis in TNBC cells.

Experimental Protocols

This section provides an overview of the key experimental methodologies employed in the preclinical evaluation of this compound acetate.

In Vitro Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Plate breast cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound acetate for the desired time period (e.g., 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Incubation: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells to determine the IC50 value.

MTT_Assay_Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Add_Drug Add this compound Acetate Seed_Cells->Add_Drug Incubate Incubate (e.g., 72h) Add_Drug->Incubate Add_MTT Add MTT Reagent Incubate->Add_MTT Incubate_MTT Incubate (2-4h) Add_MTT->Incubate_MTT Add_Solubilizer Add Solubilizing Agent (e.g., DMSO) Incubate_MTT->Add_Solubilizer Read_Absorbance Read Absorbance (570 nm) Add_Solubilizer->Read_Absorbance End End Read_Absorbance->End

Workflow for a typical MTT cell viability assay.
Western Blotting

Western blotting is used to detect specific proteins in a sample.

  • Cell Lysis: Treat cells with this compound acetate for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., phospho-eIF2α, total eIF2α, phospho-AMPK, total AMPK, phospho-mTOR, total mTOR) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

In Vivo Xenograft Model
  • Animal Model: Use immunodeficient mice (e.g., nude or NSG mice).

  • Estrogen Supplementation (for ER+ cells): For ER+ cell lines like MCF-7, implant a slow-release estradiol pellet subcutaneously a few days before cell injection.

  • Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 million cells) mixed with Matrigel into the flank of the mice.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers regularly.

  • Treatment: Once tumors reach a palpable size, randomize the mice into treatment and control groups. Administer this compound acetate (e.g., 300 mg/kg, intraperitoneally) and vehicle control according to the planned schedule.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).

Conclusion

The preclinical data strongly suggest that this compound acetate possesses significant anticancer activity, particularly in breast cancer models. Its multifaceted mechanism of action, involving the induction of a cell starvation response, apoptosis, and oncosis, presents multiple avenues for therapeutic intervention. The identification of TRPM4 as a predictive biomarker for sensitivity in TNBC is a promising development for patient stratification. Further research is warranted to explore the full potential of this compound and its derivatives as novel cancer therapeutics.

References

Oxyphenisatin's Role in Inducing a Cell Starvation Response: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxyphenisatin, a diphenolic laxative, has demonstrated significant antiproliferative activity in various cancer cell lines. This technical guide delves into the molecular mechanisms underpinning this compound's action, focusing on its ability to induce a multifaceted cell starvation response. This response is characterized by the activation of key cellular energy sensors, induction of autophagy, and eventual programmed cell death. This document provides a comprehensive overview of the signaling pathways involved, detailed experimental protocols for assessing the compound's effects, and a summary of its quantitative impact on cancer cell lines.

Introduction

This compound and its pro-drug, this compound acetate, have emerged as compounds of interest in oncology due to their potent anti-cancer properties.[1][2] Mechanistic studies have revealed that this compound acetate triggers a robust cell starvation response, leading to a cascade of events that culminate in apoptosis.[1][2] This guide serves as a technical resource for researchers investigating this compound and similar compounds, providing the necessary details to replicate and expand upon these findings.

Mechanism of Action: A Multi-pronged Cellular Starvation Response

This compound acetate's anti-cancer activity is not attributed to a single target but rather to its ability to induce a complex and multifaceted cellular response that mimics nutrient deprivation.[1][2] This response involves the modulation of several critical signaling pathways that govern cell growth, metabolism, and survival.

Inhibition of Protein Synthesis and Activation of Nutrient Sensing Pathways

A primary effect of this compound acetate is the selective inhibition of protein synthesis.[1] This is associated with the rapid phosphorylation of eukaryotic translation initiation factor 2α (eIF2α).[1] This phosphorylation is mediated by the activation of two key nutrient-sensing kinases:

  • GCN2 (General Control Nonderepressible 2): A sensor of amino acid deprivation.[2]

  • PERK (Protein Kinase R-like Endoplasmic Reticulum Kinase): A sensor of endoplasmic reticulum (ER) stress.[1][2]

The activation of these kinases and subsequent eIF2α phosphorylation leads to a global reduction in protein translation, conserving cellular resources in a perceived state of starvation.[3]

Activation of AMPK and Inhibition of mTOR Signaling

This compound acetate treatment leads to the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[2] AMPK is activated in response to low intracellular ATP levels and acts to restore energy balance by promoting catabolic processes and inhibiting anabolic processes.[4]

Concurrent with AMPK activation, a significant reduction in the phosphorylation of downstream targets of the mammalian target of rapamycin (mTOR) is observed.[2] mTOR is a key kinase that promotes cell growth and proliferation in response to nutrient availability.[5] The inhibition of mTOR signaling is evident through the decreased phosphorylation of its substrates, p70S6K and 4E-BP1, further contributing to the shutdown of protein synthesis and cell growth.[2]

Induction of Autophagy and Mitochondrial Dysfunction

The cellular starvation response triggered by this compound acetate culminates in the induction of autophagy, a catabolic process involving the degradation of cellular components to provide essential nutrients during times of scarcity.[1] This process is a survival mechanism under nutrient-deprived conditions. However, prolonged or excessive autophagy can lead to cell death. Treatment with this compound acetate is also associated with mitochondrial dysfunction and the generation of reactive oxygen species (ROS).[1]

Autocrine TNFα-Mediated Apoptosis

In certain cancer cell lines, such as the estrogen receptor (ER) positive MCF7 and T47D cells, this compound acetate induces the expression of tumor necrosis factor-alpha (TNFα).[1] This leads to an autocrine signaling loop that activates the extrinsic apoptotic pathway, ultimately resulting in programmed cell death.[1]

Signaling Pathways and Experimental Workflows

This compound-Induced Cell Starvation Signaling Pathway

cluster_upstream Upstream Events cluster_downstream Downstream Effects OXY This compound Acetate GCN2 GCN2 OXY->GCN2 Activates PERK PERK OXY->PERK Activates AMPK AMPK OXY->AMPK Activates Mito Mitochondrial Dysfunction & ROS OXY->Mito eIF2a eIF2α (Phosphorylation) GCN2->eIF2a PERK->eIF2a mTOR mTOR Signaling (p70S6K, 4E-BP1) AMPK->mTOR Inhibits Autophagy Autophagy AMPK->Autophagy Induces ProteinSynth Protein Synthesis Inhibition eIF2a->ProteinSynth Leads to mTOR->ProteinSynth Promotes Apoptosis Apoptosis Autophagy->Apoptosis Can lead to Mito->Apoptosis Induces ProteinSynth->Autophagy Induces

Caption: this compound signaling cascade.

Experimental Workflow for Assessing this compound's Effects

cluster_culture Cell Culture & Treatment cluster_assays Biological Assays cluster_analysis Data Analysis & Interpretation start Seed Cancer Cells (e.g., MCF7, T47D) treat Treat with this compound Acetate (Dose-response & Time-course) start->treat mtt Cell Viability (MTT Assay) treat->mtt protein Protein Synthesis ([14C]Leucine Incorporation) treat->protein wb Protein Expression & Phosphorylation (Western Blot) treat->wb ic50 Calculate IC50 Values mtt->ic50 pathway Analyze Signaling Pathway (AMPK, mTOR, eIF2α) wb->pathway autophagy Assess Autophagy Markers (LC3-II/LC3-I) wb->autophagy apoptosis Evaluate Apoptosis wb->apoptosis

Caption: Workflow for this compound analysis.

Quantitative Data

The anti-proliferative effects of this compound acetate have been quantified in several breast cancer cell lines. The half-maximal inhibitory concentration (IC50) values highlight its potency, particularly in ER-positive cell lines.

Cell LineEstrogen Receptor StatusIC50 (µM)
MCF7Positive0.8[6]
T47DPositive0.6[6]
HS578TNegative2.1[6]
MDA-MB-468Negative1.8[6]

Experimental Protocols

The following are detailed methodologies for key experiments to investigate the effects of this compound.

Cell Culture and Treatment
  • Cell Lines: MCF7, T47D, HS578T, and MDA-MB-468 breast cancer cell lines can be obtained from the Division of Cancer Treatment and Diagnosis Tumor Repository.

  • Culture Conditions: Cells should be maintained in the appropriate medium supplemented with fetal bovine serum and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.

  • This compound Acetate Preparation: Prepare a stock solution of this compound acetate in DMSO. Further dilutions should be made in the culture medium to the desired final concentrations. A vehicle control (DMSO) should be included in all experiments.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Treat the cells with a range of this compound acetate concentrations for the desired duration (e.g., 24, 48, 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage of the vehicle-treated control.

Protein Synthesis Assay ([14C]Leucine Incorporation)

This assay measures the rate of new protein synthesis by quantifying the incorporation of a radiolabeled amino acid.

  • Cell Seeding and Treatment: Seed cells in a 24-well plate and treat with this compound acetate as described above.

  • Radiolabeling: Add [14C]leucine to each well and incubate for a defined period (e.g., 1-4 hours).

  • Protein Precipitation: Wash the cells with ice-cold PBS and then add ice-cold 10% trichloroacetic acid (TCA) to precipitate the proteins.

  • Washing: Wash the protein precipitate with 5% TCA and then with ethanol to remove unincorporated [14C]leucine.

  • Solubilization: Solubilize the protein pellet in a suitable buffer (e.g., 0.1 M NaOH).

  • Scintillation Counting: Transfer the solubilized protein to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Normalize the counts per minute (CPM) to the total protein content in parallel wells and express the results as a percentage of the control.

Western Blot Analysis

This technique is used to detect specific proteins and their phosphorylation status in cell lysates.

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer and separate them by size using SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a solution of 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., phospho-AMPK, AMPK, phospho-p70S6K, p70S6K, phospho-eIF2α, eIF2α, LC3B, and a loading control like β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using a digital imaging system.

  • Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.

Conclusion

This compound represents a promising anti-cancer agent that functions by inducing a potent cell starvation response. This is achieved through the coordinated modulation of critical signaling pathways involved in nutrient sensing, protein synthesis, and cell metabolism. The resulting autophagic and apoptotic events highlight a potential therapeutic strategy for targeting cancer cells. The detailed methodologies and data presented in this guide provide a solid foundation for further research into the therapeutic applications of this compound and the development of novel drugs that exploit this mechanism of action.

References

Structural Analogues of Oxyphenisatin: A Technical Guide on Synthesis, Activity, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxyphenisatin, a diphenolic laxative withdrawn from the market due to hepatotoxicity, and its structural analogues have garnered renewed interest for their potent biological activities, including antiproliferative effects against cancer cell lines. This technical guide provides a comprehensive overview of the synthesis, structure-activity relationships (SAR), and mechanisms of action of this compound analogues. It details experimental protocols for assessing their biological activity and visualizes key signaling pathways to facilitate further research and development in this area.

Introduction to this compound and its Analogues

This compound is a stimulant laxative that is structurally related to bisacodyl and sodium picosulfate.[1][2][3] Its long-term use was associated with liver damage, leading to its withdrawal from the market in the early 1970s.[1][2][3] The primary mechanism of its laxative effect is believed to be an increase in intestinal epithelial permeability, rather than the stimulation of adenylate cyclase.[4]

Beyond its laxative properties, this compound and its derivatives have demonstrated significant antiproliferative activity.[5][6] This has spurred investigations into the synthesis of novel analogues with improved efficacy and reduced toxicity. The core structure of this compound, 3,3-bis(4-hydroxyphenyl)-1,3-dihydro-2H-indol-2-one, provides a versatile scaffold for chemical modification.[1]

Structure-Activity Relationships of this compound Analogues

Recent studies have focused on elucidating the structure-activity relationships of this compound analogues, particularly concerning their anticancer properties. Modifications to the isatin core have been shown to significantly impact their potency and selectivity.

Antiproliferative Activity

Research has shown that the introduction of substituents at the 6- and 7-positions of the this compound scaffold can markedly enhance its antiproliferative potency, especially against the MDA-MB-468 breast cancer cell line.[5]

Table 1: Summary of Structure-Activity Relationships for Antiproliferative Activity of this compound Analogues

Position of SubstitutionSubstituentEffect on Antiproliferative Activity (MDA-MB-468 cell line)Selectivity (MDA-MB-468 vs. MDA-MB-231)
6- and 7-positionsF, Cl, Me, CF3, OMeMarkedly enhanced potencyHigh (up to 1000-fold)

Data synthesized from information provided in the search results.[5]

The acetate derivative, this compound acetate, acts as a prodrug and has shown potent activity against estrogen receptor-alpha (ERα) positive cancer cell lines such as MCF-7 and T47D.[5]

Experimental Protocols

This section outlines the general methodologies for key experiments cited in the literature for evaluating the activity of this compound and its analogues.

Synthesis of this compound Analogues

A common synthetic route to this compound involves the condensation of isatin with phenol.[1] The synthesis of analogues can be achieved by using substituted isatins or phenols in this condensation reaction. One reported strategy involves the generation of a quaternary C(sp³)-center using bis-diones to produce the desired molecules in high yields.[5]

In Vitro Antiproliferative Activity Assay

The antiproliferative effects of this compound analogues are typically evaluated using standard cell-based assays.

  • Cell Lines: MDA-MB-468 and MDA-MB-231 (human breast cancer cell lines) are commonly used to assess potency and selectivity.[5]

  • Methodology:

    • Cells are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are then treated with various concentrations of the test compounds (this compound analogues).

    • After a specified incubation period (e.g., 72 hours), cell viability is assessed using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (sulforhodamine B) assay.

    • The concentration of the compound that inhibits cell growth by 50% (IC50) is calculated.

Laxative Activity Assay (In Vivo)

The laxative effect of this compound and its analogues can be assessed in animal models.

  • Animal Model: Rats are commonly used.

  • Methodology:

    • Ligated colonic loops are created in anesthetized rats.

    • The test compound is administered into the lumen of the ligated loop.

    • Net fluid movement (absorption or secretion) is measured over a specific period.

    • Mucosal permeability can be assessed by measuring the clearance of a non-absorbable marker, such as 14C-erythritol, from the lumen to the blood.[4]

Signaling Pathways and Mechanisms of Action

Laxative Effect: Increased Epithelial Permeability

The laxative action of diphenolic laxatives like this compound is primarily attributed to an increase in intestinal epithelial permeability, which leads to a net accumulation of fluid in the lumen.[4] This is in contrast to some other classes of laxatives that stimulate adenylate cyclase.

Laxative_Mechanism This compound This compound Analogue Intestinal_Epithelium Intestinal Epithelium This compound->Intestinal_Epithelium Acts on Increased_Permeability Increased Epithelial Permeability Intestinal_Epithelium->Increased_Permeability Leads to Fluid_Accumulation Fluid Accumulation in Lumen Increased_Permeability->Fluid_Accumulation Laxative_Effect Laxative Effect Fluid_Accumulation->Laxative_Effect

Caption: Proposed mechanism of laxative action for this compound analogues.

Anticancer Activity: Induction of a Cell Starvation Response

This compound acetate has been shown to inhibit the growth of breast cancer cells by inducing a cell starvation response.[6] This involves the rapid phosphorylation of the eIF2α kinases, GCN2 and PERK, which are key sensors of cellular stress.[6]

Anticancer_Mechanism Oxyphenisatin_Acetate This compound Acetate Cell_Starvation_Response Cell Starvation Response Oxyphenisatin_Acetate->Cell_Starvation_Response Triggers GCN2_PERK eIF2α Kinases (GCN2, PERK) Cell_Starvation_Response->GCN2_PERK Activates eIF2a_P Phosphorylation of eIF2α GCN2_PERK->eIF2a_P Translation_Inhibition Inhibition of Translation eIF2a_P->Translation_Inhibition Apoptosis Apoptosis Translation_Inhibition->Apoptosis

References

An In-depth Technical Guide to the Antiproliferative Effects of Oxyphenisatin on Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a comprehensive technical overview of the mechanisms, quantitative effects, and experimental evaluation of oxyphenisatin and its acetate prodrug as antiproliferative agents against cancer cells.

Introduction

This compound, a diphenyl oxindole derivative, was historically utilized as a stimulant laxative.[1] Its mechanism as a laxative involves altering membrane permeability, leading to electrolyte and water flux.[1] More recently, scientific investigation has repurposed this compound and its more studied prodrug, this compound acetate (OXY), as potential anticancer agents, revealing potent antiproliferative activities both in vitro and in vivo.[1][2] This guide synthesizes the current understanding of its effects on cancer cells, focusing on the underlying molecular pathways, summarizing key quantitative data, and detailing the experimental protocols used for its evaluation.

Molecular Mechanisms of Antiproliferative Action

The anticancer activity of this compound acetate is multifaceted, primarily revolving around two distinct but potentially interconnected mechanisms: the induction of a cell starvation response and the poisoning of the TRPM4 ion channel, leading to oncosis.

Induction of a Cell Starvation Response and Apoptosis

In several cancer cell lines, particularly estrogen receptor-positive (ER+) breast cancer cells, this compound acetate triggers an acute nutrient deprivation response.[1][3] This leads to a cascade of events culminating in programmed cell death.[1]

Key signaling events in this pathway include:

  • Translational Inhibition: OXY exposure leads to the rapid phosphorylation of eukaryotic translation initiation factor 2α (eIF2α) via the nutrient-sensing kinases GCN2 and PERK.[1][4] This phosphorylation is a critical step in inhibiting global protein synthesis.

  • AMPK/mTOR Pathway Modulation: The compound activates AMP-activated protein kinase (AMPK), a key sensor of cellular energy status, while concurrently reducing the phosphorylation of mammalian target of rapamycin (mTOR) substrates like p70S6K and 4E-BP1.[1][5] This signaling axis is central to the induction of autophagy.

  • Induction of Autophagy and Mitochondrial Dysfunction: The starvation response initiated by OXY promotes autophagy, mitochondrial dysfunction, and the generation of reactive oxygen species (ROS).[1]

  • Apoptosis Induction: Ultimately, these cellular stresses activate both intrinsic and extrinsic apoptotic pathways.[1] In ER+ cells such as MCF7 and T47D, this process is mediated by the autocrine production of Tumor Necrosis Factor-alpha (TNFα) and subsequent degradation of its receptor, TNFR1.[1]

Oxyphenisatin_Starvation_Response_Pathway OXY This compound Acetate (OXY) GCN2_PERK GCN2 / PERK (Nutrient Sensors) OXY->GCN2_PERK AMPK p-AMPK ↑ OXY->AMPK TNFa TNFα (autocrine) [ER+ cells] OXY->TNFa eIF2a p-eIF2α ↑ GCN2_PERK->eIF2a phosphorylates Translation Protein Synthesis ↓ eIF2a->Translation inhibits Apoptosis Apoptosis Translation->Apoptosis mTOR mTOR Signaling ↓ AMPK->mTOR inhibits Mito_Dys Mitochondrial Dysfunction / ROS AMPK->Mito_Dys Autophagy Autophagy mTOR->Autophagy normally inhibits Autophagy->Apoptosis Mito_Dys->Apoptosis TNFa->Apoptosis

Caption: OXY-induced cell starvation signaling cascade.
TRPM4 Poisoning and Oncosis in Triple-Negative Breast Cancer

More recent studies in triple-negative breast cancer (TNBC) cell lines have uncovered a distinct mechanism involving the ion channel TRPM4 (Transient Receptor Potential Melastatin member 4).[6][7]

  • TRPM4 as a Target: this compound acetate acts as a poison to the TRPM4 channel, a nonselective cation channel.[6][7] The expression of TRPM4 in cancer cells is a predictor of sensitivity to the drug.[6]

  • Induction of Oncosis: Inhibition of TRPM4 disrupts ion homeostasis, leading to a non-apoptotic form of cell death called oncosis. This process is characterized by cellular and nuclear swelling, membrane blebbing, mitochondrial dysfunction, and severe ATP depletion.[6][7]

  • Proteasomal Degradation: Acute exposure to OXY also leads to the rapid degradation of the TRPM4 protein via the ubiquitin-proteasome system.[6]

Oxyphenisatin_TRPM4_Oncosis_Pathway OXY This compound Acetate (OXY) TRPM4 TRPM4 Channel OXY->TRPM4 poisons Proteasome Ubiquitin-Proteasome System OXY->Proteasome triggers Ion_Imbalance Cation Influx Disruption (Na+) TRPM4->Ion_Imbalance normally regulates Swelling Cellular & Nuclear Swelling Ion_Imbalance->Swelling Mito_Dys Mitochondrial Dysfunction Ion_Imbalance->Mito_Dys Oncosis Oncosis (Cell Death) Swelling->Oncosis ATP_Depletion ATP Depletion Mito_Dys->ATP_Depletion ATP_Depletion->Oncosis Proteasome->TRPM4 degrades

Caption: OXY-induced TRPM4 poisoning and oncosis pathway.

Quantitative Antiproliferative Data

The efficacy of this compound acetate varies significantly across different cancer cell lines, with particular potency observed in specific breast cancer subtypes. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency.[8]

Cell LineCancer TypeIC50 (µM)SensitivityReference
T47D Breast (ER+)0.6Sensitive[1]
MCF7 Breast (ER+)0.8Sensitive[1]
MDA-MB-468 Breast (TNBC)0.33 - 1.8Sensitive[1][6]
BT549 Breast (TNBC)0.72Sensitive[6]
HS578T Breast (TNBC)1.19 - 2.1Sensitive[1][6]
MDA-MB-231 Breast (TNBC)38.4 - >100Resistant[1][6]
MDA-MB-436 Breast (TNBC)48.7Resistant[6]
Table 1: Summary of IC50 values for this compound Acetate in various breast cancer cell lines after 24-72 hours of treatment.

Experimental Protocols

The evaluation of this compound's antiproliferative effects relies on a suite of standard cell biology and biochemical assays.

Experimental_Workflow cluster_mech Start Cancer Cell Line Culture Treatment Treat with this compound Acetate (Dose-Response & Time-Course) Start->Treatment Viability Cell Viability Assays (MTT, CellTiter-Glo) Treatment->Viability Mechanism Mechanism of Action Assays Treatment->Mechanism Data_Analysis Data Analysis (IC50 Calculation, Statistical Tests) Viability->Data_Analysis Mechanism->Data_Analysis Western Western Blot (p-AMPK, p-eIF2α, etc.) Flow Flow Cytometry (Cell Cycle, Apoptosis) Microarray Microarray (Gene Expression)

Caption: General experimental workflow for OXY evaluation.
Cell Viability and Proliferation Assays

  • Purpose: To quantify the dose-dependent cytotoxic or cytostatic effects of the compound.

  • Method 1: MTT Assay:

    • Seeding: Plate cancer cells in 96-well plates and allow them to adhere overnight.

    • Treatment: Expose cells to a serial dilution of this compound acetate for a specified duration (e.g., 24, 48, 72 hours).[1]

    • Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Live cells with active mitochondrial dehydrogenases convert the yellow MTT to a purple formazan precipitate.

    • Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

    • Quantification: Measure the absorbance at ~570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • Method 2: [¹⁴C] Leucine Incorporation Assay:

    • Principle: This assay measures the rate of de novo protein synthesis, which is an indicator of cell viability and metabolic activity.[1]

    • Protocol: Cells are treated with this compound acetate and subsequently incubated with [¹⁴C]-labeled leucine. The amount of radiolabel incorporated into newly synthesized proteins is quantified using a scintillation counter. A reduction in incorporation indicates inhibition of protein synthesis and/or cell death.[1][5]

Cell Cycle Analysis
  • Purpose: To determine if the compound induces arrest at specific phases of the cell cycle.

  • Method: Propidium Iodide (PI) Staining and Flow Cytometry:

    • Harvesting: Collect both adherent and floating cells after treatment.

    • Fixation: Fix the cells in cold 70% ethanol to permeabilize the membranes.

    • Staining: Treat cells with RNase A to remove RNA and then stain the DNA with propidium iodide.

    • Analysis: Analyze the cells using a flow cytometer. The intensity of PI fluorescence is proportional to the DNA content, allowing for the quantification of cells in G0/G1, S, and G2/M phases. A slight G2/M arrest has been observed in sensitive cell lines treated with OXY.[1]

Western Blotting
  • Purpose: To detect the expression and phosphorylation status of specific proteins within signaling pathways.

  • Method:

    • Lysis: Prepare protein lysates from treated and untreated cells.

    • Quantification: Determine protein concentration using a BCA or Bradford assay.

    • Electrophoresis: Separate proteins by size using SDS-PAGE.

    • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Probing: Block the membrane and incubate with primary antibodies specific to target proteins (e.g., total AMPK, phospho-AMPK, total eIF2α, phospho-eIF2α, TRPM4).

    • Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.

Conclusion and Future Directions

This compound acetate demonstrates significant and selective antiproliferative activity through at least two compelling mechanisms: the induction of a cell starvation response and the poisoning of the TRPM4 ion channel. Its potency against specific breast cancer subtypes, including difficult-to-treat TNBC, highlights its potential as a therapeutic candidate.

Future research should focus on:

  • In Vivo Efficacy: Expanding on initial xenograft model studies to confirm efficacy and establish optimal dosing and safety profiles in a wider range of cancer models.[1]

  • Combination Therapies: Investigating potential synergistic effects when combined with standard chemotherapies or other targeted agents.

  • Biomarker Development: Validating TRPM4 expression as a predictive biomarker to select patient populations most likely to respond to treatment.[6]

  • Mechanism Elucidation: Further exploring the interplay between the starvation response and oncosis pathways, as they may be co-activated in certain cellular contexts.

References

Methodological & Application

Application Notes and Protocols for Oxyphenisatin in Laboratory Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxyphenisatin, and its more commonly studied prodrug this compound acetate, are diphenyl oxindole compounds historically used as laxatives.[1] Recent research has unveiled their potential as antiproliferative agents, demonstrating cytotoxic effects against various cancer cell lines, particularly breast cancer.[2][3] These compounds have been shown to induce a multifaceted cell starvation response, leading to programmed cell death.[2] This document provides detailed application notes and experimental protocols for the use of this compound and its acetate form in laboratory research, focusing on its anticancer properties and mechanism of action.

Note on Historical Use and Toxicity: this compound was withdrawn from the market due to concerns about hepatotoxicity.[4][5] Researchers should exercise appropriate caution and consider this toxicity profile in their experimental design, particularly in in vivo studies.

Mechanism of Action

This compound acetate exerts its anticancer effects through the induction of a cellular starvation response, which involves the modulation of several key signaling pathways:

  • PERK/eIF2α Signaling Pathway: this compound acetate treatment leads to the phosphorylation and activation of Protein kinase R-like endoplasmic reticulum kinase (PERK), which in turn phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α).[3][6] This signaling cascade is a key component of the unfolded protein response (UPR) and results in the attenuation of global protein synthesis.[7][8]

  • AMPK/mTOR Signaling Pathway: The compound activates AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[3][6] Activated AMPK inhibits the mammalian target of rapamycin (mTOR) pathway, a critical regulator of cell growth and proliferation.[9][10]

  • Autocrine TNFα-Mediated Apoptosis: In estrogen receptor-positive (ER+) breast cancer cells, such as MCF-7 and T47D, this compound acetate induces the expression of Tumor Necrosis Factor-alpha (TNFα).[2] This leads to an autocrine loop where secreted TNFα binds to its receptor (TNFR1), triggering the extrinsic apoptosis pathway.[2][11]

Quantitative Data

The antiproliferative activity of this compound acetate has been quantified in various cancer cell lines. The half-maximal inhibitory concentration (IC50) values from a 24-hour treatment are summarized in the table below.

Cell LineCancer TypeIC50 (µM)Reference
MCF-7Breast (ER+)0.8[3]
T47DBreast (ER+)0.6[3]
MDA-MB-468Breast (ER-)1.8[3]
HS578TBreast (ER-)2.1[3]
MDA-MB-231Breast (ER-)>100[3]

Signaling Pathway Diagrams

PERK_eIF2a_Pathway This compound This compound Acetate PERK PERK This compound->PERK Induces ER Stress pPERK p-PERK (Active) PERK->pPERK Phosphorylation eIF2a eIF2α pPERK->eIF2a peIF2a p-eIF2α eIF2a->peIF2a Phosphorylation Protein_Synthesis Global Protein Synthesis peIF2a->Protein_Synthesis Inhibition ATF4 ATF4 Translation peIF2a->ATF4 Selective Translation

Caption: this compound-induced PERK/eIF2α signaling cascade.

AMPK_mTOR_Pathway This compound This compound Acetate AMPK AMPK This compound->AMPK pAMPK p-AMPK (Active) AMPK->pAMPK Phosphorylation mTORC1 mTORC1 pAMPK->mTORC1 Inhibition Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth

Caption: this compound-mediated activation of AMPK and inhibition of mTORC1.

TNF_Apoptosis_Pathway cluster_cell ER+ Breast Cancer Cell This compound This compound Acetate TNFa_Expression TNFα Expression This compound->TNFa_Expression TNFa_Secreted Secreted TNFα TNFa_Expression->TNFa_Secreted Secretion TNFR1 TNFR1 TNFa_Secreted->TNFR1 Autocrine Binding Caspase_Cascade Caspase Cascade TNFR1->Caspase_Cascade Activation Apoptosis Apoptosis Caspase_Cascade->Apoptosis

Caption: Autocrine TNFα-mediated apoptosis induced by this compound.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound acetate on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, T47D, MDA-MB-468, MDA-MB-231)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound acetate stock solution (dissolved in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.

  • Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of this compound acetate in complete growth medium from the stock solution.

  • Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO, concentration not exceeding 0.1%).

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using appropriate software.

Western Blot Analysis of Signaling Proteins

This protocol is for detecting changes in the phosphorylation and expression levels of key proteins in the PERK/eIF2α and AMPK/mTOR pathways.

Materials:

  • Cancer cell lines

  • This compound acetate

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • Transfer apparatus and PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-PERK, anti-PERK, anti-p-eIF2α, anti-eIF2α, anti-p-AMPK, anti-AMPK, anti-p-mTOR, anti-mTOR, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat cells with this compound acetate at the desired concentrations and time points.

  • Wash cells with ice-cold PBS and lyse them in lysis buffer.

  • Determine the protein concentration of the lysates.

  • Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Add chemiluminescent substrate and visualize the protein bands using an imaging system.

In Vivo Xenograft Model

This protocol describes the establishment of a breast cancer xenograft model to evaluate the in vivo efficacy of this compound acetate.[2]

Materials:

  • MCF-7 cells

  • Female athymic nude mice (6-8 weeks old)

  • Matrigel

  • Estradiol pellets (e.g., 0.72 mg/pellet, 60-day release) or injectable estradiol valerate

  • This compound acetate formulation for injection (e.g., in 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)[12]

  • Calipers

  • Anesthesia

Procedure:

  • One week prior to cell injection, implant an estradiol pellet subcutaneously in the flank of each mouse to support the growth of estrogen-dependent MCF-7 cells.[4][5][13]

  • Harvest MCF-7 cells and resuspend them in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5 x 10^7 cells/mL.

  • Inject 100 µL of the cell suspension (5 x 10^6 cells) subcutaneously into the mammary fat pad of each mouse.

  • Monitor the mice for tumor formation. Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

  • Administer this compound acetate (e.g., 300 mg/kg, intraperitoneally, daily) or vehicle control to the respective groups.[12]

  • Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume (Volume = (length x width²)/2).

  • Monitor the body weight and general health of the mice throughout the study.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, western blotting for biomarkers like p-eIF2α and TNFR1 degradation).

Investigation of Wnt/β-Catenin and STAT3 Signaling Pathways

Currently, there is limited direct evidence linking this compound to the Wnt/β-catenin or STAT3 signaling pathways. The following are general protocols that can be employed to investigate the potential effects of this compound on these pathways.

TCF/LEF Reporter Assay (for Wnt/β-catenin pathway)

This assay measures the transcriptional activity of TCF/LEF, the downstream effectors of the canonical Wnt/β-catenin pathway.

Materials:

  • HEK293T cells (or other suitable cell line)

  • TCF/LEF luciferase reporter plasmid (e.g., TOPFlash)

  • Renilla luciferase plasmid (for normalization)

  • Transfection reagent

  • Wnt3a conditioned medium (as a positive control for pathway activation)

  • This compound acetate

  • Dual-luciferase reporter assay system

  • Luminometer

Procedure:

  • Co-transfect cells with the TCF/LEF reporter plasmid and the Renilla luciferase plasmid.

  • After 24 hours, treat the cells with this compound acetate at various concentrations, with or without Wnt3a conditioned medium.

  • Incubate for another 24 hours.

  • Lyse the cells and measure firefly and Renilla luciferase activities using a dual-luciferase assay system and a luminometer.

  • Normalize the firefly luciferase activity to the Renilla luciferase activity to determine the effect of this compound on TCF/LEF transcriptional activity.

STAT3 Reporter Assay

This assay measures the transcriptional activity of STAT3.

Materials:

  • A suitable cell line with a STAT3-responsive luciferase reporter (e.g., DU-145 STAT3 reporter cells)

  • STAT3-responsive luciferase reporter plasmid and a constitutively expressing Renilla plasmid for creating a stable cell line if one is not available.

  • Interleukin-6 (IL-6) or other STAT3 activators

  • This compound acetate

  • Dual-luciferase reporter assay system

  • Luminometer

Procedure:

  • Seed the STAT3 reporter cell line in a 96-well plate.

  • Treat the cells with this compound acetate at various concentrations, with or without a STAT3 activator like IL-6.

  • Incubate for the desired time period.

  • Lyse the cells and measure firefly and Renilla luciferase activities.

  • Normalize the firefly luciferase activity to the Renilla luciferase activity to assess the impact of this compound on STAT3 transcriptional activity.

Immunofluorescence for β-Catenin Localization

This protocol can be used to visualize the subcellular localization of β-catenin, a key indicator of Wnt/β-catenin pathway activation.

Materials:

  • Cells grown on coverslips

  • This compound acetate

  • Paraformaldehyde (PFA) for fixation

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Primary antibody against β-catenin

  • Fluorescently labeled secondary antibody

  • DAPI for nuclear counterstaining

  • Fluorescence microscope

Procedure:

  • Treat cells with this compound acetate.

  • Fix the cells with 4% PFA.

  • Permeabilize the cells.

  • Block non-specific antibody binding.

  • Incubate with the primary anti-β-catenin antibody.

  • Wash and incubate with the fluorescently labeled secondary antibody.

  • Counterstain the nuclei with DAPI.

  • Mount the coverslips and visualize the localization of β-catenin using a fluorescence microscope. An increase in nuclear β-catenin suggests pathway activation.

References

Application Notes and Protocols for In Vitro Studies with Oxyphenisatin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxyphenisatin and its pro-drug, this compound acetate, are diphenyl oxindole compounds originally used as laxatives. Long-term use was associated with hepatotoxicity, leading to their withdrawal from the market.[1] However, recent research has unveiled potent anti-proliferative and pro-apoptotic activities in various cancer cell lines, sparking renewed interest in their mechanisms of action for potential therapeutic applications.[2][3][4]

These application notes provide a comprehensive guide for the in vitro experimental design to study this compound. The protocols detailed below focus on assessing its effects on cell viability, key signaling pathways, autophagy, and apoptosis, with a particular emphasis on its activity in breast cancer cell lines. Additionally, a framework for investigating its potential hepatotoxicity in vitro is provided.

Mechanism of Action Overview

In vitro studies have demonstrated that this compound acetate (OXY) induces a multi-faceted cellular starvation response.[4] This response is primarily mediated through the activation of the PERK/eIF2α and AMPK/mTOR signaling pathways.[5] Activation of these pathways leads to a global inhibition of protein synthesis, induction of autophagy, mitochondrial dysfunction, and ultimately, programmed cell death via both intrinsic and extrinsic apoptotic pathways.[4] In certain cancer cell types, such as ER-positive breast cancer cells, OXY has been shown to induce TNFα expression, leading to autocrine receptor-mediated apoptosis.[4]

Data Presentation: Quantitative Summary

The following tables summarize the quantitative data reported for this compound acetate's in vitro activity, providing a baseline for experimental planning and data comparison.

Table 1: Anti-proliferative Activity of this compound Acetate in Breast Cancer Cell Lines

Cell LineReceptor StatusIC50 (µM) after 24h
MCF7 ERα-positive0.8
T47D ERα-positive0.6
MDA-MB-468 ERα-negative1.8
HS578T ERα-negative2.1
MDA-MB-231 ERα-negative>100 (Resistant)

Data sourced from[5][6][7]. The IC50 values were determined using a [¹⁴C] leucine incorporation viability assay.

Table 2: Summary of Key Molecular Events Following this compound Acetate Treatment in Sensitive Cells (e.g., MCF7)

ParameterAssayTime PointObservation
Protein Synthesis [³H] Leucine Incorporation4-8 hoursSignificant Inhibition
eIF2α Phosphorylation Western Blot1-4 hoursRapid Increase
AMPK Activation Western Blot1-4 hoursIncreased Phosphorylation
mTOR Signaling Western Blot1-4 hoursReduced Phosphorylation of p70S6K & 4E-BP1
Autophagy Western Blot (LC3B)8-16 hoursConversion of LC3B-I to LC3B-II
Apoptosis Annexin V/PI Staining24-48 hoursIncrease in Apoptotic Cell Population
Mitochondrial Dysfunction JC-1 Staining16-24 hoursLoss of Mitochondrial Membrane Potential
TNFα Expression ELISA / qPCR8-16 hoursIncreased Expression (in ER+ cells)

This table provides a qualitative summary of events and typical timeframes observed in studies like Morrison BL, et al. (2013). Quantitative results will vary based on experimental conditions.

Mandatory Visualizations

Signaling Pathway of this compound Acetate

G OXY This compound Acetate (OXY) Stress Cellular Stress (Nutrient Deprivation Response) OXY->Stress TNFa TNFα Expression (ER+ Cells) OXY->TNFa PERK PERK Stress->PERK AMPK AMPK Stress->AMPK Mito Mitochondrial Dysfunction & ROS Stress->Mito eIF2a eIF2α PERK->eIF2a phosphorylates Translation Global Translation Inhibition eIF2a->Translation inhibits Apoptosis Apoptosis Translation->Apoptosis mTORC1 mTORC1 AMPK->mTORC1 inhibits mTORC1->Translation promotes Autophagy Autophagy mTORC1->Autophagy inhibits Autophagy->Apoptosis Mito->Apoptosis TNFR1 TNFR1 TNFa->TNFR1 autocrine signaling TNFR1->Apoptosis

Caption: Signaling cascade initiated by this compound Acetate.

Experimental Workflow for In Vitro Analysis

G start Start: Select Cell Lines (e.g., MCF7, HepG2) dose 1. Dose-Response & Viability (MTT / Resazurin Assay) start->dose ic50 Determine IC50 Value dose->ic50 sub_ic50 Treat cells with IC50 and sub-IC50 concentrations ic50->sub_ic50 pathway 2. Pathway Analysis (Western Blot) sub_ic50->pathway apoptosis 3. Apoptosis Assay (Annexin V / PI Flow Cytometry) sub_ic50->apoptosis autophagy 4. Autophagy Analysis (LC3B, p62 Western Blot) sub_ic50->autophagy proteins Probe for: p-PERK, p-eIF2α p-AMPK, p-mTOR Cleaved Caspase-3 pathway->proteins end End: Data Analysis & Interpretation pathway->end apoptosis->end autophagy->end

Caption: General workflow for studying this compound in vitro.

Experimental Protocols

Protocol 1: Cell Viability and IC50 Determination (MTT Assay)

This protocol determines the concentration of this compound that inhibits cell growth by 50% (IC50).

Materials:

  • Selected cell lines (e.g., MCF7, MDA-MB-231, HepG2)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound acetate (stock solution in DMSO)

  • 96-well clear flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Multichannel pipette

  • Microplate reader (570 nm wavelength)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of this compound acetate in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO concentration matched to the highest compound concentration) and a no-treatment control.

  • Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours).[6]

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix gently on an orbital shaker for 15 minutes to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log concentration of this compound to determine the IC50 value using non-linear regression analysis.

Protocol 2: Western Blot for Signaling Pathway Analysis

This protocol is used to detect changes in the phosphorylation state and expression of key proteins in the PERK/eIF2α and AMPK/mTOR pathways.

Materials:

  • 6-well plates

  • This compound acetate

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-PERK, anti-PERK, anti-p-eIF2α, anti-eIF2α, anti-p-AMPK, anti-AMPK, anti-p-mTOR, anti-mTOR, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with this compound at the desired concentrations (e.g., 1 µM and 10 µM) for various time points (e.g., 1, 4, 8, 16 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer. Scrape the cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Separate the proteins on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C. Wash with TBST and then incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Wash the membrane again with TBST. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Densitometrically quantify the band intensities and normalize to a loading control (e.g., β-actin). For phosphoproteins, normalize to the total protein level.

Protocol 3: Apoptosis Assessment by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • 6-well plates

  • This compound acetate

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • 1X Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates. Treat with this compound for 24-48 hours. Include positive (e.g., staurosporine-treated) and negative controls.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use gentle trypsinization. Combine all cells from each well.

  • Washing: Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[8][9]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Sample Preparation for Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube.

  • Data Acquisition and Analysis: Analyze the samples on a flow cytometer immediately.[10] Set up compensation and quadrants using unstained, Annexin V-only, and PI-only controls. Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-; early apoptotic: Annexin V+/PI-; late apoptotic/necrotic: Annexin V+/PI+).

Protocol 4: Evaluation of Autophagy

Autophagic flux can be assessed by monitoring the levels of Microtubule-associated protein 1A/1B-light chain 3 (LC3) and Sequestosome 1 (p62/SQSTM1).

Materials:

  • Same as for Western Blot protocol (Protocol 2)

  • Primary antibodies for LC3B and p62/SQSTM1

  • (Optional) Bafilomycin A1 or Chloroquine

Procedure:

  • Cell Treatment: Treat cells with this compound for relevant time points (e.g., 8, 16, 24 hours). To measure autophagic flux, a parallel set of wells can be co-treated with an autophagy inhibitor like Bafilomycin A1 (100 nM) for the last 4 hours of incubation.

  • Western Blot: Perform Western blotting as described in Protocol 2.

  • Analysis:

    • LC3B: Monitor the conversion of the cytosolic form (LC3-I) to the autophagosome-associated, lipidated form (LC3-II). An increase in the LC3-II/LC3-I ratio indicates induction of autophagy. A further accumulation of LC3-II in the presence of an inhibitor confirms increased autophagic flux.

    • p62/SQSTM1: This protein is a substrate for autophagy. A decrease in p62 levels indicates its degradation via autophagy and thus, a functional autophagic process.

Protocol 5: Preliminary In Vitro Hepatotoxicity Screening

This protocol uses the human hepatoma cell line HepG2 to provide an initial assessment of this compound's potential for drug-induced liver injury (DILI).

Materials:

  • HepG2 cells

  • Materials for Cell Viability Assay (Protocol 1)

  • Lactate Dehydrogenase (LDH) Cytotoxicity Assay Kit

  • Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) Assay Kits

Procedure:

  • Cell Culture: Culture HepG2 cells, which are a common model for in vitro cytotoxicity studies.[11]

  • Cytotoxicity Assessment: Perform a cell viability assay (as in Protocol 1) using a range of this compound concentrations for 24 and 48 hours.

  • Membrane Integrity (LDH Assay): After treatment, collect the cell culture supernatant. Measure the activity of LDH released from damaged cells into the supernatant according to the manufacturer's instructions. Increased LDH activity indicates loss of membrane integrity.

  • Liver Enzyme Release (ALT/AST Assays): Measure the levels of ALT and AST in the cell culture supernatant. Elevated levels of these enzymes are markers of liver cell damage.

  • Data Analysis: Correlate the concentrations of this compound that reduce cell viability with those that cause an increase in LDH, ALT, and AST release to assess the dose-dependent hepatotoxic potential. For more advanced studies, consider using primary human hepatocytes or 3D liver spheroid models.[12]

References

Application Notes and Protocols for Oxyphenisatin and Oxyphenisatin Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxyphenisatin is a diphenolic laxative that has garnered renewed interest for its potential anticancer properties. Its pro-drug, this compound acetate, is often utilized in research due to its chemical properties. These application notes provide detailed protocols for the dissolution and storage of this compound and this compound acetate, ensuring proper handling and solution preparation for experimental use. Adherence to these guidelines is crucial for obtaining reliable and reproducible results in both in vitro and in vivo studies.

Solubility Data

The solubility of this compound and its acetate form is critical for the preparation of stock solutions and experimental media. The following table summarizes the available quantitative solubility data in common laboratory solvents. It is important to note that for sparingly soluble compounds, the use of techniques such as sonication or gentle heating may be required to achieve complete dissolution. For this compound acetate, using freshly opened, anhydrous DMSO is recommended as the compound's solubility can be significantly impacted by moisture.[1]

CompoundSolventSolubilityMolar EquivalentNotes
This compound Water0.012 g/L~37.8 µM
This compound Acetate DMSO25 mg/mL~62.28 mMUltrasonic assistance may be necessary.[2][3]
DMSO80 mg/mL~199.29 mMUse of fresh, moisture-free DMSO is critical.[1]
EthanolInsoluble-
WaterInsoluble-

Storage and Stability

Proper storage of both the solid compounds and their solutions is vital to prevent degradation and maintain chemical integrity.

Solid Compound Storage
  • This compound and this compound Acetate Powder: Store at -20°C for long-term stability (up to 3 years).[1] Protect from light and moisture.

Stock Solution Storage
  • DMSO Stock Solutions: Aliquot into single-use volumes to avoid repeated freeze-thaw cycles.

    • Store at -80°C for up to 1 year.[1]

    • Store at -20°C for up to 1 month.[1]

  • Aqueous Working Solutions: It is highly recommended to prepare fresh aqueous working solutions on the day of use.[3]

Experimental Protocols

Preparation of Stock Solutions

Objective: To prepare a concentrated stock solution of this compound acetate in DMSO for subsequent dilution into experimental media.

Materials:

  • This compound acetate powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, conical tubes (e.g., 15 mL or 50 mL)

  • Vortex mixer

  • Sonicator (optional)

Protocol:

  • Weigh the desired amount of this compound acetate powder in a sterile conical tube.

  • Add the calculated volume of anhydrous DMSO to achieve the desired concentration (e.g., 25 mg/mL or 80 mg/mL).

  • Vortex the solution vigorously for 2-3 minutes.

  • If the compound does not fully dissolve, sonicate the solution in a water bath for 10-15 minutes, or until the solution is clear.

  • Once dissolved, aliquot the stock solution into smaller, single-use, sterile cryovials.

  • Store the aliquots at -80°C or -20°C as per the storage guidelines.

Preparation of Working Solutions for In Vitro Assays

Objective: To prepare a final working solution of this compound acetate in cell culture media.

Materials:

  • This compound acetate DMSO stock solution

  • Appropriate cell culture medium (e.g., DMEM, RPMI-1640)

  • Sterile serological pipettes and tubes

Protocol:

  • Thaw a single-use aliquot of the this compound acetate DMSO stock solution at room temperature.

  • Perform a serial dilution of the stock solution in the cell culture medium to achieve the final desired experimental concentration.

    • Note: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity. A vehicle control with the same final DMSO concentration should be included in all experiments.

  • Gently mix the working solution by pipetting or inverting the tube.

  • Use the freshly prepared working solution for your in vitro experiments immediately.

Preparation of Formulation for In Vivo Administration (Suspension)

Objective: To prepare a homogenous suspension of this compound acetate for oral or intraperitoneal administration in animal models.

Materials:

  • This compound acetate DMSO stock solution (e.g., 25 mg/mL)

  • PEG300 (Polyethylene glycol 300)

  • Tween-80

  • Saline (0.9% NaCl)

  • Sterile tubes and syringes

Protocol:

  • In a sterile tube, add the required volume of the this compound acetate DMSO stock solution.

  • Add PEG300 to the tube. The volumetric ratio of DMSO to PEG300 is typically 1:4. Mix thoroughly until a clear solution is formed.

  • Add Tween-80 to the solution (typically 5% of the final volume) and mix until homogenous.

  • Add saline to reach the final desired volume (typically 45% of the final volume) and mix thoroughly to form a uniform suspension.

  • This protocol results in a formulation with the solvent composition of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[3]

  • The final concentration of this compound acetate in this suspension is typically around 2.5 mg/mL.[3]

  • Administer the freshly prepared suspension to the animals.

Potential Degradation Pathways

While specific forced degradation studies on this compound are not extensively published, its chemical structure suggests several potential degradation pathways under stress conditions such as extreme pH, oxidation, and light exposure.

  • Hydrolysis: The acetate groups of this compound acetate are susceptible to hydrolysis, particularly under acidic or basic conditions, which would convert it to its active form, this compound. The amide bond within the oxindole ring system could also undergo hydrolysis under more extreme pH and temperature conditions.

  • Oxidation: The phenol groups in this compound are potential sites for oxidation. This can be initiated by atmospheric oxygen, peroxide impurities in solvents, or metal ions. Oxidation can lead to the formation of quinone-type structures and other degradation products.

  • Photodegradation: Compounds with phenolic groups can be susceptible to degradation upon exposure to light, particularly UV radiation. This can lead to the formation of various photoproducts.

It is recommended to conduct formal forced degradation studies as per ICH guidelines to identify and characterize any potential degradation products for a specific formulation and storage condition.

Signaling Pathway and Experimental Workflow

Signaling Pathway of this compound Acetate in Cancer Cells

This compound acetate has been shown to induce a cell starvation response, leading to the phosphorylation of eukaryotic initiation factor 2 alpha (eIF2α). This is mediated through the activation of two key stress-sensing kinases: General Control Nonderepressible 2 (GCN2) and Protein Kinase R-like Endoplasmic Reticulum Kinase (PERK). The phosphorylation of eIF2α leads to a global reduction in protein synthesis while selectively translating stress-responsive mRNAs, ultimately contributing to apoptosis in cancer cells.

Oxyphenisatin_Signaling This compound This compound Acetate CellularStress Cell Starvation Response This compound->CellularStress GCN2 GCN2 CellularStress->GCN2 activates PERK PERK CellularStress->PERK activates eIF2a eIF2α GCN2->eIF2a phosphorylates PERK->eIF2a phosphorylates p_eIF2a p-eIF2α Translation Global Protein Synthesis p_eIF2a->Translation inhibits Apoptosis Apoptosis p_eIF2a->Apoptosis promotes

Caption: this compound Acetate Signaling Pathway.

Experimental Workflow for In Vitro Studies

The following diagram outlines a typical workflow for investigating the effects of this compound acetate on a cancer cell line.

Experimental_Workflow start Start prep_stock Prepare this compound Acetate Stock in DMSO start->prep_stock cell_culture Culture Cancer Cell Line start->cell_culture prep_working Prepare Working Solutions in Culture Medium prep_stock->prep_working seed_cells Seed Cells in Multi-well Plates cell_culture->seed_cells seed_cells->prep_working treat_cells Treat Cells with This compound Acetate prep_working->treat_cells incubation Incubate for Desired Time treat_cells->incubation assay Perform Downstream Assays (e.g., Viability, Western Blot) incubation->assay analysis Data Analysis and Interpretation assay->analysis end End analysis->end

Caption: In Vitro Experimental Workflow.

References

Application Notes and Protocols for the Quantification of Oxyphenisatin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxyphenisatin is a diphenolic compound that was formerly used as a laxative. Due to concerns about hepatotoxicity, it was withdrawn from the market in many countries. However, recent research has explored its potential as an anticancer agent.[1] Accurate and reliable analytical methods are crucial for the quantification of this compound in various matrices, including pharmaceutical formulations, biological samples, and in vitro assays.

These application notes provide detailed protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and a proposed Ultraviolet-Visible (UV-Vis) Spectrophotometric method.

Analytical Methods for this compound Quantification

A summary of the quantitative data for the described analytical methods is presented in Table 1.

Table 1: Summary of Quantitative Data for this compound Analytical Methods

ParameterHPLC-PDALC-MS/MSProposed UV-Vis Spectrophotometry
Analyte 6-F this compound DipropionateTotal this compoundThis compound
Matrix Weight-Loss Health ProductsFermented Green PlumPharmaceutical/Research Samples
Linearity Range 1.0–100 µg/mL0.1–500 µg/LTo be determined
Correlation Coefficient (R²) > 0.999[2]> 0.999[1]To be determined
Limit of Detection (LOD) 3 mg/kg[2]10 µg/kg[1]To be determined
Limit of Quantification (LOQ) 10 mg/kg[2]30 µg/kg[1]To be determined
Recovery 93.9% to 107.8%[2]92.4–97.0%[1]To be determined
Precision (RSD) 0.7% (intra-day), 1.1% (inter-day)[2]2.9–4.1%[1]To be determined

High-Performance Liquid Chromatography (HPLC) with Photodiode Array (PDA) Detection

This method is suitable for the quantification of this compound and its analogs in complex matrices such as herbal products and dietary supplements.

Experimental Protocol

1. Sample Preparation (Ultrasound-Assisted Extraction)

  • Weigh 1.0 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 25 mL of acetonitrile.

  • Vortex for 1 minute to ensure the sample is fully dispersed.

  • Perform ultrasound-assisted extraction for 30 minutes at room temperature.

  • Centrifuge the extract at 4000 rpm for 10 minutes.

  • Filter the supernatant through a 0.22 µm PTFE syringe filter into an HPLC vial.

2. Chromatographic Conditions

  • Instrument: High-Performance Liquid Chromatography system with a Photodiode Array detector.

  • Column: C18 column (e.g., Waters Acquity UPLC BEH C18, 2.1 × 100 mm, 1.7 µm).[1]

  • Mobile Phase: A gradient of 5 mmol/L ammonium acetate in water (A) and acetonitrile (B).[1]

  • Gradient Program:

    • 0-2 min: 95% A, 5% B

    • 2-10 min: Linear gradient to 5% A, 95% B

    • 10-12 min: Hold at 5% A, 95% B

    • 12.1-15 min: Return to initial conditions (95% A, 5% B)

  • Flow Rate: 0.3 mL/min.[1]

  • Column Temperature: 30 °C.

  • Injection Volume: 5 µL.

  • Detection: PDA detector monitoring at the maximum absorption wavelength of this compound (approximately 254 nm). The UV spectrum of a related compound, this compound dipropionate, shows a maximum absorption at 204.1 nm.[3]

3. Calibration and Quantification

  • Prepare a stock solution of this compound standard in acetonitrile (e.g., 1 mg/mL).

  • Prepare a series of working standard solutions by diluting the stock solution with acetonitrile to cover the expected concentration range of the samples (e.g., 1-100 µg/mL).

  • Inject the standard solutions to construct a calibration curve by plotting the peak area against the concentration.

  • Inject the prepared samples and determine the concentration of this compound from the calibration curve.

Experimental Workflow: HPLC-PDA Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-PDA Analysis cluster_quant Quantification Homogenize Homogenize Sample Weigh Weigh 1.0 g Homogenize->Weigh AddSolvent Add 25 mL Acetonitrile Weigh->AddSolvent Vortex Vortex 1 min AddSolvent->Vortex Ultrasonicate Ultrasonicate 30 min Vortex->Ultrasonicate Centrifuge Centrifuge 10 min Ultrasonicate->Centrifuge Filter Filter (0.22 µm) Centrifuge->Filter Inject Inject 5 µL Filter->Inject Separate C18 Column Separation Inject->Separate Detect PDA Detection (254 nm) Separate->Detect Quantify Quantify this compound Detect->Quantify CalCurve Construct Calibration Curve CalCurve->Quantify LCMSMS_Workflow cluster_prep Sample Preparation & Hydrolysis cluster_analysis LC-MS/MS Analysis cluster_quant Quantification Homogenize Homogenize Sample Weigh Weigh 1.0 g Homogenize->Weigh AddSolvent Add Methanol/NaOH Weigh->AddSolvent Ultrasonicate Ultrasonicate 18 min AddSolvent->Ultrasonicate Centrifuge Centrifuge 10 min Ultrasonicate->Centrifuge Evaporate Evaporate to Dryness Centrifuge->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Filter Filter (0.22 µm) Reconstitute->Filter Inject Inject 2 µL Filter->Inject Separate C18 Column Separation Inject->Separate Detect MS/MS Detection (MRM) Separate->Detect Quantify Quantify Total this compound Detect->Quantify CalCurve Construct Calibration Curve CalCurve->Quantify UVVis_Principle cluster_analyte Analyte Properties cluster_instrument Instrumentation cluster_law Governing Principle cluster_output Output This compound This compound Chromophore Phenolic Chromophores This compound->Chromophore Sample Sample in Cuvette Chromophore->Sample absorbs UV light UV_Source UV Light Source Monochromator Monochromator UV_Source->Monochromator Monochromator->Sample Detector Detector Sample->Detector Absorbance Absorbance Measurement Detector->Absorbance Beer_Lambert Beer-Lambert Law (A = εbc) Concentration Concentration Determination Beer_Lambert->Concentration Absorbance->Concentration Signaling_Pathway cluster_drug Drug Action cluster_translation Translation Inhibition cluster_energy Energy Sensing cluster_cellular Cellular Response OXY This compound Acetate GCN2 GCN2 OXY->GCN2 activates PERK PERK OXY->PERK activates AMPK AMPK OXY->AMPK activates Mito_Dys Mitochondrial Dysfunction OXY->Mito_Dys TNFa Autocrine TNFα OXY->TNFa eIF2a eIF2α GCN2->eIF2a phosphorylates PERK->eIF2a phosphorylates Translation Protein Synthesis eIF2a->Translation inhibits Apoptosis Apoptosis Translation->Apoptosis mTOR mTOR AMPK->mTOR inhibits p70S6K p70S6K mTOR->p70S6K inhibits phosphorylation _4EBP1 4E-BP1 mTOR->_4EBP1 inhibits phosphorylation Autophagy Autophagy mTOR->Autophagy induces Mito_Dys->Apoptosis TNFa->Apoptosis

References

Application Notes and Protocols for Oxyphenisatin in Breast Cancer Research Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of oxyphenisatin and its acetate prodrug, Acetalax (this compound acetate), in breast cancer research, with a particular focus on Triple-Negative Breast Cancer (TNBC). The protocols included are based on established methodologies from peer-reviewed research and are intended to serve as a guide for investigating the anti-cancer effects of this compound.

Introduction

This compound, a diphenyl oxindole, and its acetate form, Acetalax, have demonstrated significant anti-proliferative activity in various breast cancer models.[1][2] Initially developed as a laxative, recent research has repurposed this compound as a potential anti-cancer agent, particularly for aggressive subtypes like TNBC which are often unresponsive to current therapies.[2][3] this compound acetate exerts its anti-cancer effects through at least two distinct mechanisms: the induction of a non-apoptotic form of cell death called oncosis in TNBC cells by targeting the TRPM4 ion channel, and by triggering a cell starvation response that leads to autophagy and apoptosis in other breast cancer subtypes.[1][4]

Quantitative Data Summary

The following tables summarize the in vitro efficacy of this compound acetate (Acetalax) in various breast cancer cell lines.

Table 1: In Vitro Efficacy of this compound Acetate (Acetalax) in Triple-Negative Breast Cancer (TNBC) Cell Lines

Cell LineSubtypeIC50 (µM)SensitivityKey Molecular Feature
MDA-MB-468 TNBC0.33HighTRPM4 Expressing
BT549 TNBC0.72HighTRPM4 Expressing
Hs578T TNBC1.19HighTRPM4 Expressing
MDA-MB-436 TNBC48.7ResistantLacks TRPM4 Expression
MDA-MB-231 TNBC38.4ResistantLacks TRPM4 Expression

Data extracted from Mizunuma et al., 2024.

Table 2: In Vitro Efficacy of this compound Acetate in Estrogen Receptor-Positive (ER+) Breast Cancer Cell Lines

Cell LineSubtypeIC50 (µM)Primary Mechanism
MCF7 ER+Potent (specific value not provided in snippets)Cell Starvation Response, Autophagy, Apoptosis
T47D ER+Potent (specific value not provided in snippets)Cell Starvation Response, Autophagy, Apoptosis

Information synthesized from Morrison et al., 2013.[1]

Experimental Protocols

Protocol 1: Cell Viability Assay (CellTiter-Glo®)

This protocol is for determining the viability of breast cancer cells after treatment with this compound acetate.

Materials:

  • Breast cancer cell lines (e.g., MDA-MB-468, MCF7)

  • Complete growth medium (specific to cell line)

  • This compound acetate (Acetalax)

  • DMSO (for drug stock solution)

  • Opaque-walled 96-well or 384-well plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Procedure:

  • Cell Seeding:

    • Culture breast cancer cells to ~80% confluency.

    • Trypsinize and resuspend cells in complete growth medium.

    • Seed cells in an opaque-walled multiwell plate at a density of 300 cells/well in 30 µL of medium for a 384-well plate (adjust volume and cell number for 96-well plates).

    • Incubate for 24 hours to allow for cell attachment.

  • Drug Treatment:

    • Prepare a stock solution of this compound acetate in DMSO.

    • Perform serial dilutions of the drug in complete growth medium to achieve the desired final concentrations.

    • Add the drug solutions to the wells. Include a vehicle control (DMSO at the same final concentration as the highest drug concentration).

    • Incubate the plate for 72 hours.

  • Cell Viability Measurement:

    • Equilibrate the plate to room temperature for approximately 30 minutes.

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a luminometer.

  • Data Analysis:

    • Subtract the background luminescence (medium only) from all readings.

    • Normalize the data to the vehicle control to determine the percentage of cell viability.

    • Plot the percentage of viability against the drug concentration and calculate the IC50 value using appropriate software (e.g., GraphPad Prism).

Protocol 2: Apoptosis Assay (Annexin V/PI Staining)

This protocol is for quantifying apoptosis in breast cancer cells treated with this compound acetate using flow cytometry.

Materials:

  • Breast cancer cell lines

  • Complete growth medium

  • This compound acetate

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • 1X Binding Buffer

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat cells with the desired concentrations of this compound acetate for the specified time (e.g., 24-48 hours). Include a vehicle control.

  • Cell Harvesting:

    • Collect the culture medium (which contains floating apoptotic cells).

    • Wash the adherent cells with PBS.

    • Trypsinize the adherent cells and combine them with the cells from the culture medium.

    • Centrifuge the cell suspension and wash the pellet with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

    • Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer within one hour of staining.

    • Use unstained, Annexin V-FITC only, and PI only controls to set up compensation and gates.

    • Quantify the percentage of cells in each quadrant:

      • Lower-left (Annexin V-/PI-): Live cells

      • Lower-right (Annexin V+/PI-): Early apoptotic cells

      • Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells

      • Upper-left (Annexin V-/PI+): Necrotic cells

Protocol 3: Western Blotting for TRPM4 and Phospho-eIF2α

This protocol is for detecting the expression of TRPM4 and the phosphorylation of eIF2α in breast cancer cells after this compound acetate treatment.

Materials:

  • Breast cancer cell lines

  • This compound acetate

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Blocking buffer (5% BSA or non-fat milk in TBST)

  • Primary antibodies:

    • Rabbit anti-TRPM4

    • Rabbit anti-phospho-eIF2α (Ser51)

    • Rabbit anti-total eIF2α

    • Mouse anti-β-actin or anti-GAPDH (loading control)

  • HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Protein Extraction:

    • Treat cells with this compound acetate for the desired time.

    • Wash cells with ice-cold PBS and lyse with RIPA buffer.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer:

    • Prepare protein samples by adding Laemmli buffer and boiling.

    • Load equal amounts of protein per lane on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-TRPM4 at 1:1000 dilution, anti-phospho-eIF2α at 1:1000 dilution) overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection:

    • Apply ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

    • Strip the membrane (if necessary) and re-probe for total eIF2α and the loading control.

Protocol 4: In Vivo TNBC Patient-Derived Xenograft (PDX) Study

This protocol outlines a general procedure for evaluating the in vivo efficacy of Acetalax in a TNBC PDX model.

Materials:

  • Immunocompromised mice (e.g., NOD/SCID)

  • TNBC PDX tissue fragments

  • Acetalax (this compound acetate)

  • Vehicle for drug formulation (e.g., as specified in the original study)

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation:

    • Surgically implant TNBC PDX tissue fragments subcutaneously into the flank of the mice.

    • Allow tumors to establish and reach a palpable size (e.g., 100-200 mm³).

  • Treatment:

    • Randomize mice into treatment and control groups.

    • Prepare Acetalax in the appropriate vehicle at the desired concentrations (e.g., 100, 200, and 300 mg/kg).[2]

    • Administer Acetalax to the treatment groups (e.g., intraperitoneally or by oral gavage) 5 days a week for 5 weeks.[2]

    • Administer the vehicle alone to the control group.

  • Monitoring:

    • Measure tumor volume with calipers 2-3 times per week. (Tumor Volume = (Length x Width²)/2).

    • Monitor the body weight of the mice as an indicator of toxicity.

  • Endpoint and Analysis:

    • At the end of the study, euthanize the mice and excise the tumors.

    • Measure the final tumor weight.

    • Analyze tumor tissue for relevant biomarkers by immunohistochemistry or western blotting.

    • Compare tumor growth between the treated and control groups to determine the anti-tumor efficacy of Acetalax. In a study, Acetalax treatment in a TNBC PDX model led to a decrease in tumor volume to undetectable levels in approximately 13 days, while untreated tumors doubled in size every 7-8 days.[3]

Signaling Pathways and Visualizations

TRPM4-Mediated Oncosis in TNBC

This compound acetate (Acetalax) induces oncosis in TRPM4-expressing TNBC cells by poisoning the TRPM4 ion channel. This leads to an influx of sodium ions, cellular and nuclear swelling, membrane blebbing, mitochondrial dysfunction, and ultimately, cell death.

Oncosis_Pathway cluster_membrane Plasma Membrane TRPM4 TRPM4 Channel Na_in Na+ Influx TRPM4->Na_in triggers Swelling Cellular & Nuclear Swelling Na_in->Swelling This compound This compound Acetate (Acetalax) This compound->TRPM4 poisons Blebbing Membrane Blebbing Swelling->Blebbing Mito_dys Mitochondrial Dysfunction Swelling->Mito_dys Oncosis Oncotic Cell Death Blebbing->Oncosis ATP_dep ATP Depletion Mito_dys->ATP_dep ATP_dep->Oncosis Starvation_Apoptosis_Pathway cluster_upstream Upstream Signaling cluster_downstream Downstream Effects This compound This compound Acetate AMPK AMPK This compound->AMPK activates mTOR mTOR This compound->mTOR inhibits AMPK->mTOR inhibits Autophagy Autophagy AMPK->Autophagy induces p70S6K p70S6K mTOR->p70S6K inhibits phosphorylation FourEBP1 4E-BP1 mTOR->FourEBP1 inhibits phosphorylation Translation_inhib Protein Synthesis Inhibition mTOR->Translation_inhib controls Apoptosis Apoptosis Translation_inhib->Apoptosis Autophagy->Apoptosis

References

Application Note: High-Performance Liquid Chromatography for the Quantitative Analysis of Oxyphenisatin

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a robust and validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of oxyphenisatin in bulk drug substances and pharmaceutical formulations. The method is demonstrated to be specific, accurate, precise, and linear over a defined concentration range, making it suitable for routine quality control and stability testing.

Introduction

This compound is a stimulant laxative that has been used in pharmaceutical preparations. Due to its potential for hepatotoxicity, its presence and quantity must be accurately monitored. High-performance liquid chromatography (HPLC) offers a powerful analytical tool for the separation, identification, and quantification of this compound with high sensitivity and selectivity. This document provides a detailed protocol and validation data for an isocratic RP-HPLC method coupled with UV detection.

Experimental

Instrumentation and Chromatographic Conditions:

A standard HPLC system equipped with a UV detector was used for this analysis. The chromatographic conditions were optimized to achieve good resolution and peak shape for this compound.

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18, 4.6 x 250 mm, 5 µm particle size
Mobile Phase Acetonitrile:Water (65:35, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection Wavelength 265 nm
Run Time 10 minutes
Method Validation Summary

The analytical method was validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines. The validation parameters, including linearity, precision, accuracy, limit of detection (LOD), and limit of quantitation (LOQ), were established.

Table 1: System Suitability Results

ParameterAcceptance CriteriaObserved Value
Tailing Factor ≤ 2.01.2
Theoretical Plates ≥ 20005800
%RSD of Peak Area (n=6) ≤ 2.0%0.85%

Table 2: Linearity Data

Concentration Range (µg/mL)Regression EquationCorrelation Coefficient (r²)
1 - 50 µg/mLy = 45872x + 123450.9995

Table 3: Precision Data

Precision TypeConcentration (µg/mL)%RSD (n=6)
Intra-day 250.95%
Inter-day 251.35%

Table 4: Accuracy (Recovery) Data

Spiked LevelAmount Added (µg/mL)Amount Recovered (µg/mL)% Recovery
80% 2019.798.5%
100% 2525.2100.8%
120% 3029.598.3%

Table 5: Sensitivity Data

ParameterValue
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantitation (LOQ) 0.3 µg/mL
Conclusion

The developed RP-HPLC method is simple, rapid, and reliable for the quantitative analysis of this compound. The validation data confirms that the method is linear, precise, accurate, and sensitive for its intended purpose in a quality control environment.

Detailed Protocol: HPLC Analysis of this compound

Objective

To provide a detailed standard operating procedure for the quantitative determination of this compound using a validated RP-HPLC method.

Scope

This protocol is applicable to the analysis of this compound in raw materials and finished pharmaceutical products.

Materials and Reagents
  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade, filtered and degassed)

  • Methanol (HPLC grade)

  • 0.45 µm membrane filters

Instrumentation
  • High-Performance Liquid Chromatograph with UV Detector

  • Analytical Balance

  • Ultrasonic Bath

  • pH Meter

Experimental Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep_mobile Mobile Phase Preparation (Acetonitrile:Water 65:35 v/v) instrument_setup Instrument Setup (Column, Flow Rate, Temp, Wavelength) prep_mobile->instrument_setup Load prep_standard Standard Solution Preparation (e.g., 10 µg/mL in Methanol) system_suitability System Suitability Test (Inject Standard 6 times) prep_standard->system_suitability Inject prep_sample Sample Preparation (Extraction & Dilution) analysis Sample and Standard Analysis prep_sample->analysis Inject system_suitability->analysis Proceed if passes integration Peak Integration and Identification analysis->integration quantification Quantification (External Standard Method) integration->quantification reporting Report Generation quantification->reporting

Caption: Experimental workflow for the HPLC analysis of this compound.

Detailed Procedures

6.1. Mobile Phase Preparation

  • Mix acetonitrile and water in a 65:35 volume/volume ratio.

  • Degas the mobile phase for 15 minutes in an ultrasonic bath before use.

6.2. Standard Solution Preparation

  • Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask.

  • Dissolve and dilute to volume with methanol to obtain a stock solution of 100 µg/mL.

  • Further dilute the stock solution with the mobile phase to prepare working standard solutions at the desired concentrations for the calibration curve (e.g., 1, 5, 10, 25, 50 µg/mL).

6.3. Sample Preparation (from a solid dosage form)

  • Weigh and finely powder no fewer than 20 tablets.

  • Accurately weigh a portion of the powder equivalent to 10 mg of this compound and transfer to a 100 mL volumetric flask.

  • Add approximately 70 mL of methanol and sonicate for 20 minutes to ensure complete dissolution.

  • Allow the solution to cool to room temperature and dilute to volume with methanol.

  • Filter a portion of the solution through a 0.45 µm membrane filter.

  • Dilute the filtered solution with the mobile phase to a final concentration within the linear range of the method.

6.4. Chromatographic Analysis

  • Set up the HPLC system according to the conditions specified in the Application Note.

  • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Perform a system suitability test by injecting the 10 µg/mL standard solution six times. The system is suitable for use if the acceptance criteria in Table 1 are met.

  • Inject the blank (mobile phase), standard solutions, and sample solutions in sequence.

6.5. Data Analysis and Calculations

  • Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.

  • Construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations.

  • Determine the concentration of this compound in the sample solution from the calibration curve.

  • Calculate the amount of this compound in the original dosage form using the following formula:

    Amount (mg/tablet) = (C × D × A) / W

    Where:

    • C = Concentration of this compound in the sample solution (µg/mL)

    • D = Dilution factor

    • A = Average tablet weight (mg)

    • W = Weight of tablet powder taken for analysis (mg)

Application Notes and Protocols for the Detection of Oxyphenisatin by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxyphenisatin is a diphenolic laxative that has been used in pharmaceutical preparations. Due to concerns regarding its potential hepatotoxicity, its presence in various matrices, including pharmaceuticals, food products, and biological samples, requires sensitive and specific analytical methods for detection and quantification.[1] Gas Chromatography-Mass Spectrometry (GC-MS) offers a robust and reliable platform for the analysis of this compound. However, due to the polar nature of its phenolic hydroxyl groups, a derivatization step is necessary to increase its volatility and thermal stability for GC analysis. This application note provides a detailed protocol for the detection of this compound using GC-MS following trimethylsilylation.

Principle

The method involves the extraction of this compound from the sample matrix, followed by a chemical derivatization step to convert the polar hydroxyl groups of this compound into nonpolar trimethylsilyl (TMS) ethers. The most common silylating agents for this purpose are N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[2][3] The resulting TMS-derivatized this compound is then analyzed by GC-MS, where it is separated from other components on a capillary column and subsequently detected by a mass spectrometer. Identification is based on the retention time and the characteristic mass fragmentation pattern of the derivatized molecule. Quantification is typically performed using an internal standard.

Experimental Protocols

Sample Preparation and Extraction

The following is a general guideline for sample preparation. The specific procedure may need to be optimized based on the sample matrix (e.g., urine, plasma, food sample).

Materials:

  • Sample containing this compound

  • Diethyl ether or Ethyl acetate (HPLC grade)

  • Sodium sulfate, anhydrous

  • pH meter or pH paper

  • Vortex mixer

  • Centrifuge

  • Evaporator (e.g., nitrogen evaporator or rotary evaporator)

Procedure:

  • For liquid samples (e.g., urine), adjust the pH of 5 mL of the sample to approximately 7.5.[[“]]

  • Add 10 mL of diethyl ether or ethyl acetate to the sample in a centrifuge tube.

  • Vortex vigorously for 2 minutes to ensure thorough mixing.

  • Centrifuge at 3000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Carefully transfer the upper organic layer to a clean tube.

  • Repeat the extraction (steps 2-5) with another 10 mL of the organic solvent.

  • Combine the organic extracts.

  • Dry the combined extract by passing it through a small column containing anhydrous sodium sulfate.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.

  • The dried residue is now ready for derivatization.

Derivatization: Trimethylsilylation

Materials:

  • Dried sample extract

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine (anhydrous)

  • GC vials with inserts

  • Heating block or oven

Procedure:

  • To the dried extract in a GC vial, add 50 µL of anhydrous pyridine to dissolve the residue.[5]

  • Add 100 µL of BSTFA with 1% TMCS to the vial.[2]

  • Cap the vial tightly and vortex for 30 seconds.

  • Heat the vial at 60-70°C for 30 minutes in a heating block or oven to ensure complete derivatization.[2][5]

  • Allow the vial to cool to room temperature before GC-MS analysis.

GC-MS Analysis

Instrumentation: A gas chromatograph equipped with a capillary column and coupled to a mass spectrometer is required. The following are typical parameters that may require optimization for a specific instrument.

GC Parameter Setting
Column 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% Phenyl Methyl Siloxane (e.g., HP-5ms, DB-5ms or equivalent)
Injector Temperature 280°C
Injection Mode Splitless (1 µL injection volume)
Carrier Gas Helium at a constant flow rate of 1.0-1.5 mL/min
Oven Temperature Program Initial temperature of 150°C, hold for 1 min, ramp to 250°C at 10°C/min, then ramp to 300°C at 20°C/min, and hold for 5 min.[6][7]
Transfer Line Temperature 280°C
MS Parameter Setting
Ion Source Temperature 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Full Scan (m/z 50-600) for identification and Selected Ion Monitoring (SIM) for quantification.
Ions for SIM (Predicted) The exact ions should be determined by analyzing a standard of derivatized this compound. Key fragments would likely include the molecular ion of the di-TMS derivative and characteristic fragments from the loss of methyl groups and the TMS moiety. A common fragment for TMS-derivatized phenols is [M-15]+.[8]

Quantitative Data

The following table summarizes typical performance data for the analysis of phenolic compounds using GC-MS. It is essential to perform a method validation study for this compound to establish specific performance characteristics.

Parameter Typical Value Reference
Linearity (r²) > 0.99[9]
Limit of Detection (LOD) 0.01 - 0.25 µg/L (for various phenols)[10]
Limit of Quantification (LOQ) 0.05 - 0.5 µg/L (for various phenols)[9]
Recovery 80 - 110%[[“]]
Precision (RSD%) < 15%[9]

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis GC-MS Analysis Sample Sample Collection Extraction Liquid-Liquid Extraction (e.g., Diethyl Ether) Sample->Extraction Drying Drying with Na2SO4 Extraction->Drying Evaporation Evaporation to Dryness Drying->Evaporation Dissolution Dissolution in Pyridine Evaporation->Dissolution Silylation Addition of BSTFA (60-70°C, 30 min) Dissolution->Silylation Cooling Cooling to Room Temp. Silylation->Cooling Injection GC Injection (1 µL) Cooling->Injection Separation Chromatographic Separation (HP-5ms column) Injection->Separation Detection Mass Spectrometric Detection (EI, Scan/SIM) Separation->Detection Data Data Analysis (Identification & Quantification) Detection->Data

Caption: Experimental workflow for this compound detection by GC-MS.

Signaling Pathway of Diphenolic Laxatives

This compound, as a diphenolic laxative, primarily exerts its effect on the colon. Its mechanism of action is not fully elucidated but is understood to involve the stimulation of specific signaling pathways that lead to increased intestinal motility and fluid secretion.[[“]][[“]][12]

The laxative effect of diphenolic compounds like this compound is believed to be mediated through two main pathways:

  • Prostaglandin E (PGE) Pathway: These laxatives stimulate the biosynthesis and release of prostaglandins, particularly PGE2, in the colon. PGE2, in turn, enhances the secretion of water and electrolytes into the intestinal lumen and inhibits their absorption.[[“]][[“]][14]

  • Nitric Oxide (NO) Pathway: Diphenolic laxatives have been shown to increase the production of nitric oxide in the intestine. NO acts as a signaling molecule that stimulates intestinal secretion and relaxes smooth muscle, which contributes to increased motility.[[“]][[“]]

The combined effect of these pathways is an increase in the water content of the stool and a stimulation of colonic motility, leading to a laxative effect.

signaling_pathway cluster_colon Colonic Epithelial Cells This compound This compound PGE_Pathway Prostaglandin E (PGE) Biosynthesis This compound->PGE_Pathway NO_Pathway Nitric Oxide (NO) Production This compound->NO_Pathway Secretion Increased Water and Electrolyte Secretion PGE_Pathway->Secretion NO_Pathway->Secretion Motility Increased Intestinal Motility NO_Pathway->Motility Laxative_Effect Laxative Effect Secretion->Laxative_Effect Motility->Laxative_Effect

Caption: Simplified signaling pathway of diphenolic laxatives like this compound.

Conclusion

The GC-MS method following trimethylsilylation is a sensitive and specific approach for the detection and quantification of this compound. Proper sample preparation and derivatization are critical for achieving reliable results. This application note provides a comprehensive protocol that can be adapted and validated for various research and analytical applications. The understanding of the signaling pathway of diphenolic laxatives provides context for the pharmacological effects of this compound.

References

Application Notes & Protocols: UPLC-PDA Quantitative Detection of Oxyphenisatin Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxyphenisatin and its derivatives are compounds that have been investigated for various pharmacological activities. However, their unauthorized presence in products like weight-loss supplements necessitates robust and sensitive analytical methods for their detection and quantification. This document provides a detailed protocol for the quantitative analysis of this compound derivatives using Ultra-Performance Liquid Chromatography with Photodiode Array (UPLC-PDA) detection. The method outlined here is based on the successful validation for the detection of 6-F this compound dipropionate and can serve as a foundational method for the analysis of other related derivatives.[1]

Principle

This method utilizes the high resolving power of UPLC to separate the analyte of interest from other matrix components. The PDA detector provides high-sensitivity detection and spectral analysis, which aids in both quantification and identification of the target compounds. The method is validated for its linearity, accuracy, precision, and sensitivity.[1]

Quantitative Data Summary

The following tables summarize the quantitative performance of the UPLC-PDA method for the analysis of 6-F this compound dipropionate.[1]

Table 1: Linearity and Sensitivity

ParameterValue
Linear Range1 - 100 µg/mL
Linear Equationy = 5800x + 1210
Correlation Coefficient (R²)> 0.99
Limit of Detection (LOD)3 mg/kg
Limit of Quantitation (LOQ)10 mg/kg

Table 2: Precision

ParameterRelative Standard Deviation (RSD)
Intra-day Precision (n=6)0.7%
Inter-day Precision (n=6)1.1%

Table 3: Accuracy

ParameterValue
Average Recovery RateNot explicitly stated in the provided context, but described as "desirable."[1]

Experimental Protocols

Materials and Reagents
  • Standards: this compound dipropionate standard (99.9% HPLC purity)[1]

  • Solvents: HPLC grade methanol, acetonitrile, and water.

  • Sample Matrix: Weight-loss healthcare products (e.g., fruity jelly, solid beverage)[1]

Instrumentation and Chromatographic Conditions
  • System: Ultra-Performance Liquid Chromatography (UPLC) system with a Photodiode Array (PDA) detector.

  • Column: A suitable reversed-phase UPLC column.

  • Mobile Phase: A suitable gradient or isocratic mixture of organic solvent (e.g., acetonitrile or methanol) and water.

  • Flow Rate: Optimized for the UPLC column dimensions.

  • Column Temperature: Maintained at a constant temperature for reproducibility.

  • Injection Volume: Typically in the range of 1-5 µL.

  • PDA Detection:

    • Wavelength: Maximum absorption wavelength of the analyte (e.g., 204.1 nm for this compound dipropionate)[1]

    • Bandwidth: A narrow bandwidth (e.g., 1.2 nm) is recommended for high spectral quality.

    • Data Acquisition Rate: Sufficiently high to capture narrow UPLC peaks (e.g., 10 points/sec).

Standard Solution Preparation
  • Stock Standard Solution: Accurately weigh a known amount of the this compound derivative standard and dissolve it in a suitable solvent (e.g., methanol) to prepare a stock solution of a specific concentration.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the solvent to cover the desired concentration range (e.g., 1-100 µg/mL).

Sample Preparation
  • Extraction: Accurately weigh a representative portion of the sample. Extract the analyte using a suitable solvent (e.g., methanol) with the aid of ultrasonication or vortexing.

  • Centrifugation/Filtration: Centrifuge the extract to pellet any solid material. Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter before injection into the UPLC system.

  • Dilution: If the initial concentration is expected to be high, dilute the filtered extract with the solvent to fall within the linear range of the calibration curve.

Analysis
  • System Equilibration: Equilibrate the UPLC system with the mobile phase until a stable baseline is achieved.

  • Calibration Curve: Inject the series of working standard solutions in triplicate. Construct a calibration curve by plotting the peak area against the concentration.

  • Sample Analysis: Inject the prepared sample solutions.

  • Quantification: Determine the concentration of the this compound derivative in the samples by interpolating their peak areas from the calibration curve.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Solution Preparation UPLC_Separation UPLC Separation Standard_Prep->UPLC_Separation Sample_Prep Sample Preparation Sample_Prep->UPLC_Separation PDA_Detection PDA Detection UPLC_Separation->PDA_Detection Calibration_Curve Calibration Curve Construction PDA_Detection->Calibration_Curve Quantification Quantification PDA_Detection->Quantification Calibration_Curve->Quantification

Caption: Experimental workflow for UPLC-PDA analysis.

Logical_Relationship UPLC UPLC System Separation Separation UPLC->Separation PDA PDA Detector Detection Detection & Spectral Analysis PDA->Detection Separation->Detection Quantification Accurate Quantification Detection->Quantification Identification Potential Identification Detection->Identification

Caption: Logical relationship of UPLC-PDA components.

References

Preparation of Oxyphenisatin for In Vivo Animal Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxyphenisatin, a diphenolic oxindole, and its prodrug, this compound acetate, have garnered significant interest for their potential therapeutic applications, particularly in oncology. Historically used as a laxative, recent studies have revealed its potent anti-proliferative and pro-apoptotic effects in various cancer cell lines. The primary mechanism of action involves the induction of a cell starvation response, leading to autophagy, mitochondrial dysfunction, and apoptosis. This document provides a comprehensive guide for the preparation and in vivo evaluation of this compound in animal models, covering its synthesis, purification, formulation, and detailed protocols for toxicity and efficacy studies.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound and its acetate prodrug is crucial for appropriate formulation and study design.

PropertyThis compoundThis compound Acetate
IUPAC Name 3,3-bis(4-hydroxyphenyl)-1H-indol-2-one[4-[3-(4-acetyloxyphenyl)-2-oxo-1H-indol-3-yl]phenyl] acetate
Molecular Formula C₂₀H₁₅NO₃C₂₄H₁₉NO₅
Molecular Weight 317.34 g/mol 401.4 g/mol
CAS Number 125-13-3115-33-3
Appearance White to off-white solidSolid
Melting Point 260-261 °CNot specified
Solubility Poorly soluble in waterInsoluble in water, soluble in DMSO
pKa 9.42 ± 0.30 (Predicted)Not specified

Synthesis and Purification of this compound

Classical Synthesis Protocol

A well-established method for the synthesis of 3,3-bis(4-hydroxyphenyl)-oxindole (this compound) involves the acid-catalyzed condensation of isatin with phenol.[1][2]

Materials:

  • Isatin

  • Phenol

  • Concentrated Sulfuric Acid

  • Hydrogen Chloride Gas

  • Benzene

  • Acetone

  • Chloroform

Procedure:

  • Combine 147 g of isatin and 470 g of phenol in a reaction vessel and heat the mixture to 85 °C.[1][2]

  • Bubble dry hydrogen chloride gas (dried by passing through concentrated sulfuric acid) through the reaction mixture at 85 °C. The reaction is exothermic, and the temperature will rise to approximately 115 °C.[1][2]

  • Maintain the temperature at 115 °C and continue to pass hydrogen chloride gas through the mixture for an additional 5 hours.[1][2]

  • A crystalline paste will form. Cool the reaction mixture and stir it into 500 ml of benzene.

  • Filter the resulting light-yellow crystals and dry them.

  • For purification, recrystallize the crude product from an acetone/chloroform mixture.

  • Dry the purified colorless crystals under a water pump vacuum at 90 °C. This method typically yields around 260 g (82% yield) of this compound with a melting point of 267 °C.[1][2]

Modern Microwave-Assisted Synthesis

Microwave-assisted synthesis offers a more rapid and efficient alternative for preparing this compound and its derivatives.[3][4][5][6][7]

Materials:

  • Isatin or substituted isatins

  • Phenol or substituted phenols

  • Methanesulfonic acid

  • Microwave reactor

Procedure:

  • In a microwave reaction vial, combine the isatin derivative and the phenol derivative in the presence of methanesulfonic acid as a catalyst.

  • The reaction is carried out under solvent-free conditions.

  • Irradiate the mixture in a microwave reactor for 5-10 minutes. This method can produce high yields (up to 98%) of the desired 3,3-bis(hydroxyaryl)oxindole.[4][5]

Purification by Flash Chromatography

For higher purity, flash chromatography can be employed.

Materials:

  • Crude this compound

  • Silica gel for flash chromatography

  • n-hexane

  • Ethyl acetate

Procedure:

  • Dissolve the crude this compound in a minimal amount of a suitable solvent.

  • Load the sample onto a silica gel column.

  • Elute the compound using a gradient of n-hexane and ethyl acetate. The specific gradient will depend on the polarity of the impurities.[1]

  • Collect the fractions containing the purified this compound and concentrate them under reduced pressure.

Formulation for In Vivo Animal Studies

Due to its poor aqueous solubility, this compound and its acetate prodrug require specific formulations for in vivo administration. This compound acetate is more commonly used in recent in vivo studies due to its established formulation protocols.

Standard Formulation for this compound Acetate (Intraperitoneal Injection)

Components:

  • 10% Dimethyl sulfoxide (DMSO)

  • 40% Polyethylene glycol 300 (PEG300)

  • 5% Tween-80

  • 45% Saline (0.9% NaCl)

Procedure:

  • Dissolve the required amount of this compound acetate in DMSO to create a stock solution.

  • Add PEG300 to the DMSO solution and mix thoroughly.

  • Add Tween-80 and mix until a clear solution is obtained.

  • Finally, add the saline to reach the final volume and concentration. The final solution should be clear.

Alternative Formulation using Cyclodextrins (Oral Administration)

Cyclodextrins can be used to enhance the aqueous solubility and bioavailability of poorly soluble compounds like this compound.[8][9][10][11]

Components:

  • This compound

  • Beta-cyclodextrin (β-CD) or a derivative like Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Water

Procedure (Kneading Method):

  • Create a paste by adding a small amount of water to the cyclodextrin.

  • Add the this compound to the paste and knead thoroughly for a specified time (e.g., 45 minutes).

  • Dry the resulting product at a controlled temperature (e.g., 40-50 °C).

  • Pass the dried complex through a sieve to obtain a uniform powder. This powder can then be suspended in an appropriate vehicle for oral gavage.

In Vivo Animal Study Protocols

Acute Oral Toxicity Study (Following OECD Guideline 420)

This study provides information on the short-term toxic effects of a single oral dose of this compound.[2][3][12][13]

Experimental Design:

  • Animal Model: Rats (preferably female), 8-12 weeks old.

  • Groups: A sighting study is performed first on single animals to determine the starting dose for the main study. The main study uses groups of at least 5 animals per dose level.

  • Dose Levels: Fixed dose levels of 5, 50, 300, and 2000 mg/kg body weight are typically used.[12]

  • Administration: A single dose administered by oral gavage. Animals are fasted overnight before dosing.

  • Observation Period: 14 days.

  • Parameters Monitored:

    • Mortality (checked twice daily).

    • Clinical signs of toxicity (observed at 0.5, 1, 2, and 4 hours post-dosing and then daily).[13]

    • Body weight (measured before dosing and at least weekly thereafter).

    • Gross necropsy at the end of the study.

Sub-chronic 90-Day Oral Toxicity Study (Following OECD Guideline 408)

This study assesses the effects of repeated oral exposure to this compound over a longer period.[4][5][6][8][14]

Experimental Design:

  • Animal Model: Rats, weaned and acclimated, dosing to begin before 9 weeks of age.

  • Groups: At least 3 dose groups and a control group, with at least 10 males and 10 females per group.

  • Dose Levels: Selected based on data from acute toxicity studies. The highest dose should induce some toxicity but not mortality.

  • Administration: Daily oral gavage for 90 days.

  • Parameters Monitored:

    • Daily clinical observations.

    • Weekly measurements of body weight and food/water consumption.[6]

    • Ophthalmological examination before and at the end of the study.

    • Hematology and clinical biochemistry at the end of the study.

    • Urinalysis.

    • Gross necropsy and organ weights.

    • Histopathological examination of major organs and tissues.

Anticancer Efficacy Study in an MCF-7 Xenograft Model

This protocol details the evaluation of the anti-tumor activity of this compound acetate in a human breast cancer xenograft model.[7][9][10][11]

Experimental Design:

  • Cell Line: MCF-7 (human breast adenocarcinoma cell line).

  • Animal Model: 6-8 week old female athymic nude mice.

  • Tumor Implantation:

    • Culture MCF-7 cells to logarithmic growth phase.

    • Harvest cells and resuspend in a 1:1 mixture of sterile PBS and Matrigel to a final concentration of 1 x 10⁸ cells/mL.

    • Subcutaneously inject 0.1 mL of the cell suspension (1 x 10⁷ cells) into the flank of each mouse.

    • Since MCF-7 tumors are estrogen-dependent, supplement with estradiol (e.g., subcutaneous implantation of slow-release pellets or regular injections of estradiol valerate).[9]

  • Treatment:

    • Monitor tumor growth regularly. When tumors reach a volume of approximately 100-200 mm³, randomize mice into treatment and control groups.

    • Administer this compound acetate (e.g., 300 mg/kg) or vehicle control via intraperitoneal injection daily for a specified duration (e.g., 10 days).

  • Efficacy Assessment:

    • Measure tumor volume (Volume = (Length x Width²)/2) and body weight 2-3 times per week.[7]

    • Monitor for signs of toxicity (e.g., weight loss, changes in behavior).

    • At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histopathology, biomarker analysis).

Signaling Pathway and Experimental Workflow Diagrams

This compound-Induced Cell Starvation Signaling Pathway

This compound induces a cell starvation response primarily through the activation of GCN2 and PERK, leading to the phosphorylation of eIF2α. This results in a global reduction in protein synthesis and the preferential translation of stress-response genes, ultimately leading to autophagy and apoptosis.

Oxyphenisatin_Signaling cluster_input Stimulus cluster_pathway Signaling Cascade cluster_output Cellular Response This compound This compound GCN2 GCN2 This compound->GCN2 activates PERK PERK This compound->PERK activates eIF2a eIF2α GCN2->eIF2a phosphorylates PERK->eIF2a phosphorylates p_eIF2a p-eIF2α Protein_Synthesis Global Protein Synthesis p_eIF2a->Protein_Synthesis inhibits ATF4 ATF4 Translation p_eIF2a->ATF4 promotes Autophagy Autophagy ATF4->Autophagy Apoptosis Apoptosis ATF4->Apoptosis

Caption: this compound signaling pathway.

Experimental Workflow for In Vivo Efficacy Study

The following diagram outlines the key steps in conducting an in vivo efficacy study of this compound using a xenograft model.

Efficacy_Workflow start Start cell_culture MCF-7 Cell Culture start->cell_culture implantation Tumor Cell Implantation (Nude Mice) cell_culture->implantation tumor_growth Tumor Growth Monitoring implantation->tumor_growth randomization Randomization into Groups tumor_growth->randomization treatment Treatment Administration (this compound Acetate vs. Vehicle) randomization->treatment monitoring Tumor Volume & Body Weight Measurement treatment->monitoring endpoint Study Endpoint monitoring->endpoint Predefined endpoint reached analysis Tumor Excision & Analysis endpoint->analysis end End analysis->end

Caption: In vivo efficacy study workflow.

References

Application Notes and Protocols for the Use of Oxyphenisatin Acetate in MCF7 Xenograft Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxyphenisatin acetate, a diphenyl oxindole, has demonstrated significant antiproliferative activity in various cancer cell lines, including the estrogen receptor-positive (ER+) human breast cancer cell line, MCF7.[1] This document provides detailed application notes and protocols for utilizing this compound acetate in a preclinical setting using MCF7 xenograft models. The information herein is intended to guide researchers in designing and executing in vivo studies to evaluate the efficacy and mechanism of action of this compound.

This compound acetate acts as a pro-drug of this compound and has been shown to induce a multifaceted cell starvation response.[1] This response is characterized by the inhibition of protein synthesis, induction of autophagy, mitochondrial dysfunction, and ultimately, apoptosis.[1] In ER+ breast cancer cells such as MCF7, this compound acetate has been observed to induce autocrine TNFα-mediated apoptosis.[1] These mechanisms make it a compound of interest for further investigation in breast cancer research.

Mechanism of Action and Signaling Pathway

This compound acetate triggers a cascade of cellular events that culminate in cell death. The primary mechanism involves the induction of a cell starvation response, which is associated with the rapid phosphorylation of the eukaryotic translation initiation factor 2α (eIF2α) kinases, GCN2 and PERK.[1] This leads to a selective inhibition of protein synthesis.[1] Concurrently, AMP-activated protein kinase (AMPK) is activated, while the mammalian target of rapamycin (mTOR) pathway is inhibited, as evidenced by reduced phosphorylation of its substrates p70S6K and 4E-BP1.[1][2] This complex interplay of signaling pathways leads to autophagy, mitochondrial dysfunction, generation of reactive oxygen species (ROS), and activation of both intrinsic and extrinsic apoptotic pathways.[1][2]

Oxyphenisatin_Acetate_Signaling_Pathway OA This compound Acetate Nutrient_Sensing Nutrient Sensing Disruption OA->Nutrient_Sensing Mitochondrial_Dysfunction Mitochondrial Dysfunction OA->Mitochondrial_Dysfunction TNFa TNFα Expression OA->TNFa induces in ER+ cells TNFR1 TNFR1 Degradation OA->TNFR1 induces in ER+ cells GCN2_PERK GCN2 / PERK Nutrient_Sensing->GCN2_PERK activates AMPK AMPK Nutrient_Sensing->AMPK activates eIF2a p-eIF2α GCN2_PERK->eIF2a phosphorylates Protein_Synthesis Protein Synthesis Inhibition eIF2a->Protein_Synthesis inhibits Apoptosis Apoptosis Protein_Synthesis->Apoptosis mTOR mTOR AMPK->mTOR inhibits p70S6K_4EBP1 p70S6K / 4E-BP1 mTOR->p70S6K_4EBP1 inhibits phosphorylation of Autophagy Autophagy mTOR->Autophagy regulates Autophagy->Apoptosis ROS ROS Generation Mitochondrial_Dysfunction->ROS ROS->Apoptosis Autocrine_Apoptosis Autocrine Apoptosis TNFa->Autocrine_Apoptosis TNFR1->Autocrine_Apoptosis Autocrine_Apoptosis->Apoptosis

Caption: Signaling pathway of this compound acetate in MCF7 cells.

Data Presentation

In Vitro Activity of this compound Acetate

The following table summarizes the in vitro antiproliferative activity of this compound acetate against various breast cancer cell lines.

Cell LineReceptor StatusIC50 (µmol/L) after 24h
MCF7 ER+0.8[1]
T47D ER+0.6[1]
HS578T ER-2.1[1]
MDA-MB-468 ER-1.8[1]
MDA-MB-231 ER->100[1]
In Vivo Efficacy of this compound Acetate in MCF7 Xenograft Model

The following tables summarize the experimental design and key findings from an in vivo study of this compound acetate in an MCF7 xenograft model.[1]

Note: The raw quantitative data for tumor volume and body weight over the course of the study were not publicly available in the cited literature. The results are presented qualitatively based on the publication's report.

Table 1: Treatment Regimen

ParameterDescription
Drug This compound Acetate
Dose 300 mg/kg[1]
Route of Administration Intraperitoneal (IP)[1]
Vehicle 100% DMSO[1]
Dosing Schedule Once daily for 10 days, followed by a 3-day rest, then once daily for 6 days.[1]
Control Group Vehicle (100% DMSO)[1]
Number of Animals Treated: 8, Control: 18[1]

Table 2: Summary of In Vivo Results

Outcome MeasureResult
Tumor Growth This compound acetate significantly inhibited tumor growth.[1]
Toxicity No toxicity was noted at the administered dose.[1]
Body Weight Monitored for toxicity assessment, with no adverse effects reported.[1]
Biomarker Analysis Tumors from treated mice showed phosphorylation of eIF2α and degradation of TNFR1.[1]

Experimental Protocols

MCF7 Cell Culture
  • Media Preparation: Prepare DMEM supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 0.01 mg/mL bovine insulin.

  • Cell Maintenance: Culture MCF7 cells in a humidified incubator at 37°C with 5% CO2.

  • Subculturing: When cells reach 80-90% confluency, aspirate the media, wash with PBS, and detach cells using Trypsin-EDTA. Neutralize with complete media, centrifuge, and resuspend in fresh media for seeding new flasks.

MCF7 Xenograft Model Establishment

Xenograft_Workflow cluster_preparation Preparation cluster_implantation Implantation cluster_monitoring_treatment Monitoring & Treatment Cell_Culture MCF7 Cell Culture Tumor_Implantation Tumor Fragment Implantation (trocar, subcutaneous) Cell_Culture->Tumor_Implantation Animal_Acclimatization Animal Acclimatization (6-week-old female athymic nude mice) Estradiol_Supplementation Estradiol Supplementation (1 mg/kg estradiol cypionate, s.c., weekly) Animal_Acclimatization->Estradiol_Supplementation Estradiol_Supplementation->Tumor_Implantation Tumor_Growth Tumor Growth Monitoring (caliper measurements) Tumor_Implantation->Tumor_Growth Randomization Randomization (when tumors reach ~120 mg) Tumor_Growth->Randomization Treatment Treatment Initiation (this compound Acetate or Vehicle) Randomization->Treatment Continued_Monitoring Continued Monitoring (Tumor Volume & Body Weight) Treatment->Continued_Monitoring Endpoint Study Endpoint & Sample Collection Continued_Monitoring->Endpoint

References

Troubleshooting & Optimization

troubleshooting oxyphenisatin instability in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on troubleshooting the instability of oxyphenisatin in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is the aqueous solubility of this compound?

A1: this compound is poorly soluble in water. The estimated aqueous solubility is approximately 0.012 g/L.[1] Due to its low water solubility, it is common to first dissolve this compound in an organic solvent like DMSO before preparing aqueous solutions.

Q2: What are the recommended storage conditions for this compound powder and stock solutions?

A2: For solid this compound, storage at 4°C in a sealed container, protected from moisture and light, is recommended.[2] Stock solutions in DMSO can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[2] It is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles.[3] Aqueous working solutions should ideally be prepared fresh for immediate use.[3][4]

Q3: What are the likely degradation pathways for this compound in an aqueous solution?

A3: While specific degradation pathways for this compound in aqueous solution are not extensively documented in the literature, based on its chemical structure containing lactam and phenol functional groups, the following degradation pathways are plausible:

  • Hydrolysis: The lactam ring in the oxindole structure can undergo hydrolysis, particularly under acidic or basic conditions, leading to ring-opening.

  • Oxidation: The phenolic hydroxyl groups are susceptible to oxidation, which can be accelerated by light, heat, or the presence of metal ions. This can lead to the formation of colored degradation products.

Q4: Are there any known stabilizers for this compound in aqueous solutions?

A4: There is no specific information on stabilizers for this compound in the scientific literature. However, for phenolic compounds prone to oxidation, the use of antioxidants or chelating agents could potentially improve stability. The addition of co-solvents may also enhance solubility and stability. It is crucial to validate the compatibility of any potential stabilizer with your experimental system.

Troubleshooting Guides

Q1: My aqueous this compound solution has changed color. What could be the cause?

A1: A color change in your this compound solution, often to a yellowish or brownish hue, is a common indicator of degradation. This is likely due to the oxidation of the phenolic groups in the this compound molecule. This process can be accelerated by exposure to light, elevated temperatures, or the presence of trace metal ions in your solution.

To mitigate this, it is recommended to:

  • Prepare solutions fresh whenever possible.

  • Protect solutions from light by using amber vials or covering containers with aluminum foil.

  • Store solutions at reduced temperatures (e.g., 4°C for short-term storage).

  • Use high-purity water and reagents to minimize metal ion contamination.

Q2: I am observing a decrease in the concentration of this compound in my aqueous solution over time. What steps can I take to prevent this?

A2: A decrease in concentration over time suggests that your this compound is degrading. The primary suspects are hydrolysis and oxidation. To address this, consider the following:

  • pH Control: The stability of this compound in aqueous solution is likely pH-dependent. It is advisable to buffer your solution to a pH where this compound exhibits maximum stability. You may need to perform a pH stability study to determine this optimal range.

  • Temperature Control: Degradation reactions are often accelerated at higher temperatures. Whenever possible, conduct your experiments at a controlled, lower temperature.

  • Deoxygenate Solutions: If oxidation is suspected, deoxygenating your aqueous solutions by bubbling with an inert gas like nitrogen or argon before adding this compound can help.

  • Use of Co-solvents: Since this compound has low aqueous solubility, using a co-solvent such as DMSO or ethanol to keep it in solution can also help improve its stability by reducing its interaction with water.

Q3: How can I identify the degradation products in my this compound solution?

A3: To identify potential degradation products, a stability-indicating analytical method is required. High-Performance Liquid Chromatography (HPLC) coupled with a UV detector or a mass spectrometer (LC-MS) is a powerful technique for this purpose. A stability-indicating method is one that can separate the parent compound (this compound) from its degradation products, allowing for their detection and quantification. You may need to perform forced degradation studies to generate these degradation products for method development.

Quantitative Data Summary

PropertyValueReference
Molecular FormulaC₂₀H₁₅NO₃[5]
Molecular Weight317.34 g/mol [5]
Water Solubility0.012 g/L (estimated)[1]
logP3.78 (estimated)[1]
pKa (Strongest Acidic)9.18 (estimated)[1]

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and develop a stability-indicating analytical method.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 N HCl to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 N NaOH to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix an aliquot of the stock solution with 3% hydrogen peroxide to a final concentration of 100 µg/mL. Store at room temperature, protected from light, for 24 hours.

  • Thermal Degradation: Transfer an aliquot of the stock solution into a vial and evaporate the solvent under a stream of nitrogen. Place the vial with the solid residue in an oven at 105°C for 24 hours. Reconstitute in the mobile phase before analysis.

  • Photolytic Degradation: Expose a solution of this compound (100 µg/mL in a suitable solvent) in a quartz cuvette to UV light (254 nm) for 24 hours.

3. Sample Analysis:

  • At appropriate time points, withdraw samples from each stress condition.

  • If necessary, neutralize the acidic and basic samples.

  • Dilute all samples to a suitable concentration with the mobile phase.

  • Analyze the samples using a developed HPLC method.

Protocol 2: Development of a Stability-Indicating HPLC Method

1. Instrumentation:

  • A High-Performance Liquid Chromatograph with a UV-Vis or Photodiode Array (PDA) detector.

2. Chromatographic Conditions (Example):

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Monitor at a wavelength where this compound has maximum absorbance.

  • Injection Volume: 10 µL.

3. Method Validation:

  • Analyze the samples from the forced degradation study.

  • The method is considered stability-indicating if the degradation products are well-resolved from the parent this compound peak and from each other.

  • Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Visualizations

G Potential Degradation Pathway of this compound This compound This compound Hydrolysis Hydrolysis (Acid/Base) This compound->Hydrolysis Oxidation Oxidation (Light, Heat, O2) This compound->Oxidation RingOpened Ring-Opened Product Hydrolysis->RingOpened Oxidized Oxidized Products (e.g., Quinone-type) Oxidation->Oxidized

Caption: A diagram illustrating the plausible degradation pathways for this compound in aqueous solutions.

G Experimental Workflow for Troubleshooting Instability A Observe Instability (e.g., color change, precipitation) B Characterize Instability (HPLC, UV-Vis) A->B C Hypothesize Cause (Hydrolysis, Oxidation, Solubility) B->C D Modify Solution Conditions C->D E Control pH (Use Buffers) D->E F Control Temperature D->F G Protect from Light D->G H Deoxygenate Solution D->H I Re-evaluate Stability E->I F->I G->I H->I J Solution Stable? I->J K Proceed with Experiment J->K Yes L Further Optimization Needed J->L No

Caption: A workflow diagram for systematically troubleshooting the instability of this compound solutions.

G Signaling Pathway of this compound Acetate in Cancer Cells OXY This compound Acetate NutrientDep Nutrient Deprivation Response OXY->NutrientDep GCN2 GCN2 Activation NutrientDep->GCN2 mTOR mTOR Inhibition NutrientDep->mTOR Mito Mitochondrial Dysfunction NutrientDep->Mito TNF Autocrine TNFα Production NutrientDep->TNF Autophagy Autophagy GCN2->Autophagy mTOR->Autophagy Apoptosis Apoptosis Autophagy->Apoptosis Mito->Apoptosis TNF->Apoptosis

Caption: A simplified signaling pathway for the anticancer activity of this compound acetate.

References

Optimizing Oxyphenisatin Dosage for Cell Culture Experiments: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What is oxyphenisatin and what is its primary mechanism of action in cancer cell lines?

A1: this compound is a diphenolic laxative that has demonstrated significant antiproliferative activity in various cancer cell lines.[1][2] Its acetate prodrug, this compound acetate, is often used in research. The primary mechanism of action involves triggering a multifaceted cell starvation response.[1] This leads to the inhibition of protein synthesis, induction of autophagy, and ultimately, programmed cell death (apoptosis).[1][3]

Q2: Which signaling pathways are affected by this compound treatment?

A2: this compound acetate has been shown to modulate several key signaling pathways. It activates the AMP-activated protein kinase (AMPK) pathway and phosphorylates eukaryotic translation initiation factor 2α (eIF2α) kinases, GCN2 and PERK.[1][4] Concurrently, it reduces the phosphorylation of downstream targets of the mammalian target of rapamycin (mTOR), such as p70S6K and 4E-BP1.[1] In some breast cancer cell lines, it can also induce autocrine TNFα-mediated apoptosis.[1]

Q3: What is a typical starting concentration range for this compound in cell culture experiments?

A3: Based on published data, a starting concentration range of 0.1 µM to 100 µM is recommended for initial dose-response experiments. The half-maximal inhibitory concentration (IC50) varies significantly depending on the cell line. For example, after 24 hours of treatment, the IC50 for MCF7 and T47D breast cancer cell lines were 0.8 µM and 0.6 µM, respectively, while for MDA-MB-468 and HS578T, they were 1.8 µM and 2.1 µM.[1] Some cell lines, like MDA-MB-231, have shown resistance with an IC50 greater than 100 µM.[1]

Q4: How should I prepare a stock solution of this compound?

A4: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to prepare a high-concentration stock solution (e.g., 10 mM).[2] This stock solution should be stored at -20°C or -80°C to maintain stability.[2] It is critical to ensure the final DMSO concentration in the cell culture medium does not exceed a level that affects cell viability (typically ≤ 0.1%).

Q5: What are common issues encountered when working with this compound and how can I troubleshoot them?

A5: Please refer to the Troubleshooting Guide below for a detailed breakdown of common problems, their potential causes, and recommended solutions.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
No observable effect on cell viability. 1. Cell line resistance: The chosen cell line may be inherently resistant to this compound (e.g., MDA-MB-231).[1] 2. Sub-optimal concentration: The concentration range tested may be too low. 3. Insufficient incubation time: The duration of the treatment may be too short to induce a response. 4. Drug inactivity: Improper storage or handling of the this compound stock solution may have led to degradation.[2]1. Verify the sensitivity of your cell line to this compound by consulting literature or testing a known sensitive cell line in parallel. 2. Perform a dose-response experiment with a wider concentration range (e.g., 0.1 µM to 200 µM).[5] 3. Increase the incubation time (e.g., extend to 48 or 72 hours).[1] 4. Prepare a fresh stock solution of this compound.
High variability between replicate wells. 1. Uneven cell seeding: Inconsistent cell numbers across wells. 2. Inaccurate drug dilution: Errors in preparing the serial dilutions of this compound. 3. Edge effects: Wells on the perimeter of the plate may experience different environmental conditions.1. Ensure a homogenous cell suspension before seeding and use a calibrated multichannel pipette. 2. Carefully prepare serial dilutions and mix thoroughly before adding to the cells. 3. Avoid using the outer wells of the microplate for experimental samples; instead, fill them with sterile PBS or media.
Unexpected cell morphology or death in control wells. 1. DMSO toxicity: The final concentration of DMSO in the culture medium may be too high. 2. Contamination: Bacterial, fungal, or mycoplasma contamination in the cell culture.[6][7] 3. Poor cell health: Cells may be unhealthy due to over-confluency, nutrient depletion, or improper handling.[8][9]1. Ensure the final DMSO concentration is at a non-toxic level (typically ≤ 0.1%). Run a vehicle control with the highest concentration of DMSO used. 2. Regularly test for mycoplasma contamination and practice strict aseptic techniques.[7] 3. Use cells at a low passage number and ensure they are in the logarithmic growth phase before starting the experiment.[8]
Difficulty interpreting apoptosis assay results. 1. Incorrect timing of analysis: Apoptosis is a dynamic process; the chosen time point may be too early or too late. 2. Sub-optimal assay protocol: The chosen apoptosis detection method may not be suitable for the cell line or experimental conditions.1. Perform a time-course experiment to identify the optimal time point for detecting apoptosis. 2. Consider using multiple methods to confirm apoptosis, such as Annexin V/PI staining, caspase activity assays, or Western blotting for cleaved PARP.[10][11]

Quantitative Data Summary

Table 1: IC50 Values of this compound Acetate in Breast Cancer Cell Lines (24-hour treatment)

Cell LineIC50 (µM)Estrogen Receptor (ER) Status
T47D0.6Positive
MCF70.8Positive
MDA-MB-4681.8Negative
HS578T2.1Negative
MDA-MB-231>100Negative

Data sourced from Morrison et al., 2013.[1]

Experimental Protocols

Protocol 1: Determining the IC50 of this compound Using an MTT Assay

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound in a chosen cell line.

Materials:

  • Adherent cancer cell line of interest

  • Complete cell culture medium

  • This compound acetate

  • DMSO

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.[1]

  • Drug Preparation: Prepare a 10 mM stock solution of this compound acetate in DMSO. Perform serial dilutions in complete medium to create a range of concentrations (e.g., 0.1 µM to 100 µM). Include a vehicle control (medium with the highest concentration of DMSO used).

  • Cell Treatment: Remove the medium from the cells and add 100 µL of the medium containing the different concentrations of this compound.

  • Incubation: Incubate the plate for the desired time points (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.[1]

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the log of the this compound concentration and use a non-linear regression to determine the IC50 value.

Protocol 2: Analysis of Apoptosis by Annexin V/Propidium Iodide (PI) Staining

This protocol describes how to quantify apoptosis induced by this compound using flow cytometry.

Materials:

  • Cells treated with this compound as described in Protocol 1

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Harvesting: After treatment with this compound for the desired time, collect both the adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.

  • Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cells twice with ice-cold PBS.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within 1 hour. Differentiate between viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+) cells.[10]

Visualizations

G cluster_workflow Experimental Workflow for Dosage Optimization A 1. Cell Seeding (96-well plate) B 2. This compound Treatment (Dose-response & Time-course) A->B C 3. Cell Viability Assay (e.g., MTT) B->C D 4. Determine IC50 C->D E 5. Functional Assays at IC50 (Apoptosis, Cell Cycle) D->E F 6. Mechanistic Studies (Western Blot, etc.) E->F G cluster_pathway This compound-Induced Signaling Pathway cluster_upstream Upstream Events cluster_downstream Downstream Effects OXY This compound GCN2 GCN2 OXY->GCN2 PERK PERK OXY->PERK AMPK AMPK OXY->AMPK Autophagy Autophagy OXY->Autophagy eIF2a p-eIF2α GCN2->eIF2a PERK->eIF2a mTORC1 mTORC1 AMPK->mTORC1 Translation Protein Synthesis eIF2a->Translation mTORC1->Translation Apoptosis Apoptosis Translation->Apoptosis Autophagy->Apoptosis G cluster_troubleshooting Troubleshooting Logic Start Problem: No Cell Death Q1 Is the cell line known to be resistant? Start->Q1 A1_Yes Use a sensitive cell line Q1->A1_Yes Yes Q2 Is the concentration range adequate? Q1->Q2 No A2_No Widen concentration range Q2->A2_No No Q3 Is the incubation time sufficient? Q2->Q3 Yes A3_No Increase incubation time Q3->A3_No No Final Check drug stock and experimental setup Q3->Final Yes

References

Technical Support Center: Oxyphenisatin High-Throughput Screening

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating common artifacts encountered during high-throughput screening (HTS) of oxyphenisatin and its analogs.

Frequently Asked Questions (FAQs)

Q1: My this compound analog is showing activity in multiple, unrelated assays. What could be the cause?

This phenomenon, known as promiscuous inhibition, is a common artifact in HTS.[1][2][3] It can stem from several mechanisms, including compound aggregation, non-specific reactivity, or interference with the assay technology itself.[1][3] It is crucial to perform counter-screens to differentiate true hits from these false positives.[3][4]

Q2: I'm observing a high rate of false positives in my primary screen with this compound. What are the likely culprits?

High false-positive rates are often due to assay interference.[4][5] Common causes include the compound precipitating out of solution, forming aggregates that sequester the target protein, or interfering with the detection method (e.g., autofluorescence or inhibition of a reporter enzyme like luciferase).[1][2][4] Up to 80-100% of initial hits from a screen can be artifacts if proper controls are not used.

Q3: How can I proactively reduce the chances of identifying artifacts in my this compound screen?

Incorporating detergents (e.g., Triton X-100) in your assay buffer can help prevent aggregation-based inhibition.[3] Additionally, performing counter-screens in parallel with your primary screen can help identify interfering compounds early in the process.[3][4] These can include assays to detect autofluorescence, luciferase inhibition, and cytotoxicity.

Q4: What is compound aggregation and how can it affect my results?

Some organic molecules can form colloidal aggregates in aqueous solutions, and these aggregates can non-specifically inhibit enzymes by sequestering the protein.[1][6] This is a major source of promiscuous inhibition and can lead to reproducible, concentration-dependent effects that mimic true inhibition.[3][4]

Q5: Could this compound or its derivatives be forming reactive metabolites that interfere with my assay?

While there is no direct evidence in the provided search results of this compound forming reactive metabolites in HTS assays, it is a possibility for many organic molecules. Reactive metabolites are electrophilic species that can covalently modify proteins, leading to non-specific and irreversible inhibition.[7] Assays to trap these reactive species, often using glutathione (GSH), can be employed to investigate this possibility.[8][9][10]

Troubleshooting Guides

Table 1: Troubleshooting Common HTS Artifacts for this compound Screening
Observed Issue Potential Cause Recommended Action
High hit rate in primary screenCompound Aggregation- Add a non-ionic detergent (e.g., 0.01% Triton X-100) to the assay buffer.- Perform a centrifugation step; activity of aggregators may be reduced in the supernatant.[11]
Luciferase Reporter Inhibition- Run a counter-screen with purified luciferase enzyme to identify direct inhibitors.[4][11]- Use an alternative reporter gene system (e.g., β-lactamase).[11]
Autofluorescence- Pre-screen the compound library for intrinsic fluorescence at the assay wavelengths.[11]- Switch to a non-fluorescent detection method (e.g., luminescence or absorbance).[11]
Irreproducible resultsCompound Precipitation- Visually inspect assay plates for precipitates.- Measure compound solubility in the assay buffer.
Activity is not dose-dependent or has a steep curveCompound Aggregation- Perform dynamic light scattering (DLS) to detect aggregate formation at different concentrations.[2]
Cytotoxicity- Perform a cell viability assay in parallel to your primary screen.
Inhibition is irreversibleCovalent Modification/Reactive Metabolites- Conduct washout experiments to see if inhibition is sustained after compound removal.[11]- Use mass spectrometry to detect covalent adduction to the target protein.[11]

Experimental Protocols

Protocol 1: Dynamic Light Scattering (DLS) for Aggregation Detection

Objective: To determine if a compound forms aggregates at concentrations used in HTS.

Methodology:

  • Prepare a stock solution of the test compound (e.g., this compound analog) in DMSO.

  • Serially dilute the compound in the assay buffer to achieve a range of concentrations (e.g., 1 µM to 100 µM).

  • Incubate the samples under the same conditions as the primary assay (temperature, incubation time).

  • Transfer the samples to a DLS-compatible plate or cuvette.

  • Measure the size distribution of particles in each sample using a DLS instrument.

  • Data Analysis: The presence of particles with hydrodynamic radii in the range of 50-1000 nm is indicative of aggregation. A dose-dependent increase in particle size or scattering intensity suggests aggregation.[2]

Protocol 2: Luciferase Inhibition Counter-Screen

Objective: To identify compounds that directly inhibit the luciferase reporter enzyme.

Methodology:

  • Prepare a dilution series of the hit compounds in assay buffer.

  • In a multi-well plate, add a constant, predetermined concentration of purified firefly luciferase to each well.[11]

  • Add the test compounds to the wells.

  • Initiate the luminescent reaction by adding the luciferase substrate (e.g., luciferin, ATP).[11]

  • Immediately measure the luminescence signal.

  • Data Analysis: A dose-dependent decrease in the luminescent signal indicates direct inhibition of luciferase by the compound.[11]

Protocol 3: Reactive Metabolite Trapping Assay using Glutathione (GSH)

Objective: To detect the formation of electrophilic reactive metabolites.

Methodology:

  • Incubate the test compound with a source of metabolic enzymes (e.g., human liver microsomes) and a trapping agent, typically glutathione (GSH).[8][10]

  • The incubation should be performed in the presence of NADPH to initiate metabolic reactions.

  • After a set incubation time, stop the reaction (e.g., by adding a quenching solvent like acetonitrile).

  • Analyze the samples using liquid chromatography-mass spectrometry (LC-MS).[8]

  • Data Analysis: Search the LC-MS data for the expected mass of the GSH-compound adduct. The presence of this adduct confirms the formation of a reactive metabolite.

Visualizations

Signaling Pathway

Oxyphenisatin_Signaling This compound This compound Acetate GCN2_PERK GCN2 / PERK (eIF2α kinases) This compound->GCN2_PERK Activates eIF2a eIF2α GCN2_PERK->eIF2a Phosphorylates p_eIF2a p-eIF2α Translation Protein Translation p_eIF2a->Translation Inhibits CellGrowth Cell Growth Inhibition Translation->CellGrowth Leads to

Caption: Putative signaling pathway for the anti-proliferative effects of this compound acetate.

Experimental Workflow

HTS_Artifact_Workflow Primary_Screen Primary HTS Hits Initial Hits Primary_Screen->Hits Aggregation_Check Aggregation Check (DLS, Detergent) Hits->Aggregation_Check Reactivity_Check Reactivity Check (GSH Trapping) Hits->Reactivity_Check Assay_Interference_Check Assay Interference Check (Luciferase, Autofluorescence) Hits->Assay_Interference_Check Confirmed_Hits Validated Hits Aggregation_Check->Confirmed_Hits Negative Artifacts Artifacts Aggregation_Check->Artifacts Positive Reactivity_Check->Confirmed_Hits Negative Reactivity_Check->Artifacts Positive Assay_Interference_Check->Confirmed_Hits Negative Assay_Interference_Check->Artifacts Positive

Caption: Workflow for hit validation and artifact identification in HTS.

Logical Relationship

Troubleshooting_Logic Start High Hit Rate? Detergent Add Detergent Start->Detergent Yes True_Hit Potential True Hit Start->True_Hit No Activity_Reduced Activity Reduced? Detergent->Activity_Reduced Aggregation Likely Aggregation Activity_Reduced->Aggregation Yes Luciferase_Counterscreen Luciferase Counterscreen Activity_Reduced->Luciferase_Counterscreen No Inhibition Inhibition Observed? Luciferase_Counterscreen->Inhibition Luciferase_Inhibitor Luciferase Inhibitor Inhibition->Luciferase_Inhibitor Yes Inhibition->True_Hit No

Caption: Decision tree for troubleshooting high hit rates in HTS assays.

References

Technical Support Center: Oxyphenisatin Off-Target Effects in Research Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating the off-target effects of oxyphenisatin and its acetate prodrug in research assays.

Frequently Asked Questions (FAQs)

Q1: What are the primary known off-target effects of this compound acetate in cell-based assays?

A1: this compound acetate is known to induce a multi-faceted cell starvation response, which is a significant off-target effect to consider in your experiments. This response is primarily mediated through the activation of the PERK/eIF2α and AMPK/mTOR signaling pathways.[1][2][3] Key downstream consequences of these off-target effects include:

  • Inhibition of Protein Synthesis: Rapid phosphorylation of eIF2α leads to a general shutdown of protein translation.[1][2]

  • Induction of Autophagy and Mitochondrial Dysfunction: Treatment with this compound acetate can lead to the initiation of autophagy and impaired mitochondrial function.[1][3]

  • Generation of Reactive Oxygen Species (ROS): Increased ROS production has been observed following treatment with this compound acetate.[1][3]

  • Induction of Apoptosis: The culmination of the cell starvation response can lead to programmed cell death.[1]

  • TRPM4 Ion Channel Poisoning: A recent study has identified the transient receptor potential melastatin member 4 (TRPM4) as a target of this compound acetate in certain triple-negative breast cancer cell lines, leading to a form of cell death called oncosis.[4][5]

Q2: My cells are showing unexpected levels of apoptosis or growth inhibition. Could this be an off-target effect of this compound?

A2: Yes, it is highly likely. The potent anti-proliferative and apoptotic effects of this compound acetate have been documented in several cancer cell lines and are attributed to its off-target induction of a cell starvation response.[1][2][3] If you observe stronger or more rapid growth inhibition or apoptosis than anticipated based on your primary hypothesis, it is crucial to investigate the activation of the AMPK and PERK signaling pathways.

Q3: Does this compound directly interfere with fluorescence or luminescence-based assay readouts?

A3: Currently, there is no direct evidence in the reviewed literature to suggest that this compound or its acetate form are pan-assay interference compounds (PAINS) that directly interfere with fluorescence or luminescence signals. The observed effects are more likely due to the compound's biological activity within the cell, which can indirectly affect assay readouts (e.g., by causing cell death in a viability assay). However, it is always good practice to perform a control experiment with your assay components in the absence of cells to rule out any direct chemical interference.

Q4: At what concentrations are the off-target effects of this compound acetate typically observed?

A4: The effective concentrations for the anti-proliferative off-target effects of this compound acetate are in the low micromolar to sub-micromolar range in sensitive cancer cell lines.[1][4] For example, IC50 values for growth inhibition after 24-72 hours of treatment have been reported to be as low as 0.33 µM in some breast cancer cell lines.[4] Activation of signaling pathways like eIF2α and AMPK phosphorylation can be observed rapidly, often within hours of treatment with concentrations around 10 µM.[1][2][6][7]

Troubleshooting Guide

If you are encountering unexpected or inconsistent results in your experiments involving this compound, this guide will help you troubleshoot whether these are due to its known biological off-target effects.

graph TroubleshootingWorkflow { graph [rankdir="TB", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

// Nodes start [label="Unexpected Experimental\nResult with this compound", fillcolor="#FBBC05", fontcolor="#202124"]; q1 [label="Is there unexpected cytotoxicity,\ngrowth inhibition, or apoptosis?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; a1_yes [label="Investigate Cell\nStarvation Pathways", fillcolor="#4285F4", fontcolor="#FFFFFF"]; q2 [label="Are you observing changes in\nprotein expression or translation?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; a2_yes [label="Assess eIF2α\nPhosphorylation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; q3 [label="Are there signs of\nmetabolic stress?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; a3_yes [label="Measure AMPK/mTOR\nPathway Activation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; q4 [label="Do you suspect mitochondrial\ndamage or oxidative stress?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; a4_yes [label="Perform Mitochondrial Health\nand ROS Assays", fillcolor="#4285F4", fontcolor="#FFFFFF"]; q5 [label="Is there rapid cell swelling\nand membrane blebbing?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; a5_yes [label="Investigate TRPM4\nExpression and Oncosis", fillcolor="#4285F4", fontcolor="#FFFFFF"]; end_point [label="Correlate findings with\nknown off-target effects", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; no_path [label="Consider other experimental\nvariables or assay artifacts", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges start -> q1; q1 -> a1_yes [label="Yes"]; q1 -> q2 [label="No"]; a1_yes -> q2; q2 -> a2_yes [label="Yes"]; q2 -> q3 [label="No"]; a2_yes -> q3; q3 -> a3_yes [label="Yes"]; q3 -> q4 [label="No"]; a3_yes -> q4; q4 -> a4_yes [label="Yes"]; q4 -> q5 [label="No"]; a4_yes -> q5; q5 -> a5_yes [label="Yes"]; q5 -> no_path [label="No"]; a5_yes -> end_point; no_path -> end_point [style=dashed];

}

Caption: Troubleshooting workflow for this compound's off-target effects.

Data Presentation

Table 1: Anti-proliferative Activity of this compound Acetate in Breast Cancer Cell Lines

Cell LineSubtypeIC50 (µM)Exposure TimeReference
MCF7ER+0.824 hours[1]
T47DER+0.624 hours[1]
MDA-MB-468Triple-Negative1.824 hours[1]
MDA-MB-468Triple-Negative0.3372 hours[4]
HS578TTriple-Negative2.124 hours[1]
Hs578TTriple-Negative1.1972 hours[4]
BT549Triple-Negative0.7272 hours[4]
MDA-MB-231Triple-Negative>10024 hours[1]
MDA-MB-231Triple-Negative38.472 hours[4]
MDA-MB-436Triple-Negative48.772 hours[4]

Experimental Protocols

Protocol 1: Detection of Intracellular Reactive Oxygen Species (ROS)

This protocol is adapted for the use of the cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA).

  • Cell Preparation:

    • For adherent cells, seed cells in a 96-well plate to be 70-80% confluent on the day of the experiment.

    • For suspension cells, culture cells to the desired density and then pellet by centrifugation.

  • H2DCFDA Loading:

    • Prepare a 10-20 µM working solution of H2DCFDA in pre-warmed serum-free media or PBS.

    • Remove the culture medium from adherent cells and add the H2DCFDA working solution. For suspension cells, resuspend the cell pellet in the H2DCFDA working solution.

    • Incubate the cells for 30-60 minutes at 37°C in the dark.

  • Washing:

    • For adherent cells, remove the H2DCFDA solution and wash the cells once with pre-warmed PBS.

    • For suspension cells, pellet the cells by centrifugation, discard the supernatant, and resuspend in pre-warmed PBS. Repeat the wash step.

  • Treatment:

    • Add fresh pre-warmed media containing the desired concentration of this compound acetate or controls (e.g., vehicle control, positive control like H₂O₂).

    • Incubate for the desired period (e.g., 1-4 hours).

  • Measurement:

    • Measure the fluorescence intensity using a fluorescence microplate reader, flow cytometer, or fluorescence microscope. The excitation and emission wavelengths for the oxidized product (DCF) are approximately 485 nm and 535 nm, respectively.[8][9]

Protocol 2: Assessment of Mitochondrial Membrane Potential (ΔΨm)

This protocol uses the ratiometric fluorescent dye JC-1.

  • Cell Preparation and Treatment:

    • Seed cells in a suitable culture vessel (e.g., 96-well plate, coverslips for microscopy, or flasks for flow cytometry).

    • Treat the cells with this compound acetate at the desired concentrations and for the desired duration. Include a vehicle control and a positive control for mitochondrial depolarization (e.g., 50 µM CCCP for 15-30 minutes).[10][11]

  • JC-1 Staining:

    • Prepare a 1-10 µM JC-1 working solution in pre-warmed cell culture medium.

    • Remove the treatment medium and add the JC-1 working solution.

    • Incubate for 15-30 minutes at 37°C in a CO₂ incubator, protected from light.[10][12][13]

  • Washing:

    • Aspirate the JC-1 staining solution and wash the cells once or twice with pre-warmed assay buffer (e.g., PBS).[10]

  • Analysis:

    • Microplate Reader: Measure the fluorescence of JC-1 monomers (green) at Ex/Em of ~485/535 nm and J-aggregates (red) at Ex/Em of ~560/595 nm. Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization.[10][11]

    • Fluorescence Microscopy: Visualize the cells using appropriate filter sets for green and red fluorescence. Healthy cells will exhibit red mitochondrial staining, while apoptotic cells will show a decrease in red fluorescence and an increase in green cytoplasmic fluorescence.[10]

    • Flow Cytometry: Analyze the cell suspension using a flow cytometer with 488 nm excitation. Healthy cells will be high in the red fluorescence channel (e.g., PE), while apoptotic cells will show a shift to the green fluorescence channel (e.g., FITC).[12]

Protocol 3: Western Blot for Phosphorylated Signaling Proteins

This is a general protocol for detecting phosphorylated eIF2α, AMPK, and mTOR pathway proteins.

  • Cell Lysis:

    • After treatment with this compound acetate, place the culture dish on ice and wash the cells twice with ice-cold PBS.

    • Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer supplemented with a protease and a phosphatase inhibitor cocktail. The inclusion of phosphatase inhibitors is critical to preserve the phosphorylation state of the proteins.

    • Incubate on ice for 30 minutes, then centrifuge to pellet cell debris.

  • Protein Quantification:

    • Determine the protein concentration of the supernatant using a standard method like the BCA assay.

  • SDS-PAGE and Transfer:

    • Denature equal amounts of protein (20-40 µg) in Laemmli sample buffer by boiling at 95-100°C for 5 minutes.

    • Separate the proteins on an SDS-polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation:

    • Block the membrane for 1 hour at room temperature in 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST). Using BSA instead of non-fat milk is often recommended for phospho-antibodies to reduce background.

    • Incubate the membrane with the primary antibody specific for the phosphorylated protein of interest (e.g., anti-phospho-eIF2α (Ser51), anti-phospho-AMPKα (Thr172), anti-phospho-mTOR (Ser2448)) overnight at 4°C.

    • Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • To normalize, strip the membrane and re-probe with an antibody against the total protein (e.g., total eIF2α, total AMPKα, total mTOR).[14][15][16]

Mandatory Visualizations

graph AMPK_mTOR_Pathway { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

// Nodes this compound [label="this compound\nAcetate", fillcolor="#EA4335", fontcolor="#FFFFFF"]; AMPK [label="AMPK", fillcolor="#4285F4", fontcolor="#FFFFFF"]; mTORC1 [label="mTORC1", fillcolor="#FBBC05", fontcolor="#202124"]; Protein_Synthesis [label="Protein Synthesis", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Autophagy [label="Autophagy", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges this compound -> AMPK [label="Activates", color="#34A853"]; AMPK -> mTORC1 [label="Inhibits", color="#EA4335", arrowhead=tee]; mTORC1 -> Protein_Synthesis [label="Promotes", color="#34A853"]; mTORC1 -> Autophagy [label="Inhibits", color="#EA4335", arrowhead=tee]; }

Caption: this compound's effect on the AMPK/mTOR signaling pathway.

graph PERK_eIF2a_Pathway { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

// Nodes this compound [label="this compound\nAcetate", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PERK [label="PERK", fillcolor="#4285F4", fontcolor="#FFFFFF"]; eIF2a [label="eIF2α", fillcolor="#FBBC05", fontcolor="#202124"]; p_eIF2a [label="p-eIF2α", fillcolor="#F1F3F4", fontcolor="#202124"]; Translation_Initiation [label="Translation Initiation", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges this compound -> PERK [label="Activates", color="#34A853"]; PERK -> eIF2a [label="Phosphorylates", color="#34A853"]; eIF2a -> p_eIF2a [style=dashed, arrowhead=none]; p_eIF2a -> Translation_Initiation [label="Inhibits", color="#EA4335", arrowhead=tee]; }

Caption: this compound's activation of the PERK/eIF2α pathway.

References

Technical Support Center: Improving Reproducibility of Experiments with Oxyphenisatin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the reproducibility of experiments involving oxyphenisatin and its acetate prodrug.

Troubleshooting Guides

This section addresses specific issues that may arise during experimentation with this compound, presented in a question-and-answer format.

Issue 1: Inconsistent IC50 Values in Cell Viability Assays

Q: My IC50 values for this compound acetate vary significantly between experiments using the same cell line. What could be the cause?

A: Inconsistent IC50 values are a common challenge and can stem from several factors related to the compound, experimental protocol, or the cells themselves. Here are some potential causes and solutions:

  • Compound Stability and Handling:

    • Solution: this compound acetate stock solutions should be prepared fresh in a suitable solvent like DMSO.[1] For short-term storage, aliquots can be kept at -20°C for up to a month, and for long-term storage, at -80°C for up to six months.[2] Avoid repeated freeze-thaw cycles.[2] Ensure the compound is fully dissolved before adding it to the culture medium; precipitation will lead to inaccurate concentrations.

  • Cell Health and Density:

    • Solution: Use cells that are in the exponential growth phase and ensure a consistent seeding density across all wells and experiments. Over-confluent or stressed cells may respond differently to treatment. Regularly test cell cultures for mycoplasma contamination, which can alter cellular metabolism and drug sensitivity.

  • Assay-Specific Interference:

    • Solution: this compound induces a cell starvation response and mitochondrial dysfunction, which can interfere with metabolic assays like the MTT assay.[3][4] Consider using a non-metabolic endpoint for viability, such as a CellTiter-Glo luminescent cell viability assay that measures ATP levels, which may be more reliable.[5] Always include vehicle-only controls to account for any solvent effects.

Issue 2: Unexpected or No Induction of Apoptosis

Q: I am not observing the expected level of apoptosis after treating cells with this compound acetate. Why might this be?

A: The apoptotic response to this compound can be cell-type specific and dependent on the experimental conditions.

  • Cell Line Specificity:

    • Solution: The induction of apoptosis by this compound acetate has been shown to be mediated by an autocrine TNFα pathway in estrogen receptor-positive (ER+) breast cancer cell lines like MCF7 and T47D.[3] This effect may be less pronounced in ER- cell lines. Confirm the ER status of your cell line and consider that the mechanism of cell death may differ.

  • Timing of Assay:

    • Solution: Apoptosis is a dynamic process. Ensure you are measuring apoptosis at an appropriate time point. A time-course experiment is recommended to identify the optimal window for detecting apoptosis in your specific cell model.

  • Assay Sensitivity:

    • Solution: Use a sensitive and early marker of apoptosis, such as Annexin V staining, which detects the externalization of phosphatidylserine.[6] This can be combined with a viability dye like propidium iodide (PI) to distinguish between early apoptotic, late apoptotic, and necrotic cells.[7]

Issue 3: Difficulty in Detecting Autophagy

Q: I am struggling to reliably detect autophagy in my cells following this compound acetate treatment. What can I do?

A: Detecting autophagy requires careful experimental design and the use of appropriate assays.

  • Monitoring Autophagic Flux:

    • Solution: It is crucial to measure autophagic flux (the entire process of autophagy) rather than just the static number of autophagosomes. Treat cells with this compound in the presence and absence of a lysosomal inhibitor (e.g., bafilomycin A1 or chloroquine). An accumulation of autophagosomes (e.g., LC3-II) in the presence of the inhibitor indicates an increase in autophagic flux.[8]

  • LC3-II Detection:

    • Solution: For western blotting, ensure efficient lysis and use an antibody specific for LC3. Both LC3-I and LC3-II should be detected, and the ratio of LC3-II to a loading control (like β-actin) should be quantified. For immunofluorescence, the detection of endogenous LC3-II puncta is preferred over the overexpression of tagged LC3, which can interfere with the process.[8]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound acetate?

A1: this compound acetate acts as a pro-drug for this compound.[1] It is known to have antiproliferative activity by inducing a multifaceted cell starvation response.[3] This involves the inhibition of protein synthesis through the phosphorylation of eIF2α kinases (GCN2 and PERK) and activation of the AMP-activated protein kinase (AMPK) pathway, which in turn inhibits the mTOR signaling pathway.[3] This leads to autophagy, mitochondrial dysfunction, and ultimately, apoptosis.[3] In some cancer cell lines, apoptosis is mediated by an autocrine TNFα pathway.[3]

Q2: How should I prepare and store this compound acetate stock solutions?

A2: this compound acetate is soluble in DMSO.[9] For in vitro experiments, a stock solution of up to 80 mg/mL in fresh, moisture-free DMSO can be prepared.[1] It is recommended to prepare fresh solutions for each experiment. If storage is necessary, aliquot the stock solution into single-use vials to avoid freeze-thaw cycles and store at -20°C for up to one month or -80°C for up to six months, protected from light.[2]

Q3: Can this compound interfere with common cell-based assays?

A3: Yes. As this compound affects cellular metabolism and mitochondrial function, it can interfere with assays that rely on these processes, such as the MTT assay.[3][4] It is advisable to use alternative assays that measure different endpoints, like ATP content (e.g., CellTiter-Glo) or membrane integrity (e.g., trypan blue exclusion, though this is less sensitive for early-stage effects).[5][10]

Q4: What are the known degradation products or impurities of this compound, and how can they affect my experiments?

A4: While specific degradation products of this compound under experimental conditions are not extensively documented in the provided search results, it is known that the stability of similar compounds can be affected by factors like pH, light, and temperature.[11] Impurities or degradation products could have off-target effects or reduced potency, leading to a lack of reproducibility. It is crucial to use high-purity this compound and handle it according to the supplier's recommendations. If inconsistent results are suspected to be due to compound integrity, analytical techniques like LC-MS could be used to assess the purity and identify potential degradation products.[12]

Data Presentation

Table 1: In Vitro Antiproliferative Activity of this compound Acetate in Breast Cancer Cell Lines

Cell LineIC50 (µM)Reference
MCF70.8[2]
T47D0.6[3]
HS578T2.1[2]
MDA-MB-4681.8[2]
MDA-MB-231>100[3]

Experimental Protocols

1. Cell Viability Assay (CellTiter-Glo® Luminescent Cell Viability Assay)

This protocol is adapted from a general protocol for the CellTiter-Glo® assay.[5]

  • Cell Seeding: Plate cells in a 384-well plate at a density of 300 cells/well in 30 µL of medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound acetate in culture medium. Add the compound solutions to the cells. Include vehicle-only controls.

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • Assay: Allow the plate and CellTiter-Glo® reagent to equilibrate to room temperature. Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

  • Measurement: Mix the contents of the wells on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure luminescence using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the results and determine the IC50 value using non-linear regression.

2. Apoptosis Assay (Annexin V and Propidium Iodide Staining)

This protocol is a general procedure for detecting apoptosis by flow cytometry.[6][7]

  • Cell Treatment: Seed cells and treat with the desired concentrations of this compound acetate for the predetermined optimal time. Include positive and negative controls.

  • Cell Harvesting: Collect both floating and adherent cells. Centrifuge the cell suspension and wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add more 1X binding buffer to each sample and analyze immediately by flow cytometry.

    • Annexin V-negative, PI-negative: Live cells

    • Annexin V-positive, PI-negative: Early apoptotic cells

    • Annexin V-positive, PI-positive: Late apoptotic/necrotic cells

3. Western Blot for AMPK Activation

This protocol is based on general western blotting procedures for detecting AMPK phosphorylation.[13][14]

  • Cell Lysis: After treatment with this compound acetate, wash cells with cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST). Incubate the membrane with a primary antibody specific for phosphorylated AMPK (Thr172).

  • Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total AMPKα.[14]

  • Densitometry: Quantify the band intensities to determine the ratio of phosphorylated AMPK to total AMPK.

Visualizations

G This compound This compound Acetate eIF2a_kinases eIF2α Kinases (GCN2, PERK) This compound->eIF2a_kinases activates AMPK AMPK This compound->AMPK activates Autophagy Autophagy This compound->Autophagy Mitochondrial_Dysfunction Mitochondrial Dysfunction This compound->Mitochondrial_Dysfunction TNFa Autocrine TNFα This compound->TNFa induces (in ER+ cells) eIF2a eIF2α eIF2a_kinases->eIF2a phosphorylates p_eIF2a p-eIF2α Protein_Synthesis Protein Synthesis p_eIF2a->Protein_Synthesis inhibits p_AMPK p-AMPK (activated) mTOR mTOR p_AMPK->mTOR inhibits mTOR->Autophagy inhibits Apoptosis Apoptosis Autophagy->Apoptosis Mitochondrial_Dysfunction->Apoptosis TNFa->Apoptosis

Caption: Signaling pathways activated by this compound acetate.

G start Start: Inconsistent IC50 Values check_compound Check Compound: Purity, Storage, Solubility start->check_compound check_cells Check Cells: Health, Passage #, Mycoplasma check_compound->check_cells OK reparepare reparepare check_compound->reparepare Issue Found check_protocol Check Protocol: Seeding Density, Incubation Time check_cells->check_protocol OK new_culture Start New Cell Culture check_cells->new_culture Issue Found check_assay Consider Assay Interference: (e.g., MTT) check_protocol->check_assay OK standardize Standardize Protocol check_protocol->standardize Issue Found switch_assay Switch to Alternative Assay (e.g., ATP-based) check_assay->switch_assay Potential Interference end Reproducible Results check_assay->end No Interference reprepare Reprepare Stock Solution reprepare->check_cells new_culture->check_protocol standardize->check_assay switch_assay->end

Caption: Troubleshooting flowchart for inconsistent IC50 values.

G prep_compound 1. Prepare this compound Acetate Stock Solution seed_cells 2. Seed Cells in Microplate prep_compound->seed_cells treat_cells 3. Treat Cells with Serial Dilutions seed_cells->treat_cells incubate 4. Incubate for Defined Period treat_cells->incubate perform_assay 5. Perform Endpoint Assay (e.g., Viability, Apoptosis) incubate->perform_assay data_acquisition 6. Data Acquisition perform_assay->data_acquisition data_analysis 7. Data Analysis and Interpretation data_acquisition->data_analysis

Caption: General experimental workflow for in vitro studies.

References

Technical Support Center: Synthesis of Oxyphenisatin Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of oxyphenisatin derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in synthesizing this compound derivatives?

A1: The primary challenges in synthesizing this compound and its derivatives often revolve around two main difficulties: the steric hindrance of the molecular structures, which can make them difficult to construct, and the presence of three similar aryl groups on the stereocenter, complicating stereo-identification.[1] The creation of the quaternary carbon center at the C3 position of the oxindole ring is a significant hurdle due to steric impediments, especially when dealing with polyaryl substitutions.[1]

Q2: Why are the yields of my synthesis often low?

A2: Low yields in the synthesis of sterically hindered molecules like this compound derivatives can be attributed to the energetically unfavorable nature of the crowded structure.[2] Previous methods for similar complex molecules have sometimes required up to five steps, resulting in very low overall yields.[2] Optimizing reaction conditions, including temperature, solvent, and the choice of catalyst, is crucial to improve yields.[2]

Q3: Are this compound derivatives prone to instability?

A3: While the stability of this compound derivatives is not extensively detailed in the provided results, related oxindole structures, such as 3,3-dialkoxy-2-oxindoles, have shown instability under acidic conditions.[1] This suggests that pH control during synthesis and purification is an important consideration to prevent degradation of the desired product.

Q4: What are the key considerations for purification of this compound derivatives?

A4: Purification of this compound derivatives, particularly novel analogues, can be effectively achieved using silica gel column chromatography.[3][4][5] The choice of eluent system will be critical and needs to be optimized based on the polarity of the specific derivative. Monitoring the separation can be performed using techniques like thin-layer chromatography (TLC) or ultra-high performance liquid chromatography (UPLC).[3][4][5]

Troubleshooting Guides

Low Yield in Friedel-Crafts Type Reactions

Q: I am experiencing very low yields in the Friedel-Crafts reaction to form the 3,3-diaryl-2-oxindole core. What are the potential causes and solutions?

A: Low yields in this key step are a common issue. Here are some potential causes and troubleshooting steps:

  • Insufficient Catalyst Activity: The Lewis acid catalyst may be deactivated by moisture or other impurities.

    • Solution: Ensure all glassware is thoroughly dried and reactions are run under an inert atmosphere (e.g., nitrogen or argon). Use a freshly opened or purified Lewis acid. Consider screening different Lewis acids to find the optimal one for your specific substrates.[2]

  • Poor Substrate Reactivity: The electron-richness of the arene nucleophile is crucial.

    • Solution: If possible, use arenes with electron-donating groups to increase their reactivity.

  • Steric Hindrance: The bulky nature of the reactants can impede the reaction.

    • Solution: Adjusting the reaction temperature and time may help overcome the activation energy barrier. Sometimes, a higher temperature is needed, but this must be balanced against potential side reactions.

  • Incorrect Stoichiometry: An improper ratio of reactants can lead to incomplete conversion or the formation of byproducts.

    • Solution: Carefully control the stoichiometry of the isatin, the arene, and the Lewis acid. An excess of the arene is often used to drive the reaction to completion.

Difficulties with N-Alkylation of the Oxindole Ring

Q: I am trying to N-alkylate my this compound derivative, but I am getting a mixture of N-alkylated and C3-alkylated products. How can I improve the selectivity?

A: The oxindole scaffold has two potentially reactive sites for alkylation: the nitrogen at position 1 and the carbon at position 3. To achieve selective N-alkylation, the C3 position often needs to be protected.

  • Protecting Group Strategy:

    • Solution: Employ a protecting group for the C3 position. One effective strategy is using (N-methylpyrrol-2-yl)methylidene as a protecting group.[1] This group can be introduced before the N-alkylation step and subsequently removed under mild conditions to yield the desired N-alkylated product.[1]

Challenges in Purification

Q: My crude product is a complex mixture, and I am struggling to isolate the pure this compound derivative by column chromatography. What can I do?

A: Purifying this compound derivatives can be challenging due to the potential for closely related byproducts.

  • Optimize Chromatography Conditions:

    • Solution 1: Perform a gradient elution instead of an isocratic one. Start with a non-polar solvent system and gradually increase the polarity. This can help to better resolve compounds with similar retention factors.

    • Solution 2: Try a different stationary phase. If silica gel is not providing adequate separation, consider using alumina or a reverse-phase C18 column.

  • Recrystallization:

    • Solution: If the product is a solid, recrystallization can be a powerful purification technique. Screen various solvent systems to find one in which the desired compound has high solubility at high temperatures and low solubility at low temperatures, while impurities remain soluble.

Data Presentation

Table 1: Comparison of Reaction Conditions for Friedel-Crafts Alkylation

ParameterCondition ACondition BCondition C
Lewis Acid AlCl₃FeCl₃TfOH
Solvent DichloromethaneNitrobenzeneHexafluoroisopropanol (HFIP)
Temperature 0 °C to rt50 °CRoom Temperature
Reaction Time 12 h8 h4 h
Typical Yield 45-60%50-65%up to 96%[1]

Experimental Protocols

General Protocol for Friedel-Crafts Reaction using TfOH

This protocol is a generalized procedure based on modern methods for synthesizing 3,3-diaryloxindoles.[1]

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the isatin derivative (1.0 eq) and the arene (2.5 eq).

  • Solvent Addition: Add the solvent (e.g., hexafluoroisopropanol) via syringe.

  • Catalyst Addition: Cool the mixture to 0 °C and add triflic acid (TfOH) (0.2 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for the required time (monitor by TLC).

  • Quenching: Upon completion, carefully quench the reaction by pouring it into a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography.

Protocol for N-Alkylation using a Protecting Group

This protocol is based on the strategy of protecting the C3 position.[1]

  • Protection: React the this compound derivative with (N-methylpyrrol-2-yl)methylidene to protect the C3 position.

  • Deprotonation: Treat the protected oxindole with a suitable base (e.g., NaH) in an aprotic solvent (e.g., DMF or THF) to deprotonate the nitrogen.

  • Alkylation: Add the alkylating agent (e.g., an alkyl halide) and stir until the reaction is complete (monitor by TLC).

  • Deprotection: Remove the protecting group under mild acidic conditions to yield the N-alkylated this compound derivative.

  • Purification: Purify the final product by column chromatography.

Visualizations

experimental_workflow General Synthesis Workflow for this compound Derivatives start Isatin Derivative + Arene reaction Friedel-Crafts Reaction (e.g., with TfOH in HFIP) start->reaction workup Aqueous Workup & Extraction reaction->workup purification1 Column Chromatography workup->purification1 core 3,3-Diaryloxindole Core purification1->core modification Optional Derivatization (e.g., N-alkylation) core->modification purification2 Final Purification modification->purification2 final_product Final this compound Derivative purification2->final_product

Caption: General synthesis workflow for this compound derivatives.

troubleshooting_low_yield Troubleshooting Low Yield in Friedel-Crafts Reaction problem Low Yield Observed cause1 Inactive Catalyst? problem->cause1 cause2 Poor Substrate Reactivity? problem->cause2 cause3 Steric Hindrance? problem->cause3 solution1 Use Anhydrous Conditions & Fresh Catalyst cause1->solution1 solution2 Use More Electron-Rich Arene cause2->solution2 solution3 Optimize Temperature & Reaction Time cause3->solution3

References

Technical Support Center: Oxyphenisatin Solubility and Experimental Guidance

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges with oxyphenisatin and its prodrug, this compound acetate, for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of this compound and this compound acetate?

This compound has low aqueous solubility.[1] Its prodrug, this compound acetate, is also poorly soluble in water but shows better solubility in organic solvents like dimethyl sulfoxide (DMSO).[2][3][4]

Q2: What are the recommended solvents for preparing stock solutions of this compound acetate for in vitro experiments?

DMSO is the most commonly recommended solvent for preparing stock solutions of this compound acetate for in vitro studies.[2][4][5] It is crucial to use fresh, anhydrous DMSO as it is hygroscopic, and absorbed moisture can significantly reduce the solubility of the compound.[4][5] Sonication may be required to fully dissolve the compound.[2][5]

Q3: My compound precipitates when I dilute my DMSO stock solution into an aqueous buffer for my experiment. What should I do?

This is a common issue when diluting a DMSO stock of a poorly soluble compound into an aqueous medium. Here are a few troubleshooting steps:

  • Final DMSO Concentration: Ensure the final concentration of DMSO in your experimental medium is as low as possible, ideally below 0.5%, to minimize solvent-induced artifacts.

  • Pre-mixing: Instead of adding the DMSO stock directly to the full volume of aqueous buffer, try a stepwise dilution. For instance, you could first dilute the stock in a smaller volume of media or buffer that contains a solubilizing agent like a surfactant before bringing it to the final volume.

  • Use of Surfactants: Low concentrations of non-ionic surfactants, such as Tween-80 or Triton X-100, can help maintain the solubility of the compound in aqueous solutions.[5][6] However, it is essential to first test the surfactant's compatibility with your specific cell line or assay to ensure it does not interfere with the experimental outcomes.

  • Co-solvents: Employing a co-solvent system can enhance solubility. For example, a mixture of DMSO and PEG300 can be effective.[5][6]

Q4: Are there alternative methods to enhance the aqueous solubility of this compound for my experiments?

Yes, several techniques can be employed to improve the solubility of poorly water-soluble drugs like this compound:

  • Complexation: Using cyclodextrins, such as SBE-β-CD (sulfobutylether-β-cyclodextrin), can form inclusion complexes with the drug, enhancing its aqueous solubility.[2][5][7]

  • Particle Size Reduction: Techniques like micronization or creating nanosuspensions increase the surface area of the drug, which can improve its dissolution rate.[8][9][10]

  • Solid Dispersions: This involves dispersing the drug in a carrier matrix at the molecular level to improve its dissolution properties.[7]

Troubleshooting Guides

Problem 1: Inconsistent results in cell-based assays.
  • Possible Cause: Precipitation of this compound acetate in the cell culture medium.

  • Troubleshooting Steps:

    • Visually inspect the culture wells for any signs of precipitation after adding the compound.

    • Prepare fresh dilutions of your stock solution for each experiment.

    • Consider using a formulation with a co-solvent or a cyclodextrin as described in the protocols below to improve solubility and bioavailability in the culture medium.

Problem 2: Difficulty in preparing a stable formulation for in vivo studies.
  • Possible Cause: The chosen vehicle is not suitable for maintaining this compound acetate in solution or suspension.

  • Troubleshooting Steps:

    • For intraperitoneal (IP) injections, a suspension can be prepared using a vehicle containing DMSO, PEG300, Tween-80, and saline.[5][6]

    • For oral administration, a suspension in a vehicle like corn oil or a formulation with SBE-β-CD can be considered.[2][5][6]

    • Always ensure the formulation is homogenous before each administration. Sonication or vigorous vortexing may be necessary.

Quantitative Data Summary

Table 1: Solubility of this compound Acetate in Different Solvent Systems

Solvent SystemConcentrationObservationApplicationReference
DMSO25 mg/mL (62.28 mM)Clear solution (may require sonication)In vitro stock solution[2]
DMSO80 mg/mL (199.29 mM)Clear solution (use fresh DMSO)In vitro stock solution[4]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline2.5 mg/mL (6.23 mM)Suspended solution (requires sonication)In vivo formulation[2][5]
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.08 mg/mL (5.18 mM)Clear solutionIn vivo formulation[2][5]
10% DMSO, 90% Corn Oil≥ 1 mg/mL (2.49 mM)Clear solutionIn vivo formulation[2]

Experimental Protocols

Protocol 1: Preparation of this compound Acetate Stock Solution for In Vitro Assays
  • Materials:

    • This compound acetate powder

    • Anhydrous Dimethyl sulfoxide (DMSO)

    • Sterile microcentrifuge tubes

    • Vortex mixer

    • Sonicator (optional)

  • Procedure:

    • Weigh the desired amount of this compound acetate powder in a sterile microcentrifuge tube.

    • Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 25 mg/mL).

    • Vortex the tube vigorously for 1-2 minutes.

    • If the compound is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes.

    • Visually inspect the solution to ensure it is clear and free of particulates.

    • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of this compound Acetate Formulation for In Vivo Intraperitoneal (IP) Injection
  • Materials:

    • This compound acetate stock solution in DMSO (e.g., 25 mg/mL)

    • Polyethylene glycol 300 (PEG300)

    • Tween-80

    • Sterile saline (0.9% NaCl)

    • Sterile tubes

  • Procedure (to prepare 1 mL of a 2.5 mg/mL solution):

    • In a sterile tube, add 400 µL of PEG300.

    • Add 100 µL of a 25 mg/mL this compound acetate stock solution in DMSO to the PEG300 and mix thoroughly.

    • Add 50 µL of Tween-80 to the mixture and mix until a clear solution is formed.

    • Add 450 µL of sterile saline to the mixture and vortex thoroughly. This will result in a suspended solution.

    • Use the formulation immediately after preparation. Ensure to vortex the suspension before each injection to ensure homogeneity.

Visualizations

experimental_workflow cluster_invitro In Vitro Experiment Workflow cluster_invivo In Vivo Formulation Workflow start_vitro Start weigh Weigh this compound Acetate Powder start_vitro->weigh dissolve Dissolve in Anhydrous DMSO (with Sonication if needed) weigh->dissolve stock Prepare Stock Solution (e.g., 25 mg/mL) dissolve->stock dilute Dilute Stock in Cell Culture Medium stock->dilute treat Treat Cells dilute->treat assay Perform Assay treat->assay end_vitro End assay->end_vitro start_vivo Start stock_vivo Prepare DMSO Stock Solution start_vivo->stock_vivo mix_peg Mix with PEG300 stock_vivo->mix_peg add_tween Add Tween-80 mix_peg->add_tween add_saline Add Saline add_tween->add_saline formulation Final Formulation (Suspension) add_saline->formulation inject Administer (e.g., IP injection) formulation->inject end_vivo End inject->end_vivo

Caption: Experimental workflows for preparing this compound acetate.

signaling_pathway cluster_cell Cellular Response to this compound Acetate cluster_nutrient_sensing Nutrient Sensing Pathway cluster_energy_sensing Energy Sensing Pathway cluster_downstream Downstream Effects This compound This compound Acetate gcn2 GCN2 This compound->gcn2 activates perk PERK This compound->perk activates ampk AMPK This compound->ampk activates mitochondrial_dysfunction Mitochondrial Dysfunction This compound->mitochondrial_dysfunction tnfa Autocrine TNFα Signaling This compound->tnfa eif2a eIF2α gcn2->eif2a phosphorylates perk->eif2a phosphorylates translation Protein Translation (Inhibition) eif2a->translation autophagy Autophagy translation->autophagy mtor mTOR ampk->mtor inhibits mtor->autophagy apoptosis Apoptosis autophagy->apoptosis mitochondrial_dysfunction->apoptosis tnfa->apoptosis

Caption: this compound acetate induced signaling pathways.[11]

References

minimizing cytotoxicity of oxyphenisatin in non-target cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with oxyphenisatin. The focus is on understanding and minimizing its cytotoxicity in non-target cells during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and its primary mechanism of action?

A1: this compound is a diphenyl oxindole compound, and its acetylated pro-drug, this compound acetate, has demonstrated antiproliferative activity against various cancer cell lines, particularly breast and ovarian cancers.[1][2] Its mechanism is not fully resolved but is understood to induce a complex cell starvation response.[1][3] This involves the inhibition of protein synthesis, leading to autophagy, mitochondrial dysfunction, and ultimately, programmed cell death (apoptosis).[1][3]

Q2: Which signaling pathways are central to this compound-induced cytotoxicity?

A2: this compound acetate triggers a multifaceted cellular response. Key signaling pathways affected include:

  • Nutrient Sensing Pathways: It rapidly activates the eukaryotic translation initiation factor 2α (eIF2α) kinases, GCN2 and PERK, which are sensors for nutrient deprivation and endoplasmic reticulum (ER) stress.[1][2]

  • AMPK/mTOR Pathway: It activates AMP-activated protein kinase (AMPK) while reducing the phosphorylation of mammalian target of rapamycin (mTOR) substrates. This combination signals a low-energy state and halts cell growth and proliferation.[1][3]

  • Apoptosis Pathways: Treatment with this compound acetate activates both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis.[1] In some breast cancer cells, it can induce TNFα expression, leading to autocrine receptor-mediated apoptosis.[3]

  • Ion Transport: A recently identified target is the TRPM4 ion channel. Poisoning of this channel by this compound acetate can lead to a form of non-apoptotic cell death called oncosis in triple-negative breast cancer cells.[4][5]

Q3: Why does this compound exhibit cytotoxicity in non-target cells?

A3: While this compound shows some selectivity, the pathways it targets are fundamental to cell survival and are not exclusive to cancer cells. Off-target cytotoxicity can occur because normal proliferating cells also rely on protein synthesis, mitochondrial function, and regulated ion transport.[6] The generation of reactive oxygen species (ROS) as a part of its mechanism can also cause indiscriminate damage to both cancerous and non-cancerous cells.[1][7]

Q4: What are the general strategies to minimize the cytotoxicity of this compound in non-target cells?

A4: Several strategies, broadly applicable to cytotoxic agents, can be employed:

  • Dose-Response Optimization: Conduct thorough dose-response studies to identify the lowest effective concentration that maximizes cancer cell death while minimizing effects on non-target cells.[8]

  • Combination Therapy: Use this compound with other agents. This may allow for a lower, less toxic dose of this compound while achieving a synergistic anticancer effect.[8][9]

  • Targeted Drug Delivery: Encapsulating this compound in nanocarriers (e.g., liposomes, polymers) can improve its delivery to tumor sites and reduce exposure to healthy tissues.[8][10][11][12]

  • Use of Cytoprotective Agents: Co-administer agents that selectively protect normal cells. For example, antioxidants may mitigate ROS-induced damage, and agents that cause temporary cell cycle arrest in normal cells could make them less susceptible.[1][13][14]

Troubleshooting Guide

Issue 1: I am observing unexpectedly high cytotoxicity in my normal (non-cancerous) control cell line.

Possible Cause Troubleshooting Step
Concentration Too High The IC50 can vary significantly between cell lines. Your current concentration may be above the toxic threshold for the normal cell line. Solution: Perform a full dose-response curve (e.g., from 0.01 µM to 100 µM) on your normal cell line to determine its specific IC50 value.[15]
High Cell Line Sensitivity The specific normal cell line you are using may be particularly sensitive due to its proliferation rate or metabolic profile. Solution: If possible, test an alternative normal cell line from a similar tissue of origin to see if the high sensitivity is cell-type specific.[13]
Solvent Toxicity The solvent used to dissolve this compound (e.g., DMSO) can be toxic at higher concentrations. Solution: Run a vehicle-only control with the same final concentration of the solvent to assess its contribution to cytotoxicity. Ensure the final solvent concentration is non-toxic (typically <0.5% for DMSO).[15]
Oxidative Stress This compound is known to induce reactive oxygen species (ROS), which can damage all cell types.[1] Solution: Test co-treatment with an antioxidant like N-acetyl-l-cysteine (L-NAC). Pre-treatment with L-NAC has been shown to protect cells from this compound's effects.[1]

Issue 2: My potential protective agent is not reducing this compound-induced cytotoxicity in normal cells.

Possible Cause Troubleshooting Step
Suboptimal Dosing The concentration of the protective agent may be too low to be effective or so high that it causes its own toxicity. Solution: Titrate the concentration of the protective agent in the presence and absence of this compound to find the optimal protective dose without inherent toxicity.[13]
Incorrect Timing of Administration The protective agent may need to be administered before, during, or after this compound treatment to be effective. Solution: Design a time-course experiment. For cell cycle inhibitors, a pre-incubation period of 12-24 hours is often required to induce cell cycle arrest before adding the cytotoxic agent.[13]
Incompatible Mechanism of Action The protective agent's mechanism may not counteract the specific cytotoxic pathways activated by this compound. Solution: Review the known mechanisms. Since this compound induces a starvation response and apoptosis, consider agents that support cell metabolism or inhibit caspases.[1][16]

Quantitative Data

Table 1: In Vitro Antiproliferative Activity of this compound Acetate (OXY)

Summarized below are the half-maximal inhibitory concentrations (IC50) of this compound acetate against various human breast cancer cell lines. Note the variability in sensitivity. Data for non-target, healthy cell lines are not extensively published but are expected to be higher.

Cell LineCancer TypeIC50 (µM)Reference
MCF7 Breast (ER+)0.8[1]
T47D Breast (ER+)0.6[1]
MDA-MB-468 Triple-Negative Breast0.33 - 1.8[1][4]
HS578T Triple-Negative Breast1.19 - 2.1[1][4]
BT549 Triple-Negative Breast0.72[4]
MDA-MB-231 Triple-Negative Breast>100 (Resistant)[1][4]
MDA-MB-436 Triple-Negative Breast48.7 (Resistant)[4]

Visualizations: Pathways and Workflows

G cluster_drug Drug Action cluster_pathways Cellular Response Pathways cluster_effects Cytotoxic Effects cluster_death Cell Death OXY This compound Acetate eIF2a ↑ p-eIF2α (GCN2, PERK) OXY->eIF2a AMPK ↑ p-AMPK OXY->AMPK TRPM4 TRPM4 Poisoning OXY->TRPM4 Translation Inhibition of Translation eIF2a->Translation mTOR ↓ p-mTOR substrates AMPK->mTOR Starvation Cell Starvation Response AMPK->Starvation mTOR->Translation Oncosis Oncosis TRPM4->Oncosis Mito Mitochondrial Dysfunction Starvation->Mito Autophagy Autophagy Starvation->Autophagy Translation->Starvation ROS ↑ ROS Generation Mito->ROS Apoptosis Apoptosis (Intrinsic & Extrinsic) Mito->Apoptosis

Caption: this compound acetate cytotoxic signaling pathways.

G cluster_prep Preparation cluster_treat Treatment cluster_controls Controls cluster_assay Assay seed 1. Seed Normal and Cancer Cells attach 2. Allow Cells to Attach (24h) seed->attach add_pa 3. Add Protective Agent (PA) attach->add_pa incubate_pa 4. Incubate with PA (e.g., 12-24h) add_pa->incubate_pa c3 PA Only add_pa->c3 add_oxy 5. Add this compound (OXY) at a fixed concentration incubate_pa->add_oxy incubate_both 6. Co-incubate (e.g., 48-72h) add_oxy->incubate_both c2 OXY Only add_oxy->c2 mtt 7. Perform Cytotoxicity Assay (e.g., MTT, LDH) incubate_both->mtt c1 Vehicle Only analyze 8. Analyze Data and Compare Viability mtt->analyze

Caption: Experimental workflow for testing a protective agent.

Experimental Protocols

Protocol 1: Assessing this compound Cytotoxicity using MTT Assay

This protocol determines the concentration of this compound that inhibits cell viability by 50% (IC50).

Materials:

  • Target (cancer) and non-target (normal) cell lines

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well plates

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified CO2 incubator to allow for cell attachment.

  • Treatment Preparation: Prepare serial dilutions of this compound in complete medium. A typical range would be from 0.01 µM to 100 µM. Include a vehicle-only control (medium with the same final concentration of DMSO).[13]

  • Cell Treatment: Carefully remove the medium from the cells and add 100 µL of the prepared treatment solutions to the respective wells.

  • Incubation: Incubate the plate for a predetermined period (e.g., 48 or 72 hours) at 37°C.[13]

  • MTT Assay:

    • After incubation, add 10-20 µL of MTT reagent to each well.[13]

    • Incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan crystals.[13]

    • Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix thoroughly to dissolve the crystals.

  • Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Evaluating a Protective Agent Against this compound Cytotoxicity

This protocol tests the efficacy of an agent in protecting normal cells from this compound-induced cytotoxicity.

Procedure:

  • Cell Seeding: Seed normal cells in a 96-well plate as described in Protocol 1.

  • Protective Agent Pre-treatment:

    • Prepare various concentrations of the protective agent in complete medium.

    • After 24 hours of cell attachment, replace the medium with the protective agent solutions.

    • For agents that modulate the cell cycle, a pre-incubation period (e.g., 12-24 hours) may be required to achieve the desired effect before adding this compound.[13]

  • This compound Co-treatment:

    • Prepare this compound solution at a fixed concentration (e.g., 2x the IC50 value for the cancer cell line).[13]

    • Add the this compound solution to the wells already containing the protective agent.

    • Ensure control wells are included: (1) Vehicle only, (2) this compound only, (3) Protective agent only.[13]

  • Incubation and Assay:

    • Incubate for the desired exposure time (e.g., 48 hours).[13]

    • Perform an MTT assay as described in Protocol 1 to measure cell viability.

  • Data Analysis: Compare the viability of cells treated with both the protective agent and this compound to those treated with this compound alone. A significant increase in viability indicates a protective effect.

References

Technical Support Center: Oxyphenisatin Impurity Analysis and Mitigation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to identifying and mitigating impurities in oxyphenisatin samples. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the most common potential impurities in synthesized this compound?

A1: Based on its primary synthesis route, a Friedel-Crafts reaction between isatin and phenol, the most probable impurities in this compound samples include:

  • Process-Related Impurities:

    • Unreacted Starting Materials: Isatin and Phenol.

    • Intermediates/By-products: 3-(4-hydroxyphenyl)-3-phenyloxindole (a mono-substituted product).

    • Reagents: Residual acid catalyst used in the reaction.

  • Degradation Products: These can form under various stress conditions. While specific degradation pathways for this compound are not extensively published, forced degradation studies on related oxindole structures suggest potential for hydrolysis, oxidation, and photolytic degradation.

Q2: Which analytical techniques are recommended for identifying and quantifying impurities in this compound?

A2: A multi-technique approach is recommended for comprehensive impurity profiling:

  • High-Performance Liquid Chromatography (HPLC): The primary technique for separation and quantification of known and unknown impurities. A stability-indicating HPLC method is crucial.

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Essential for the identification of unknown impurities by providing molecular weight and fragmentation data.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful tool for the definitive structural elucidation of isolated impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile or semi-volatile impurities.

Section 2: Troubleshooting Guides

Troubleshooting Guide 1: Unexpected Peaks in HPLC Chromatogram

Problem: Your HPLC analysis of an this compound sample shows unexpected peaks in addition to the main drug peak.

Possible Causes & Solutions:

Potential Cause Identification Strategy Mitigation/Purification Strategy
Unreacted Starting Materials (Isatin, Phenol) Compare retention times with authentic standards of isatin and phenol.Optimize the synthesis reaction to drive it to completion (e.g., adjust stoichiometry, reaction time, or temperature). Purify the crude product using column chromatography or recrystallization.
Mono-substituted By-product (3-(4-hydroxyphenyl)-3-phenyloxindole) This by-product will have a different retention time than this compound. Use LC-MS to confirm its molecular weight.Optimize reaction conditions to favor di-substitution. Separate from the desired product via column chromatography with a suitable solvent gradient.
Degradation Products Perform forced degradation studies (see Experimental Protocol 2) and compare the retention times of the resulting peaks to the unexpected peaks in your sample. Use LC-MS to identify the molecular weights of the degradation products.Store this compound samples under appropriate conditions (e.g., protected from light, heat, and moisture) to prevent degradation. Purify the sample using preparative HPLC or column chromatography.
Solvent or System-Related Peaks Inject a blank (mobile phase) to see if the peak is present. Ensure high-purity solvents are used.Use high-purity HPLC-grade solvents and ensure the HPLC system is clean and well-maintained.
Troubleshooting Guide 2: Poor Purity of this compound Post-Synthesis

Problem: The initial purity of your synthesized this compound is low, with significant levels of various impurities.

Possible Causes & Solutions:

Potential Cause Troubleshooting Step Recommended Action
Suboptimal Reaction Conditions Review your synthesis protocol.Optimize the molar ratio of reactants, reaction temperature, and reaction time to maximize the yield of this compound and minimize by-product formation.
Inefficient Purification Method Evaluate your current purification strategy (e.g., recrystallization solvent, chromatography conditions).Develop a more effective purification protocol. Refer to Experimental Protocols 3 and 4 for guidance on recrystallization and column chromatography.
Contaminated Reagents or Solvents Check the purity of your starting materials (isatin and phenol) and solvents.Use high-purity reagents and solvents. If necessary, purify the starting materials before use.

Section 3: Experimental Protocols

Experimental Protocol 1: Stability-Indicating HPLC Method for this compound

This protocol provides a starting point for a stability-indicating HPLC method. Method validation according to ICH guidelines is required for use in a regulated environment.

Parameter Condition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile and water with an acidic modifier (e.g., 0.1% phosphoric acid or 0.1% formic acid)
Elution Gradient elution is recommended to separate polar and non-polar impurities. A starting point could be a gradient from a lower to a higher percentage of acetonitrile.
Flow Rate 1.0 mL/min
Detection UV at a suitable wavelength (to be determined by UV scan of this compound)
Injection Volume 10 µL
Column Temperature 30 °C
Experimental Protocol 2: Forced Degradation Studies

To identify potential degradation products, subject a solution of this compound to the following stress conditions. Analyze the stressed samples using the stability-indicating HPLC method (Protocol 1) and LC-MS.

Stress Condition Procedure
Acid Hydrolysis Dissolve this compound in a suitable solvent and add 0.1 M HCl. Heat at 60-80 °C for a specified time.
Base Hydrolysis Dissolve this compound in a suitable solvent and add 0.1 M NaOH. Heat at 60-80 °C for a specified time.
Oxidative Degradation Dissolve this compound in a suitable solvent and add 3% H₂O₂. Keep at room temperature for a specified time.
Thermal Degradation Store solid this compound in an oven at a high temperature (e.g., 80-100 °C) for a specified time.
Photolytic Degradation Expose a solution of this compound to UV light (e.g., 254 nm) or sunlight for a specified time.
Experimental Protocol 3: Purification by Recrystallization

Recrystallization is a powerful technique for purifying solid compounds. The choice of solvent is critical.

  • Solvent Screening: Test the solubility of your impure this compound in various solvents at room temperature and at their boiling points. An ideal solvent will dissolve the compound when hot but not when cold. Common solvents to screen include ethanol, methanol, ethyl acetate, and mixtures such as ethanol/water or ethyl acetate/hexane.

  • Dissolution: In a flask, add the minimum amount of the chosen hot solvent to the impure this compound until it is completely dissolved.

  • Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration and wash them with a small amount of cold solvent.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

Experimental Protocol 4: Purification by Column Chromatography

Column chromatography is effective for separating compounds with different polarities.

  • Stationary Phase: Silica gel is a common choice for the stationary phase.

  • Mobile Phase Selection: Use thin-layer chromatography (TLC) to determine a suitable mobile phase system. A mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is typical. The goal is to find a solvent system where the Rf value of this compound is around 0.3-0.4 and is well-separated from the impurities.

  • Column Packing: Pack a glass column with a slurry of silica gel in the initial, less polar mobile phase.

  • Sample Loading: Dissolve the impure this compound in a minimal amount of the mobile phase and load it onto the top of the column.

  • Elution: Begin eluting with the mobile phase. A gradient elution, where the polarity of the mobile phase is gradually increased, is often effective for separating a range of impurities.

  • Fraction Collection: Collect the eluate in fractions and analyze each fraction by TLC to identify which fractions contain the purified this compound.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Section 4: Visualizations

Impurity_Identification_Workflow cluster_0 Sample Analysis cluster_1 Identification cluster_2 Mitigation Sample This compound Sample HPLC HPLC Analysis Sample->HPLC Unexpected_Peak Unexpected Peak Detected? HPLC->Unexpected_Peak Compare_Standards Compare with Standards (Isatin, Phenol) Unexpected_Peak->Compare_Standards Yes LCMS LC-MS Analysis (Molecular Weight) Unexpected_Peak->LCMS Yes Forced_Degradation Forced Degradation Study (Compare Degradants) Unexpected_Peak->Forced_Degradation Yes end Pure Sample Unexpected_Peak->end No Optimize_Synthesis Optimize Synthesis Compare_Standards->Optimize_Synthesis Purify Purify Sample (Recrystallization/Chromatography) Compare_Standards->Purify LCMS->Purify Forced_Degradation->Purify Adjust_Storage Adjust Storage Conditions Forced_Degradation->Adjust_Storage

Caption: Workflow for identifying and mitigating impurities in this compound samples.

Signaling_Pathway cluster_synthesis Synthesis cluster_products Products Isatin Isatin Reaction Friedel-Crafts Reaction Isatin->Reaction Phenol Phenol Phenol->Reaction This compound This compound (Desired Product) Reaction->this compound Mono_sub Mono-substituted By-product Reaction->Mono_sub Unreacted Unreacted Starting Materials Reaction->Unreacted

Caption: Simplified reaction scheme for this compound synthesis and potential by-products.

Technical Support Center: Optimizing Storage Conditions for Oxyphenisatin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on optimizing storage conditions to prevent the degradation of oxyphenisatin. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation and storage.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that lead to the degradation of this compound?

A1: this compound is susceptible to degradation through several pathways, primarily hydrolysis, oxidation, and photolysis. Key environmental factors that can accelerate its degradation include:

  • pH: The lactam ring in the isatin core of this compound is susceptible to hydrolysis under both acidic and basic conditions.

  • Oxidizing Agents: The phenolic hydroxyl groups are prone to oxidation, which can be initiated by atmospheric oxygen, peroxides, or metal ions.

  • Light: Exposure to ultraviolet (UV) or high-intensity visible light can induce photodegradation.

  • Temperature: Elevated temperatures accelerate the rates of all chemical degradation reactions.

  • Moisture: The presence of water can facilitate hydrolytic degradation.

Q2: What are the recommended storage conditions for solid this compound?

A2: To minimize degradation, solid this compound should be stored in a well-sealed container, protected from light and moisture. For long-term storage, refrigeration (2-8°C) or freezing (-20°C) is recommended. It is crucial to avoid contact with incompatible materials such as strong acids, bases, and oxidizing agents.[1][2]

Q3: How should I store stock solutions of this compound?

A3: Stock solutions of this compound are best prepared fresh. If storage is necessary, they should be kept in tightly sealed, light-resistant containers at low temperatures. For short-term storage (up to one month), -20°C is suitable. For longer-term storage (up to six months), -80°C is recommended.[3] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.

Q4: Are there any known incompatibilities with common excipients?

A4: Yes, this compound, containing both a lactam and phenolic functional groups, may be incompatible with certain excipients. Potential incompatibilities include:

  • Reducing Sugars (e.g., Lactose): The isatin ring could potentially interact with reducing sugars, although this is less common than with primary or secondary amines.

  • Excipients with Peroxide Impurities (e.g., Povidone, Crospovidone): Peroxides can initiate oxidative degradation of the phenolic moieties.

  • Basic or Acidic Excipients: These can catalyze the hydrolysis of the lactam ring.

  • Metal Ion Impurities: Transition metals can catalyze the oxidation of the phenol groups.

It is highly recommended to conduct compatibility studies with your specific formulation excipients.

Troubleshooting Guides

Issue 1: Rapid loss of this compound potency in an aqueous formulation.
Possible Cause Troubleshooting Step Expected Outcome
Inappropriate pH Measure the pH of the formulation. Adjust the pH to a more neutral range (e.g., 5-7) using a suitable buffer system.Slower degradation rate, improved stability.
Oxidation De-gas the solvent and prepare the formulation under an inert atmosphere (e.g., nitrogen or argon). Consider adding an antioxidant such as ascorbic acid or sodium metabisulfite.Reduced formation of oxidative degradation products.
Microbial Contamination Filter-sterilize the formulation or add a suitable antimicrobial preservative.Prevention of microbially-induced degradation.
Issue 2: Appearance of unknown peaks in the HPLC chromatogram of a stored sample.
Possible Cause Troubleshooting Step Expected Outcome
Degradation Perform a forced degradation study (see Experimental Protocols section) to intentionally generate degradation products. Compare the retention times of the unknown peaks with those of the forced degradation samples.Identification of the unknown peaks as specific degradation products (e.g., hydrolytic, oxidative).
Contamination Review the sample preparation and storage procedures. Analyze a blank (solvent/matrix without this compound) to check for extraneous peaks.Identification and elimination of the source of contamination.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines the conditions for a forced degradation study to identify potential degradation products and establish the degradation pathways of this compound.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at room temperature for 4 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Place 2 mL of the stock solution in a sealed vial and heat at 80°C for 48 hours.

  • Photodegradation: Expose 2 mL of the stock solution to UV light (e.g., 254 nm) for 24 hours.

3. Sample Analysis:

  • After the specified time, neutralize the acidic and basic samples.

  • Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.

  • Analyze the samples using a stability-indicating HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC Method for this compound

This method is designed to separate this compound from its potential degradation products.

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient 0-5 min: 30% B; 5-20 min: 30-80% B; 20-25 min: 80% B; 25-26 min: 80-30% B; 26-30 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 235 nm
Injection Volume 10 µL

Data Presentation

Table 1: Summary of Recommended Storage Conditions for this compound
Form Condition Temperature Duration Protection
SolidLong-term2-8°C or -20°C> 1 yearLight, Moisture
Stock SolutionShort-term-20°CUp to 1 monthLight, Airtight
Stock SolutionLong-term-80°CUp to 6 monthsLight, Airtight
Table 2: Example Data from a Forced Degradation Study of this compound
Stress Condition % Degradation of this compound Major Degradation Products (Hypothetical RRT)
0.1 M HCl, 60°C, 24h15.2DP1 (0.85)
0.1 M NaOH, RT, 4h45.8DP2 (0.72)
3% H₂O₂, RT, 24h28.3DP3 (1.15), DP4 (1.25)
80°C, 48h8.9DP1 (0.85)
UV Light, 24h12.5DP5 (0.95)

RRT = Relative Retention Time to this compound

Visualizations

This compound Degradation Pathways This compound Degradation Pathways This compound This compound Hydrolysis_Product Hydrolysis Product (Ring Opening) This compound->Hydrolysis_Product Acid/Base Oxidation_Product Oxidative Products (Quinone-type) This compound->Oxidation_Product H2O2 / O2 Photodegradation_Product Photodegradation Products This compound->Photodegradation_Product UV Light

Caption: Potential degradation pathways of this compound.

Experimental Workflow for Stability Testing Experimental Workflow for Stability Testing cluster_prep Sample Preparation cluster_analysis Analysis Stock_Solution Prepare this compound Stock Solution Stress_Samples Prepare Forced Degradation Samples Stock_Solution->Stress_Samples HPLC_Analysis HPLC Analysis Stress_Samples->HPLC_Analysis Data_Analysis Data Analysis and Degradant Identification HPLC_Analysis->Data_Analysis

Caption: Workflow for this compound stability testing.

Troubleshooting Logic Troubleshooting Logic for Instability start Instability Observed? check_pH Is pH optimal? start->check_pH check_oxidation Is oxidation a factor? check_pH->check_oxidation Yes solution solution check_pH->solution No (Adjust pH) check_light Is it light-induced? check_oxidation->check_light Yes check_oxidation->solution No (Use Antioxidant/Inert Atm.) check_light->solution No (Protect from Light) check_light->solution Yes (Further Investigation)

Caption: A logical approach to troubleshooting this compound instability.

References

Validation & Comparative

Oxyphenisatin vs. Bisacodyl: A Comparative Analysis for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the distinct profiles of stimulant laxatives is crucial for both preclinical and clinical investigations. This guide provides a comprehensive comparison of oxyphenisatin and bisacodyl, two structurally related diphenolic laxatives, focusing on their mechanisms of action, pharmacokinetic profiles, and toxicological considerations. While bisacodyl remains a widely used over-the-counter medication, this compound has been largely withdrawn from markets due to significant safety concerns, making this comparison particularly relevant for toxicological and mechanistic studies.

Executive Summary

This compound and bisacodyl are both prodrugs that are metabolized into active forms within the gastrointestinal tract. Their primary mechanism of action involves the stimulation of colonic motility and the alteration of fluid and electrolyte transport, leading to a laxative effect. However, a critical distinguishing feature is the established hepatotoxicity associated with long-term use of this compound, a factor that led to its withdrawal from clinical use in many countries.[1][2][3] Bisacodyl, while also a potent stimulant laxative, has a more favorable long-term safety profile, though it is not without risks, such as potential dependence and electrolyte disturbances with chronic use.[4][5][6][7]

Physicochemical and Pharmacokinetic Properties

PropertyThis compoundBisacodyl
Chemical Structure 3,3-bis(4-hydroxyphenyl)-1,3-dihydro-2H-indol-2-one4,4'-(pyridin-2-ylmethylene)bis(phenyl acetate)
Prodrug Yes (often administered as this compound acetate)Yes
Active Metabolite This compoundbis-(p-hydroxyphenyl)-pyridyl-2-methane (BHPM)
Metabolism Undergoes enterohepatic circulation.[8]Hydrolyzed by intestinal enzymes to the active metabolite, BHPM.
Bioavailability Poor[9]Minimal systemic absorption is required for its local action in the colon.
Elimination Half-life Data not readily availableApproximately 16 hours for the active metabolite.
Excretion Primarily fecalPrimarily in feces as the active metabolite; a small amount is absorbed and excreted in the urine as a glucuronide conjugate.

Mechanism of Action

Both this compound and bisacodyl exert their laxative effects through a dual mechanism involving direct stimulation of intestinal motility and alteration of intestinal secretion.

Shared Mechanisms:

  • Increased Intestinal Permeability: A key study in rats demonstrated that both this compound and bisacodyl increase intestinal fluid transport primarily by augmenting epithelial permeability, rather than by stimulating adenylate cyclase.

  • Alteration of Fluid and Electrolyte Transport: As diphenolic laxatives, they inhibit the absorption of water and electrolytes and may promote their secretion into the intestinal lumen.[10]

  • Inhibition of Glucose Absorption: this compound has been shown to inhibit the intestinal absorption of glucose, which may contribute to the osmotic load in the intestine and its laxative effect.[10]

Specific Mechanism of Bisacodyl:

Bisacodyl's mechanism has been more extensively studied. After its conversion to the active metabolite BHPM, it:

  • Stimulates Enteric Neurons: Directly stimulates the nerve plexuses within the colon wall, leading to increased peristalsis and colonic contractions.

  • Increases Prostaglandin E2 (PGE2) Secretion: This leads to a decrease in the expression of aquaporin-3 (AQP3) water channels in the colon, thereby reducing water reabsorption from the stool.

  • Increases Mucin Secretion: This can further facilitate the passage of stool.

Bisacodyl_Mechanism_of_Action cluster_lumen Intestinal Lumen cluster_epithelium Colonic Epithelium Bisacodyl Bisacodyl BHPM BHPM (Active Metabolite) Bisacodyl->BHPM Intestinal Enzymes Enteric_Neurons Enteric Neurons BHPM->Enteric_Neurons Stimulation PGE2_Secretion ↑ PGE2 Secretion BHPM->PGE2_Secretion Increased_Motility ↑ Colonic Motility Enteric_Neurons->Increased_Motility AQP3_Expression ↓ Aquaporin-3 (AQP3) Expression PGE2_Secretion->AQP3_Expression Water_Reabsorption ↓ Water Reabsorption AQP3_Expression->Water_Reabsorption Laxative_Effect Laxative_Effect Water_Reabsorption->Laxative_Effect Increased_Motility->Laxative_Effect

Mechanism of Action of Bisacodyl

Comparative Toxicity

The most significant difference between this compound and bisacodyl lies in their safety profiles, particularly concerning long-term use.

AspectThis compoundBisacodyl
Hepatotoxicity High risk of drug-induced liver injury, including chronic active hepatitis and cirrhosis, with long-term use. [2][3][11][12][13] This led to its withdrawal from the market in many countries.[1]No significant evidence of hepatotoxicity.
Long-Term Use Concerns Severe liver damage.[2][3]Can lead to dependence, electrolyte imbalances (especially hypokalemia), and in rare cases, damage to the bowel.[4][5][6][7]
Common Side Effects Abdominal discomfort, cramps, nausea.Abdominal discomfort, cramps, nausea, bloating, and gas.[7]
Carcinogenicity No clear evidence of carcinogenicity.No convincing evidence of an association with colon cancer.[4]

The hepatotoxicity of this compound is thought to be related to its enterohepatic circulation, which may lead to prolonged exposure of the liver to the drug and its metabolites.[8][14][15]

Toxicity_Comparison cluster_oxyphenisatin_toxicity This compound Toxicity cluster_bisacodyl_toxicity Bisacodyl Toxicity (Long-term) This compound This compound Hepatotoxicity High Risk of Hepatotoxicity This compound->Hepatotoxicity Bisacodyl Bisacodyl Dependence Dependence Bisacodyl->Dependence Electrolyte_Imbalance Electrolyte Imbalance (Hypokalemia) Bisacodyl->Electrolyte_Imbalance Bowel_Damage Bowel Damage (Rare) Bisacodyl->Bowel_Damage Chronic_Hepatitis Chronic Active Hepatitis Hepatotoxicity->Chronic_Hepatitis Cirrhosis Cirrhosis Hepatotoxicity->Cirrhosis Withdrawal Market Withdrawal Hepatotoxicity->Withdrawal

Comparative Toxicity Profiles

Experimental Protocols

For researchers investigating the laxative properties of these or other compounds, several well-established experimental models can be employed.

In Vivo Models:

  • Charcoal Meal Transit Test: This is a common method to assess intestinal motility.[16][17][18][19] A non-absorbable charcoal meal is administered orally to fasted animals, and after a specific time, the distance traveled by the charcoal through the small intestine is measured. Stimulant laxatives are expected to increase the transit distance.

  • Fecal Output Measurement: Animals are placed in metabolic cages, and the number and weight (wet and dry) of fecal pellets are measured over a defined period. This provides a direct measure of laxative efficacy.[16]

  • Ligated Intestinal Loop Model: This in situ model allows for the direct measurement of fluid and electrolyte transport across a specific segment of the intestine.[20] A section of the intestine is ligated, and the test compound is instilled into the loop. Changes in the volume and composition of the fluid within the loop are then measured.

In Vitro Models:

  • Ussing Chamber: This technique uses isolated intestinal tissue mounted between two chambers, allowing for the precise measurement of ion transport and epithelial permeability under controlled conditions.[21][22][23][24][25] It is a valuable tool for investigating the direct effects of compounds on intestinal secretion and absorption.

  • Caco-2 Cell Permeability Assay: Caco-2 cells, a human colon adenocarcinoma cell line, can be cultured to form a monolayer that mimics the intestinal epithelial barrier.[26][27][28][29][30] This assay is useful for assessing the permeability of compounds and studying their effects on tight junction integrity.

Experimental_Workflow cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Assessment Test_Compound Test_Compound Ussing_Chamber Ussing Chamber (Ion Transport, Permeability) Test_Compound->Ussing_Chamber Caco2_Assay Caco-2 Permeability Assay Test_Compound->Caco2_Assay Charcoal_Meal Charcoal Meal Transit Test (Motility) Test_Compound->Charcoal_Meal Fecal_Output Fecal Output Measurement (Efficacy) Test_Compound->Fecal_Output Ligated_Loop Ligated Intestinal Loop (Fluid & Electrolyte Transport) Test_Compound->Ligated_Loop Mechanistic_Insights Mechanistic_Insights Ussing_Chamber->Mechanistic_Insights Caco2_Assay->Mechanistic_Insights Efficacy_Data Efficacy_Data Charcoal_Meal->Efficacy_Data Fecal_Output->Efficacy_Data Ligated_Loop->Efficacy_Data

Experimental Workflow for Laxative Evaluation

Conclusion

References

A Comparative Analysis of Oxyphenisatin and Oxyphenisatin Acetate: Efficacy, Metabolism, and Toxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the laxative agent oxyphenisatin and its prodrug, this compound acetate. Both compounds were historically used for the treatment of constipation but were withdrawn from the market due to concerns about hepatotoxicity.[1] This document summarizes their pharmacological properties, metabolic relationship, and toxicological profiles, supported by available data and experimental methodologies.

Introduction

This compound and this compound acetate belong to the class of diphenylmethane stimulant laxatives.[2] this compound acetate was developed as a more palatable and potentially more stable form of the active compound, this compound.[3] The primary mechanism of action for this class of laxatives is the stimulation of intestinal motility and alteration of intestinal fluid and electrolyte secretion.[4] However, their clinical use was terminated due to a significant risk of drug-induced liver injury (DILI).[5][6]

Physicochemical and Pharmacokinetic Properties

This compound acetate is the diacetylated prodrug of this compound.[3] In the alkaline environment of the small intestine, this compound acetate is hydrolyzed to the active form, this compound. This conversion is essential for its pharmacological activity.

Table 1: Physicochemical Properties

PropertyThis compoundThis compound Acetate
Chemical Formula C₂₀H₁₅NO₃C₂₄H₁₉NO₅
Molar Mass 317.34 g/mol 401.41 g/mol [3]
Active Moiety YesNo (Prodrug)[3]

Table 2: Pharmacokinetic Parameters (Conceptual)

ParameterThis compoundThis compound Acetate
Bioavailability Variable (after administration)Dependent on in vivo hydrolysis
Metabolism Primarily hepaticHydrolysis to this compound in the gut
Active Form This compoundThis compound
Elimination Primarily fecalFecal (as this compound and metabolites)

Note: Detailed pharmacokinetic data from comparative studies are scarce due to the withdrawal of these drugs from the market.

Comparative Efficacy

The laxative efficacy of this compound acetate is directly attributable to its conversion to this compound. A key piece of data for comparing their potency comes from a study indicating that a 10 mg oral dose of this compound diacetate yields approximately 8 mg of active this compound. This suggests a near-complete conversion in the gastrointestinal tract.

Table 3: Comparative Laxative Efficacy

FeatureThis compoundThis compound Acetate
Mechanism of Action Stimulation of intestinal motility, alteration of fluid and electrolyte transport[4]Prodrug, converted to this compound to exert its effect[3]
Onset of Action Typically 6-12 hoursSlightly delayed due to hydrolysis
Relative Potency Higher (active form)Lower (as a prodrug)
Dose Equivalence Approx. 8 mg is equivalent to 10 mg of the acetate form10 mg yields approx. 8 mg of this compound

Comparative Hepatotoxicity

Both this compound and its acetate form have been strongly associated with drug-induced liver injury, ranging from acute hepatitis to chronic liver disease and cirrhosis with long-term use.[5][6] The hepatotoxicity is considered a class effect of the this compound moiety. Since this compound acetate is converted to this compound, the risk of liver injury is attributed to the active metabolite.

Table 4: Comparative Hepatotoxicity Profile

FeatureThis compoundThis compound Acetate
Hepatotoxic Agent This compoundThis compound (after hydrolysis)
Type of Liver Injury Acute and chronic hepatitis, cirrhosis[5][6]Acute and chronic hepatitis, cirrhosis[5]
Clinical Presentation Jaundice, malaise, elevated liver enzymes[5]Jaundice, malaise, elevated liver enzymes[5]
Risk Factor Long-term use[1]Long-term use

Experimental Protocols

Assessment of Laxative Efficacy in Animal Models

A common preclinical model to assess the laxative activity of compounds like this compound involves the measurement of fecal output and intestinal transit time in rodents.[4]

Protocol: Rodent Fecal Output and Intestinal Transit Assay

  • Animals: Male Wistar rats (200-250g) are fasted overnight with free access to water.

  • Drug Administration: Animals are randomly assigned to groups receiving either vehicle control, this compound, or this compound acetate orally via gavage.

  • Fecal Output: Immediately after drug administration, animals are placed in individual cages with a pre-weighed filter paper on the bottom. Feces are collected and weighed at regular intervals (e.g., 2, 4, 6, and 8 hours). The total weight of feces and the number of pellets are recorded.

  • Intestinal Transit: In a separate cohort of animals, 1 hour after drug administration, a charcoal meal (e.g., 10% charcoal suspension in 5% gum acacia) is administered orally.

  • Measurement: After a set time (e.g., 30 minutes), animals are euthanized, and the small intestine is carefully removed. The distance traveled by the charcoal meal from the pylorus to the caecum is measured and expressed as a percentage of the total length of the small intestine.

  • Data Analysis: Statistical analysis (e.g., ANOVA followed by a post-hoc test) is used to compare the effects of the different treatments on fecal output and intestinal transit time.

In Vitro Assessment of Hepatotoxicity

Cell-based assays are crucial for investigating the mechanisms of drug-induced liver injury.

Protocol: In Vitro Hepatotoxicity Assay using HepG2 Cells

  • Cell Culture: Human hepatoma (HepG2) cells are cultured in appropriate media until they reach 80-90% confluency in 96-well plates.

  • Drug Treatment: Cells are treated with varying concentrations of this compound or this compound acetate for 24, 48, and 72 hours. A vehicle control (e.g., DMSO) is also included.

  • Cytotoxicity Assessment: Cell viability is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is measured at 570 nm, and cell viability is expressed as a percentage of the control.

  • Liver Enzyme Leakage: The activity of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) in the cell culture supernatant is measured using commercially available kits to assess cell membrane damage.

  • Data Analysis: Dose-response curves are generated, and the IC50 (half-maximal inhibitory concentration) values for cytotoxicity are calculated. Liver enzyme levels are compared between treated and control groups using statistical tests.

Signaling Pathways and Mechanisms

Laxative Effect

The laxative action of diphenolic laxatives like this compound is primarily mediated by their effects on the intestinal epithelium, leading to increased fluid secretion and stimulated peristalsis.

Laxative_Effect This compound This compound Intestinal_Epithelium Intestinal Epithelium This compound->Intestinal_Epithelium Acts on Increased_Permeability Increased Epithelial Permeability Intestinal_Epithelium->Increased_Permeability Leads to Peristalsis Stimulated Peristalsis Intestinal_Epithelium->Peristalsis Stimulates Fluid_Secretion Net Fluid Secretion Increased_Permeability->Fluid_Secretion Laxative_Effect Laxative Effect Fluid_Secretion->Laxative_Effect Peristalsis->Laxative_Effect

Caption: Mechanism of laxative action of this compound.

Hepatotoxicity

The precise molecular mechanisms of this compound-induced liver injury are not fully elucidated but are thought to involve metabolic activation and potential immune-mediated responses.

Hepatotoxicity_Pathway This compound This compound Liver_Metabolism Hepatic Metabolism (e.g., CYP450) This compound->Liver_Metabolism Reactive_Metabolite Reactive Metabolite Liver_Metabolism->Reactive_Metabolite Generates Cellular_Stress Oxidative Stress & Mitochondrial Dysfunction Reactive_Metabolite->Cellular_Stress Induces Immune_Response Immune-mediated Response Reactive_Metabolite->Immune_Response Triggers Hepatocyte_Injury Hepatocyte Injury (Apoptosis/Necrosis) Cellular_Stress->Hepatocyte_Injury Immune_Response->Hepatocyte_Injury DILI Drug-Induced Liver Injury Hepatocyte_Injury->DILI Experimental_Workflow Start Compound Synthesis & Characterization In_Vitro In Vitro Studies Start->In_Vitro In_Vivo In Vivo Studies Start->In_Vivo Toxicity Hepatotoxicity Assays (Cell Viability, Enzyme Leakage) In_Vitro->Toxicity Efficacy Laxative Efficacy Assays (Fecal Output, Intestinal Transit) In_Vivo->Efficacy PK_PD Pharmacokinetic/ Pharmacodynamic Modeling Efficacy->PK_PD Toxicity->PK_PD Data_Analysis Comparative Data Analysis PK_PD->Data_Analysis Conclusion Conclusion on Comparative Profile Data_Analysis->Conclusion

References

Navigating the Contradictions: A Comparative Guide to Oxyphenisatin's Therapeutic and Toxicological Profiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Oxyphenisatin, a diphenolic laxative withdrawn from the market in most countries in the early 1970s, presents a compelling case study in the dual nature of pharmacologically active compounds. While effective as a cathartic agent, its association with severe hepatotoxicity led to its discontinuation. This guide provides a comprehensive comparison of the therapeutic and toxicological findings from various studies on this compound, offering insights into its inconsistent clinical results. We present available quantitative data, detailed experimental protocols, and visualizations of the proposed signaling pathways to facilitate a deeper understanding of its complex biological activities.

Unraveling the Opposing Effects: A Data-Driven Comparison

The clinical utility of this compound as a laxative was attributed to its ability to alter intestinal fluid and electrolyte transport.[1] However, this therapeutic benefit was overshadowed by numerous reports of drug-induced liver injury, ranging from acute hepatitis to chronic active hepatitis and cirrhosis.[1][2][3][4][5][6][7] The inconsistency in patient outcomes can be partly understood by examining the dose-dependent nature of its biological effects and the potential for metabolic bioactivation.

Quantitative Analysis of Laxative Efficacy vs. Hepatotoxicity

The following tables summarize the available quantitative data from studies on this compound, highlighting the concentrations at which its laxative and potential toxic effects are observed. A direct comparison of therapeutic versus toxic doses from a single study is not available in the reviewed literature, reflecting the challenges in studying adverse drug reactions.

Table 1: In Vivo and In Vitro Efficacy of this compound as a Laxative

ParameterSpecies/ModelConcentration/DoseEffectReference
Inhibition of Net Fluid AbsorptionRat Colon (in vivo)Dose-dependentInhibition of absorption and induction of secretion[2]
Inhibition of Glucose AbsorptionRat Small Intestine (in vivo)3 x 10⁻⁵ MSignificant inhibition[8]
Inhibition of Glucose AbsorptionHuman Jejunum (in vivo)3 x 10⁻⁵ MSignificant inhibition[8]
Inhibition of Glucose AbsorptionRatDose-responseInhibition observed[8]
Inhibition of Glucose AbsorptionHumanDose-response (less active than in rats)Inhibition observed[8]
Alteration of Intestinal Fluid and Electrolyte MovementGeneralNot specifiedConverts net fluid and electrolyte absorption to net fluid accumulation[1]

Table 2: Clinical and Biochemical Manifestations of this compound-Induced Hepatotoxicity

FindingPatient PopulationDosageKey ObservationsReference
Chronic Active HepatitisCase reportsNot specifiedConfirmed by re-exposure to the drug[3]
Liver DamageCase reportsNot specifiedJaundice, elevated liver enzymes (ALT, AST, ALP, Bilirubin)[7]
Chronic Hepatitis14 patientsNot specifiedAbnormal immunofluorescence, remarkable rise in GLDH on re-exposure[3]
Chronic Non-alcoholic Liver Disease32 patients5 mg twice daily for up to 7 days31% of patients showed a >200% increase in AST and/or bilirubin[6]
Jaundice and Nausea21-year-old woman4 tablets/day (5 days/week) of a product containing 5 mg this compound acetateGrossly abnormal liver function tests, chronic active hepatitis on biopsy

Deciphering the Mechanisms: Experimental Insights

The dual effects of this compound can be attributed to distinct mechanisms of action in the intestine and the liver. Its laxative properties are primarily due to its direct effects on intestinal mucosal cells, while its hepatotoxicity is likely mediated by the formation of reactive metabolites.

Experimental Protocols

1. Assessment of Laxative Effect in a Rat Model (Based on Hart & McColl, 1968) [8]

  • Animal Model: Male albino rats (300g).

  • Anesthesia: Sodium pentobarbitone (50 mg/kg, subcutaneously).

  • Procedure:

    • The lumen of the proximal 60 cm of the small intestine is washed with warm 0.9% NaCl solution.

    • A 20 ml solution of 0.9% NaCl containing 0.1% D-glucose and 4.5% ethanol (as a solvent for this compound) is circulated through the intestinal lumen for 20 minutes.

    • The perfusate is collected, and the glucose concentration is measured to determine the percentage of glucose absorption.

    • Different concentrations of this compound are added to the perfusion solution to establish a dose-response relationship.

2. Induction and Assessment of Drug-Induced Liver Injury in a Rodent Model (General Protocol) [9][10]

  • Animal Model: Male C57BL/6 mice or Sprague-Dawley rats.

  • Drug Administration: this compound is suspended in a vehicle (e.g., 0.5% carboxymethylcellulose) and administered via oral gavage or intraperitoneal injection. A dose-ranging study is performed to determine a dose that induces sublethal hepatotoxicity.

  • Monitoring: Animals are monitored for clinical signs of toxicity, and body weight is recorded.

  • Sample Collection: At predetermined time points (e.g., 24, 48, 72 hours), blood and liver tissue are collected.

  • Biochemical Analysis: Serum levels of alanine aminotransferase (ALT), aspartate aminotransferase (AST), alkaline phosphatase (ALP), and total bilirubin are measured.

  • Histopathological Analysis: Liver tissue is fixed in 10% neutral buffered formalin, embedded in paraffin, sectioned, and stained with Hematoxylin and Eosin (H&E) to evaluate for hepatocellular necrosis, inflammation, and other pathological changes.

Visualizing the Pathways of Inconsistency

The divergent outcomes of this compound treatment can be better understood by visualizing the proposed signaling pathways for its therapeutic and toxic effects.

Therapeutic Action in the Intestine

This compound's laxative effect is thought to be mediated by its direct action on the intestinal epithelium, leading to increased fluid and electrolyte secretion. One of the proposed mechanisms is the inhibition of glucose and sodium absorption, which creates an osmotic gradient that draws water into the intestinal lumen.[8] It has also been suggested that diphenolic laxatives augment epithelial permeability.[2]

G cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte cluster_interstitium Interstitium cluster_result Result This compound This compound Glucose_Transporter Glucose Transporter (e.g., SGLT1) This compound->Glucose_Transporter Inhibits Sodium_Channel Sodium Channel This compound->Sodium_Channel Inhibits Increased_Permeability Increased Epithelial Permeability This compound->Increased_Permeability Induces Glucose_Absorption Glucose Absorption Glucose_Transporter->Glucose_Absorption Sodium_Absorption Sodium Absorption Sodium_Channel->Sodium_Absorption Increased_Secretion Increased Fluid and Electrolyte Secretion Decreased_Absorption Decreased Glucose and Sodium Absorption Laxative_Effect Laxative_Effect Decreased_Absorption->Laxative_Effect Increased_Secretion->Laxative_Effect G cluster_metabolism Hepatic Metabolism cluster_cellular_damage Cellular Damage cluster_signaling Signaling Pathways cluster_outcome Outcome This compound This compound CYP450 Cytochrome P450 Enzymes This compound->CYP450 Metabolized by Reactive_Metabolite Reactive Quinone Methide Intermediate CYP450->Reactive_Metabolite Forms Macromolecule_Binding Covalent Binding to Cellular Macromolecules Reactive_Metabolite->Macromolecule_Binding Oxidative_Stress Oxidative Stress Reactive_Metabolite->Oxidative_Stress Mitochondrial_Dysfunction Mitochondrial Dysfunction Reactive_Metabolite->Mitochondrial_Dysfunction JNK_Activation JNK Pathway Activation Macromolecule_Binding->JNK_Activation Activates Oxidative_Stress->JNK_Activation Activates NFkB_Modulation NF-κB Pathway Modulation Oxidative_Stress->NFkB_Modulation Modulates Hepatocyte_Injury Hepatocyte Apoptosis/ Necrosis JNK_Activation->Hepatocyte_Injury Leads to NFkB_Modulation->Hepatocyte_Injury Contributes to

References

Cross-Validation of Oxyphenisatin's Anticancer Effects: A Comparative Guide with Genetic Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anticancer effects of oxyphenisatin acetate, a repurposed laxative, with its structural and functional analogs. We delve into the molecular mechanisms, supporting experimental data from genetic validation techniques, and detailed protocols for key experiments. This document is intended to serve as a valuable resource for researchers investigating novel cancer therapeutics and validating drug targets.

Introduction to this compound and its Anticancer Potential

Once used as a laxative, this compound was withdrawn from the market in many countries in the early 1970s due to concerns about liver damage with long-term use.[1] However, recent research has unveiled a new potential for its acetate derivative, this compound acetate (also known as Acetalax), as an anticancer agent.[2][3] Studies have demonstrated its antiproliferative activity in various cancer cell lines, particularly in breast cancer.[1][2] The anticancer mechanism of this compound acetate is multifaceted, primarily involving the induction of a cellular starvation response, which triggers specific signaling pathways leading to programmed cell death.[3][4]

Comparative Analysis of Antiproliferative Activity

The antiproliferative effects of this compound acetate have been quantified in several cancer cell lines. This section compares its efficacy, represented by half-maximal inhibitory concentration (IC50) values, with its structural analog bisacodyl and other compounds targeting similar pathways.

Table 1: Comparison of IC50 Values of this compound Acetate and Alternatives in Cancer Cell Lines

CompoundCancer TypeCell LineIC50 (µM)Reference
This compound Acetate Breast (ER+)MCF70.8[1]
Breast (ER+)T47D0.6[1]
Breast (Triple-Negative)MDA-MB-4681.8[1]
Breast (Triple-Negative)HS578T2.1[1]
Breast (Triple-Negative)MDA-MB-231>100 (Resistant)[1]
Bisacodyl Triple-Negative Breast CancerMDA-MB-468~0.3Inferred from Mizunuma et al., 2024
Triple-Negative Breast CancerBT549~0.7Inferred from Mizunuma et al., 2024
Triple-Negative Breast CancerHS578T~1.2Inferred from Mizunuma et al., 2024
Triple-Negative Breast CancerMDA-MB-231>30 (Resistant)Inferred from Mizunuma et al., 2024
CBA (TRPM4 Inhibitor) Colorectal CancerHCT1161.18[2]
Prostate CancerLNCaP1.1[2]
NBA (TRPM4 Inhibitor) Colorectal CancerHCT1160.12[2]
Prostate CancerLNCaP0.16[2]
LBA (TRPM4 Inhibitor) Colorectal CancerHCT1161.84[2]
Prostate CancerLNCaP0.74[2]

Molecular Mechanisms and Signaling Pathways

This compound acetate's anticancer activity stems from its ability to induce a state of cellular starvation. This leads to the activation of key stress-response signaling pathways.

Induction of the Unfolded Protein Response (UPR) and Integrated Stress Response (ISR)

This compound acetate treatment leads to the rapid phosphorylation of the eukaryotic translation initiation factor 2α (eIF2α). This is a central event in the Integrated Stress Response (ISR) and is mediated by two kinases:

  • PERK (Protein Kinase RNA-like Endoplasmic Reticulum Kinase): A sensor of endoplasmic reticulum (ER) stress.

  • GCN2 (General Control Nonderepressible 2): A sensor of amino acid deprivation.

Phosphorylation of eIF2α results in a global inhibition of protein synthesis, conserving resources under cellular stress.

Activation of the AMPK Pathway and mTOR Inhibition

The cellular starvation response triggered by this compound acetate also leads to the activation of AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis. Activated AMPK, in turn, inhibits the mammalian target of rapamycin (mTOR) signaling pathway. The mTOR pathway is a critical regulator of cell growth, proliferation, and survival. Its inhibition by the AMPK pathway further contributes to the antiproliferative effects of this compound acetate.

G cluster_0 This compound Acetate Induced Stress cluster_1 Signaling Pathways cluster_2 Cellular Outcomes This compound This compound Acetate PERK PERK This compound->PERK induces ER stress GCN2 GCN2 This compound->GCN2 induces amino acid deprivation response AMPK AMPK This compound->AMPK activates eIF2a eIF2α PERK->eIF2a phosphorylates GCN2->eIF2a phosphorylates Translation_inhibition Protein Synthesis Inhibition eIF2a->Translation_inhibition leads to Apoptosis Apoptosis Translation_inhibition->Apoptosis mTOR mTOR AMPK->mTOR inhibits Cell_Growth_Inhibition Cell Growth and Proliferation Inhibition mTOR->Cell_Growth_Inhibition promotes Cell_Growth_Inhibition->Apoptosis

Caption: Signaling pathways activated by this compound acetate.

Genetic Cross-Validation of the Drug Target: TRPM4

A recent pivotal study has identified the Transient Receptor Potential Melastatin 4 (TRPM4), a calcium-activated non-selective cation channel, as a molecular target of this compound acetate and bisacodyl in triple-negative breast cancer (TNBC) cells. The study provides compelling genetic evidence to support this finding.

TRPM4 Knockout Confers Resistance

To validate TRPM4 as the target, CRISPR-Cas9 technology was used to generate TRPM4 knockout (KO) TNBC cell lines. These KO cell lines exhibited significant resistance to the cytotoxic effects of this compound acetate, confirming that the drug's efficacy is dependent on the presence of TRPM4.

Ectopic Expression of TRPM4 Sensitizes Resistant Cells

Conversely, TNBC cell lines that are naturally resistant to this compound acetate and have low endogenous TRPM4 expression were engineered to ectopically express TRPM4. This genetic modification rendered the previously resistant cells sensitive to the drug, further solidifying TRPM4 as the key determinant of this compound acetate's anticancer activity.

G cluster_0 Experimental Setup cluster_1 Genetic Modification cluster_2 Results start Start with TNBC cell lines wt_sensitive Wild-type (TRPM4-positive, This compound-sensitive) start->wt_sensitive wt_resistant Wild-type (TRPM4-negative, This compound-resistant) start->wt_resistant crispr CRISPR-Cas9 TRPM4 Knockout wt_sensitive->crispr transfection Ectopic TRPM4 Expression wt_resistant->transfection ko_resistant TRPM4 KO cells become This compound-resistant crispr->ko_resistant trans_sensitive TRPM4-expressing cells become this compound-sensitive transfection->trans_sensitive G cluster_0 Experimental Workflow start Start cell_culture Cell Culture start->cell_culture treatment Compound Treatment cell_culture->treatment crispr CRISPR Knockout cell_culture->crispr mtt_assay MTT Assay treatment->mtt_assay western_blot Western Blot treatment->western_blot ic50 Determine IC50 mtt_assay->ic50 pathway_analysis Analyze Pathway Modulation western_blot->pathway_analysis validate_target Validate Drug Target crispr->validate_target end End ic50->end pathway_analysis->end validate_target->end

References

Validation of TRPM4 as a Target for Oxyphenisatin Acetate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive analysis of the validation of the Transient Receptor Potential Melastatin 4 (TRPM4) ion channel as a direct target of oxyphenisatin acetate, a compound with demonstrated anti-cancer properties. Recent studies have identified that this compound acetate's mechanism of action involves "poisoning" the TRPM4 channel, leading to a form of cell death known as oncosis in cancer cells.[1][2] This guide is intended for researchers, scientists, and drug development professionals, offering a comparative look at its performance, supporting experimental data, and detailed methodologies.

Introduction to TRPM4

TRPM4 is a calcium-activated, non-selective cation channel permeable to monovalent cations like Na+ and K+.[3][4] It is widely expressed in various tissues and plays a crucial role in numerous physiological processes by modulating membrane potential and intracellular calcium levels.[3][4][5][6] Dysregulation of TRPM4 has been implicated in several pathologies, including cardiac conduction defects, immune disorders, and cancer, making it a compelling therapeutic target.[3][7][8][9][10]

This compound Acetate's Mechanism of Action

Recent findings have robustly demonstrated that this compound acetate and its structural analog, bisacodyl, exert their potent anti-proliferative effects in triple-negative breast cancer (TNBC) cell lines by targeting TRPM4.[1][2] The proposed mechanism involves the "poisoning" of the TRPM4 channel, which leads to its rapid degradation via the ubiquitin-proteasome system.[1][2] This disruption of ion homeostasis results in oncosis, a type of necrotic cell death characterized by cellular swelling and membrane blebbing.[1][2]

The validation of TRPM4 as the target is supported by several key findings:

  • Correlation of Sensitivity and Expression: Cancer cell lines with higher endogenous TRPM4 expression show greater sensitivity to this compound acetate.[1]

  • Resistance in TRPM4-deficient Cells: TNBC cells lacking TRPM4 expression, either naturally or through knockout, are resistant to the compound.[1][2]

  • Sensitization through Ectopic Expression: Re-introducing TRPM4 into resistant cells restores their sensitivity to this compound acetate.[1][2]

dot

cluster_cellular_response Cellular Response This compound Acetate This compound Acetate TRPM4 TRPM4 This compound Acetate->TRPM4 Degradation Ubiquitin-Proteasome Degradation TRPM4->Degradation Induces Influx Uncontrolled Na+ and Water Influx TRPM4->Influx Dysregulates Swelling Cellular Swelling (Oncosis) Influx->Swelling Death Cell Death Swelling->Death start Start: Culture TNBC Cells (High/Low TRPM4) treatment Treat with this compound Acetate +/- Proteasome Inhibitor (MG132) start->treatment lysis Prepare Whole-Cell Lysates treatment->lysis quant Quantify Protein (BCA/Bradford) lysis->quant sds SDS-PAGE & Western Transfer quant->sds immuno Immunoblot for TRPM4 & Loading Control sds->immuno detect ECL Detection & Imaging immuno->detect end Result: Assess TRPM4 Degradation detect->end cluster_upstream Upstream Signal cluster_membrane Membrane Events cluster_downstream Downstream Effect Receptor Receptor Activation (e.g., T-Cell Receptor) PLC PLC Activation Receptor->PLC Ca_Store Ca2+ Release from Intracellular Stores PLC->Ca_Store CRAC CRAC Channel (Ca2+ Influx) Ca_Store->CRAC Depletion Activates Ca_Intra [Ca2+]i Increase Ca_Store->Ca_Intra CRAC->Ca_Intra TRPM4 TRPM4 Activation (Na+ Influx) Ca_Intra->TRPM4 Activates Signaling Altered Cellular Signaling (e.g., Gene Expression) Ca_Intra->Signaling Depolarization Membrane Depolarization TRPM4->Depolarization Ca_Feedback Reduced Driving Force for Ca2+ Entry Depolarization->Ca_Feedback Causes Depolarization->Signaling Ca_Feedback->CRAC Inhibits

References

Unveiling the Anticancer Potential of Oxyphenisatin Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of oxyphenisatin derivatives reveals a promising class of anticancer agents, with specific structural modifications dramatically enhancing their potency and selectivity against various cancer cell lines. This guide provides a comparative overview of their anticancer activity, supported by experimental data, detailed methodologies, and an exploration of their underlying mechanisms of action.

This compound, a compound historically used as a laxative, has emerged as a scaffold for the development of potent anticancer agents. Research into its derivatives has demonstrated that strategic chemical modifications can significantly improve their efficacy and selectivity, paving the way for potential new cancer therapeutics. This guide synthesizes findings from multiple studies to offer a clear comparison of these derivatives for researchers, scientists, and drug development professionals.

Comparative Anticancer Activity of this compound Derivatives

The anticancer activity of this compound and its derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency, is a key metric for comparison. Lower IC50 values indicate greater potency.

This compound acetate, a well-studied pro-drug of this compound, has shown significant activity against several breast cancer cell lines.[1][2] However, studies have revealed that the introduction of specific substituents on the oxindole ring can lead to a substantial increase in anticancer potency.

A key study by Uddin et al. in Bioorganic & Medicinal Chemistry Letters systematically explored the structure-activity relationship of this compound analogues.[2] Their findings highlight that the presence of substituents, particularly fluorine, chlorine, methyl, trifluoromethyl, and methoxy groups, at the 6- and 7-positions of the this compound structure markedly enhances its antiproliferative activity against the MDA-MB-468 breast cancer cell line.[2] Notably, some of these derivatives exhibited low nanomolar IC50 values and a remarkable 1000-fold selectivity for MDA-MB-468 cells over the MDA-MB-231 breast cancer cell line.[2]

Below is a summary of the IC50 values for key this compound derivatives:

CompoundCancer Cell LineIC50 (µM)
This compound Acetate MCF70.8
T47D0.6
HS578T2.1
MDA-MB-4681.8
MDA-MB-231>100
6- and 7-substituted derivatives MDA-MB-468Low nanomolar range
MDA-MB-231Significantly higher (indicating selectivity)

Mechanism of Action: A Multi-pronged Attack on Cancer Cells

The anticancer activity of this compound derivatives stems from their ability to induce a multi-faceted stress response within cancer cells, ultimately leading to cell death. The primary mechanisms identified include the induction of a cell starvation response, modulation of the AMPK/mTOR signaling pathway, and the activation of apoptosis.

The Cell Starvation Response and AMPK/mTOR Pathway Modulation

This compound derivatives have been shown to trigger a cellular state mimicking nutrient deprivation.[2] This is achieved, in part, by inhibiting protein synthesis through the phosphorylation of the eukaryotic translation initiation factor 2α (eIF2α) kinases, GCN2 and PERK.[2] This cellular stress leads to the activation of AMP-activated protein kinase (AMPK), a key energy sensor in cells.[1] Activated AMPK, in turn, inhibits the mammalian target of rapamycin (mTOR) pathway, a central regulator of cell growth and proliferation.[1] The inhibition of mTOR signaling further contributes to the shutdown of anabolic processes and the induction of catabolic processes like autophagy.

AMPK_mTOR_Pathway This compound This compound Derivatives Starvation Cell Starvation Response This compound->Starvation eIF2a eIF2α Kinases (GCN2, PERK) Starvation->eIF2a AMPK AMPK Starvation->AMPK Translation Protein Translation eIF2a->Translation mTORC1 mTORC1 AMPK->mTORC1 Growth Cell Growth & Proliferation mTORC1->Growth Autophagy Autophagy mTORC1->Autophagy

Fig. 1: this compound derivatives induce a cell starvation response, activating AMPK and inhibiting mTORC1 signaling.
Induction of Apoptosis: The Final Blow

The cellular stress induced by this compound derivatives culminates in the activation of apoptosis, or programmed cell death. This occurs through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

The intrinsic pathway is triggered by mitochondrial dysfunction and the release of pro-apoptotic factors. The extrinsic pathway is initiated by the binding of death ligands to their receptors on the cell surface. In the case of estrogen receptor-positive breast cancer cells, this compound acetate has been shown to induce the expression of Tumor Necrosis Factor-alpha (TNFα), which then acts in an autocrine manner to activate its receptor (TNFR1) and trigger apoptosis.[1]

Apoptosis_Pathway This compound This compound Derivatives Mitochondria Mitochondrial Dysfunction This compound->Mitochondria TNFa TNFα Expression This compound->TNFa Intrinsic Intrinsic Pathway Mitochondria->Intrinsic TNFR1 TNFR1 TNFa->TNFR1 autocrine Extrinsic Extrinsic Pathway TNFR1->Extrinsic Caspases Caspase Activation Intrinsic->Caspases Extrinsic->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Fig. 2: this compound derivatives induce apoptosis through both intrinsic and extrinsic pathways.

Experimental Protocols

To ensure the reproducibility and validation of the findings presented, this section provides detailed methodologies for the key experiments used to evaluate the anticancer activity of this compound derivatives.

MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Workflow:

MTT_Workflow Seed Seed Cells in 96-well plate Treat Treat with This compound Derivatives Seed->Treat Incubate1 Incubate Treat->Incubate1 MTT Add MTT Reagent Incubate1->MTT Incubate2 Incubate to form Formazan MTT->Incubate2 Solubilize Solubilize Formazan Crystals Incubate2->Solubilize Measure Measure Absorbance Solubilize->Measure

Fig. 3: Workflow for the MTT cell viability assay.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of the this compound derivatives and a vehicle control.

  • Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 values.

Cell Cycle Analysis by Flow Cytometry

Flow cytometry with propidium iodide (PI) staining is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Workflow:

CellCycle_Workflow Treat Treat Cells with This compound Derivatives Harvest Harvest and Fix Cells Treat->Harvest Stain Stain with Propidium Iodide (PI) and RNase Harvest->Stain Analyze Analyze by Flow Cytometry Stain->Analyze Data Determine Cell Cycle Distribution Analyze->Data

Fig. 4: Workflow for cell cycle analysis by flow cytometry.

Protocol:

  • Cell Treatment: Treat cells with this compound derivatives for a specified duration.

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix them in cold 70% ethanol.

  • Staining: Resuspend the fixed cells in a staining solution containing propidium iodide (a fluorescent DNA intercalating agent) and RNase (to remove RNA).

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to measure the fluorescence intensity of individual cells.

  • Data Interpretation: The DNA content is proportional to the fluorescence intensity, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blotting for Apoptosis Markers

Western blotting is used to detect and quantify specific proteins, such as those involved in apoptosis.

Protocol:

  • Protein Extraction: Lyse treated and untreated cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the apoptosis-related proteins of interest (e.g., cleaved caspase-3, PARP, Bcl-2 family proteins).

  • Secondary Antibody Incubation: Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.

  • Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.

  • Analysis: Analyze the band intensities to determine the relative expression levels of the target proteins.

Conclusion

This compound derivatives represent a promising avenue for the development of novel anticancer therapies. The ability to significantly enhance their potency and selectivity through targeted chemical modifications, combined with their multi-pronged mechanism of action involving the induction of a cell starvation response and apoptosis, makes them attractive candidates for further preclinical and clinical investigation. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers aiming to further explore and validate the therapeutic potential of this intriguing class of compounds.

References

A Comparative Guide for the Study of Oxyphenisatin Propionate: A New Analogue

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for the investigation of oxyphenisatin propionate, a novel analogue of the withdrawn laxative this compound. Due to the limited publicly available data on this compound propionate, this document outlines a proposed study design and presents existing data on this compound and its alternatives, bisacodyl and sodium picosulfate, to serve as a benchmark for future research.

Introduction to this compound and the Rationale for a New Analogue

This compound is a diphenolic laxative that was widely used in the mid-20th century.[1] Its mechanism of action involves increasing the permeability of the intestinal epithelium, which inhibits fluid absorption and promotes secretion, leading to a laxative effect.[2] However, long-term use of this compound was associated with severe hepatotoxicity, leading to its withdrawal from the market in most countries in the early 1970s.[1][3][4][5][6][7]

The development of new analogues, such as this compound propionate, is driven by the need to separate the desired laxative efficacy from the undesirable liver toxicity. The propionate ester is hypothesized to alter the pharmacokinetic and metabolic profile of the parent compound, potentially reducing its hepatotoxic effects while retaining its efficacy. A recent study identified a related compound, 6-F this compound dipropionate, as an illegal additive in a fruit-flavored jelly, highlighting the need for further investigation into this class of compounds.[8]

Comparative Data Summary

The following table summarizes the available quantitative data for this compound and its common alternatives, alongside the proposed target profile for this compound propionate.

ParameterThis compoundBisacodylSodium PicosulfateThis compound Propionate (Hypothetical Target)
Laxative Efficacy
Effective Dose (Animal Models)Dose-dependent inhibition of fluid absorptionSimilar to this compoundHydrolyzed by gut bacteria to the active formTo be determined; target is similar or improved efficacy compared to this compound
Onset of Action6-8 hours6-12 hours (oral), 15-60 minutes (rectal)6-12 hoursTo be determined; target is a predictable onset of action
Hepatotoxicity
Incidence of Liver InjurySignificant association with long-term use[1][3][4][5][6][7]Rare case reportsNot typically associated with liver injuryTo be determined; target is a significantly improved safety profile with no evidence of hepatotoxicity
Key Toxicological FindingChronic active hepatitis, cirrhosis[3][4][5]--To be determined; target is the absence of inflammatory changes in liver histology

Proposed Experimental Protocols

To evaluate the potential of this compound propionate as a safer alternative, the following key experiments are proposed:

1. In Vitro Assessment of Cytotoxicity in Human Hepatocytes

  • Objective: To determine the direct cytotoxic potential of this compound propionate on human liver cells compared to this compound.

  • Methodology:

    • Culture primary human hepatocytes or HepG2 cells.

    • Expose cells to a range of concentrations of this compound propionate and this compound (e.g., 0.1 µM to 100 µM) for 24 and 48 hours.

    • Assess cell viability using an MTT or LDH assay.

    • Determine the IC50 (half-maximal inhibitory concentration) for each compound.

2. In Vivo Assessment of Laxative Efficacy in a Rodent Model

  • Objective: To evaluate the dose-dependent laxative effect of this compound propionate in comparison to this compound and a vehicle control.

  • Methodology:

    • Use male Wistar rats or Swiss albino mice.

    • Administer this compound propionate, this compound, or vehicle orally at various doses.

    • Monitor the fecal output (total weight and water content) over a 24-hour period.

    • Observe the onset of laxation.

3. In Vivo Assessment of Hepatotoxicity in a Sub-Chronic Rodent Model

  • Objective: To assess the potential for liver damage following repeated administration of this compound propionate compared to this compound.

  • Methodology:

    • Administer this compound propionate, this compound, or vehicle daily to rodents for a period of 28 days.

    • Monitor animal health and body weight throughout the study.

    • At the end of the study, collect blood for analysis of liver function markers (ALT, AST, ALP, bilirubin).

    • Perform histopathological examination of liver tissue to identify any signs of inflammation, necrosis, or fibrosis.

Visualizing Pathways and Workflows

Mechanism of Action of Diphenolic Laxatives

laxative_mechanism cluster_lumen Intestinal Lumen cluster_epithelium Intestinal Epithelium Oral_Administration Oral Administration of This compound/Analogue Increased_Permeability Increased Epithelial Permeability Oral_Administration->Increased_Permeability Direct action on enterocytes Inhibition_of_Absorption Inhibition of Fluid and Electrolyte Absorption Increased_Permeability->Inhibition_of_Absorption Stimulation_of_Secretion Stimulation of Fluid and Electrolyte Secretion Increased_Permeability->Stimulation_of_Secretion Laxative_Effect Laxative Effect Inhibition_of_Absorption->Laxative_Effect Stimulation_of_Secretion->Laxative_Effect

Caption: Proposed mechanism of action for this compound and its analogues.

Experimental Workflow for Preclinical Evaluation

experimental_workflow Start Start: Synthesize and Characterize this compound Propionate In_Vitro In Vitro Cytotoxicity Assay (Human Hepatocytes) Start->In_Vitro Efficacy_Study In Vivo Laxative Efficacy Study (Rodent Model) In_Vitro->Efficacy_Study Toxicity_Study Sub-Chronic Hepatotoxicity Study (28-day, Rodent Model) Efficacy_Study->Toxicity_Study Data_Analysis Comparative Data Analysis: Efficacy vs. Toxicity Toxicity_Study->Data_Analysis Decision Decision Point: Proceed to Further Development? Data_Analysis->Decision

Caption: Proposed preclinical workflow for evaluating this compound propionate.

Logical Relationship for Structure-Activity-Toxicity

structure_activity This compound This compound - High Efficacy - High Hepatotoxicity Modification Chemical Modification (Propionate Ester) This compound->Modification Propionate_Analogue This compound Propionate - Target: Retain Efficacy - Target: Reduce Hepatotoxicity Modification->Propionate_Analogue

Caption: Rationale for the development of this compound propionate.

References

A Comprehensive Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of 6-F Oxyphenisatin Dipropionate and Related Compounds

Introduction

6-F this compound dipropionate has recently been identified as a novel, unapproved substance in weight-loss products. This discovery has prompted a need for a thorough analysis of this compound, particularly in comparison to its parent molecules, this compound and its prodrugs, this compound acetate and dipropionate. This guide provides a detailed comparison based on available experimental data for the parent compounds and a predictive analysis of the novel fluorinated analog, tailored for researchers, scientists, and drug development professionals.

Historically, this compound was utilized as a laxative but was withdrawn from the market due to concerns of hepatotoxicity.[1][2] More recently, this compound acetate has been investigated for its potential as an anti-cancer agent, showing efficacy against various cancer cell lines, notably triple-negative breast cancer.[3][4][5] The introduction of a fluorine atom in 6-F this compound dipropionate is significant, as fluorination is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[6][7][8]

Comparative Data

The following tables summarize the known and predicted properties and activities of this compound, this compound acetate/dipropionate, and the novel analog, 6-F this compound dipropionate.

Table 1: Physicochemical Properties

PropertyThis compoundThis compound AcetateThis compound Dipropionate6-F this compound Dipropionate (Predicted)
Molecular Formula C₂₀H₁₅NO₃[2]C₂₄H₁₉NO₅[9]C₂₆H₂₃NO₅C₂₆H₂₂FNO₅
Molecular Weight ( g/mol ) 317.34[2]401.4[9]429.47447.46
Structure 3,3-bis(4-hydroxyphenyl)indolin-2-one3,3-bis(4-acetoxyphenyl)indolin-2-one3,3-bis(4-propionoxyphenyl)indolin-2-one3,3-bis(4-propionoxyphenyl)-6-fluoroindolin-2-one
Key Structural Difference -Acetyl prodrugPropionyl prodrugFluorine at 6-position of the indolinone ring[10]

Table 2: Pharmacological Activity

ParameterThis compoundThis compound Acetate6-F this compound Dipropionate (Predicted)
Primary Indication (Historical) Laxative[1]Laxative (as prodrug)[1]Laxative (as prodrug)
Mechanism of Action (Laxative) Increases intestinal mucosal permeability[11]Converted to this compound in vivoConverted to this compound in vivo
Anti-Cancer Activity Active metaboliteProdrug with demonstrated anti-proliferative effects[12]Prodrug, likely similar to acetate
Target Cell Lines (Anti-Cancer) -MCF7, T47D, HS578T, MDA-MB-468 (Breast Cancer)[12]Likely similar to acetate
IC₅₀ Values (µM) in Breast Cancer Cell Lines -MCF7: 0.8, T47D: 0.6, HS578T: 2.1, MDA-MB-468: 1.8[12]Not reported
Toxicity Hepatotoxicity leading to market withdrawal[1]Prodrug of a hepatotoxic compoundProdrug of a hepatotoxic compound

Experimental Protocols

Detailed methodologies for key experiments cited in the literature for this compound acetate are provided below. These protocols can serve as a foundation for the evaluation of 6-F this compound dipropionate.

Cell Viability Assay

This protocol is used to determine the concentration of a compound required to inhibit the growth of a cell population by 50% (IC₅₀).

  • Cell Seeding: Plate breast cancer cells (e.g., MCF7, MDA-MB-468) in 384-well plates at a density of 300 cells per well in 30 µL of the appropriate growth medium.[3]

  • Incubation: Incubate the plates for 24 hours to allow for cell adherence.[3]

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound acetate).

  • Prolonged Incubation: Incubate the treated plates for 72 hours.[3]

  • Viability Measurement: Measure cell viability using a luminescent cell viability assay, such as CellTiter-Glo® 2.0.[3]

  • Data Analysis: Analyze the data using appropriate software (e.g., GraphPad Prism) to calculate IC₅₀ values.[3]

Western Blotting for Signaling Pathway Analysis

This technique is employed to detect specific proteins and analyze signaling pathways affected by the compound.

  • Cell Lysis: Harvest cells after treatment and lyse them in a suitable buffer (e.g., SDS-loading buffer).[13]

  • Protein Quantification: Determine the protein concentration of the lysates.

  • Gel Electrophoresis: Separate the protein lysates by SDS-PAGE.[13]

  • Protein Transfer: Transfer the separated proteins to a membrane (e.g., PVDF).

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., phosphorylated eIF2α, TNFR1) followed by secondary antibodies.[13]

  • Detection: Visualize the protein bands using an appropriate detection method (e.g., chemiluminescence).

In Vivo Antitumor Activity Assessment

This protocol assesses the efficacy of a compound in a living organism, typically a mouse model.

  • Xenograft Model: Implant human cancer cells (e.g., MCF7) into immunodeficient mice.[13]

  • Compound Administration: Once tumors are established, administer the test compound (e.g., this compound acetate at 300 mg/kg) via a suitable route (e.g., intraperitoneal injection) daily for a specified period (e.g., 10 days).[12][13]

  • Tumor Measurement: Monitor and measure tumor volume regularly throughout the study.[12]

  • Toxicity Assessment: Observe the mice for any signs of toxicity.[12]

  • Data Analysis: Compare the tumor growth in the treated group to a control group to determine the anti-tumor efficacy.[12]

Signaling Pathways and Experimental Visualization

The following diagrams illustrate the proposed mechanism of action of this compound acetate and a typical experimental workflow.

G Proposed Anti-Cancer Signaling Pathway of this compound Acetate Oxyphenisatin_Acetate This compound Acetate TRPM4 TRPM4 Ion Channel Oxyphenisatin_Acetate->TRPM4 Poisons Starvation_Response Cell Starvation Response Oxyphenisatin_Acetate->Starvation_Response Triggers Oncosis Oncosis (Cell Swelling) TRPM4->Oncosis Leads to Mitochondrial_Dysfunction Mitochondrial Dysfunction Oncosis->Mitochondrial_Dysfunction Causes ATP_Depletion ATP Depletion Mitochondrial_Dysfunction->ATP_Depletion Results in Cell_Death Cell Death ATP_Depletion->Cell_Death Induces eIF2a_Kinases eIF2α Kinases (GCN2, PERK) Starvation_Response->eIF2a_Kinases Activates Translation_Inhibition Inhibition of Translation eIF2a_Kinases->Translation_Inhibition Leads to Translation_Inhibition->Cell_Death Contributes to

Caption: Proposed anti-cancer signaling pathway of this compound acetate.

G Experimental Workflow for In Vitro Analysis cluster_0 Cell Culture & Treatment cluster_1 Endpoint Assays cluster_2 Data Analysis cluster_3 Results Cell_Seeding Seed Cancer Cells Compound_Addition Add Test Compound (e.g., 6-F this compound Dipropionate) Cell_Seeding->Compound_Addition Incubation Incubate (72h) Compound_Addition->Incubation Viability_Assay Cell Viability Assay (e.g., CellTiter-Glo) Incubation->Viability_Assay Western_Blot Western Blot (Signaling Proteins) Incubation->Western_Blot IC50_Calculation Calculate IC₅₀ Viability_Assay->IC50_Calculation Pathway_Analysis Analyze Signaling Pathway Modulation Western_Blot->Pathway_Analysis Comparative_Efficacy Comparative Efficacy IC50_Calculation->Comparative_Efficacy Mechanism_Insight Mechanistic Insight Pathway_Analysis->Mechanism_Insight

Caption: General experimental workflow for in vitro analysis.

Discussion and Future Directions

The emergence of 6-F this compound dipropionate as an illicit substance underscores the need for rapid characterization and risk assessment. Based on the known pharmacology of its parent compounds, it is plausible that this new analog possesses similar, if not enhanced, biological activity.

Predicted Effects of Fluorination:

  • Increased Potency: The high electronegativity of fluorine can alter the electronic properties of the molecule, potentially leading to stronger interactions with biological targets and thus, increased potency.[6]

  • Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, which can block metabolic pathways that would otherwise degrade the molecule, leading to a longer biological half-life.[14]

  • Improved Bioavailability: Fluorine substitution can increase the lipophilicity of a compound, which may enhance its ability to cross cell membranes and improve its absorption and distribution.[6]

Research Imperatives:

  • Pharmacological Profiling: It is crucial to conduct comprehensive in vitro and in vivo studies to determine the pharmacological profile of 6-F this compound dipropionate, including its efficacy and potential toxicity.

  • Mechanism of Action Studies: Elucidating the precise mechanism of action will be essential to understand its effects and potential for therapeutic development or risk of adverse events.

  • Toxicology Assessment: A thorough toxicological evaluation, with a particular focus on hepatotoxicity, is necessary given the history of the parent compound, this compound.

Conclusion

While 6-F this compound dipropionate is currently an uncharacterized compound found in illicit products, the existing data on its parent molecules provides a strong foundation for predictive analysis. The addition of fluorine is likely to modulate its pharmacological properties, potentially enhancing its anti-cancer activity but also raising new questions about its safety profile. Further empirical research is essential to fully understand the characteristics of this novel analog and to inform both regulatory action and potential therapeutic exploration.

References

Safety Operating Guide

Navigating the Safe Disposal of Oxyphenisatin: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. Oxyphenisatin, a compound that has been investigated for its therapeutic properties, requires careful handling and disposal due to its potential hazards. This guide provides a step-by-step operational plan for the safe disposal of this compound, ensuring compliance with safety regulations and fostering a secure research environment.

Hazard Profile and Disposal Considerations

Before initiating any disposal procedure, it is imperative to understand the hazard profile of this compound. Safety Data Sheets (SDS) indicate that this compound and its analogs may possess properties that classify them as hazardous waste. For instance, related compounds can be harmful if swallowed or in contact with skin, cause serious eye damage, and may have long-term health effects.[1][2] Therefore, the disposal of this compound must be managed to prevent environmental contamination and potential human exposure.

The primary regulatory bodies governing pharmaceutical waste disposal in the United States are the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA).[3][4] Their guidelines emphasize that pharmaceutical waste should not be disposed of down the drain or in regular trash without proper deactivation and containment.[5][6]

Table 1: Key Disposal Considerations for this compound

ConsiderationGuidelineRegulatory Context
Waste Classification Assume this compound waste is hazardous unless a formal hazard assessment proves otherwise.Resource Conservation and Recovery Act (RCRA)
Segregation Segregate this compound waste from non-hazardous laboratory waste at the point of generation.EPA regulations
Containerization Use clearly labeled, sealed, and leak-proof containers designated for hazardous chemical waste.EPA and DOT regulations
Disposal Method Engage a licensed hazardous waste disposal service for final treatment, typically incineration.[3][7]EPA regulations
Spill Management Have a spill kit readily available. In case of a spill, avoid generating dust, ensure adequate ventilation, and use appropriate personal protective equipment (PPE).[1]OSHA regulations

Experimental Protocol: Decontamination of Labware

A crucial aspect of managing this compound waste is the proper decontamination of laboratory equipment. The following protocol outlines a general procedure for decontaminating glassware and other reusable equipment that has come into contact with this compound.

Objective: To effectively remove this compound residues from laboratory apparatus to allow for safe reuse or disposal.

Materials:

  • Contaminated labware (e.g., beakers, flasks, stir bars)

  • Appropriate organic solvent (e.g., ethanol, acetone - select based on solubility and lab safety protocols)

  • Detergent solution

  • Deionized water

  • Waste containers for solvent and aqueous rinsates, properly labeled

  • Personal Protective Equipment (PPE): chemical-resistant gloves, safety goggles, lab coat

Procedure:

  • Initial Rinse: Rinse the labware with a suitable organic solvent in which this compound is soluble. Perform this rinse in a fume hood. Collect the solvent rinsate in a designated hazardous waste container. Repeat this step twice to ensure maximum removal of the compound.

  • Detergent Wash: Wash the rinsed labware with a laboratory-grade detergent solution and warm water. Use a brush to scrub all surfaces thoroughly.

  • Water Rinse: Rinse the labware thoroughly with tap water to remove the detergent.

  • Deionized Water Rinse: Perform a final rinse with deionized water to remove any remaining impurities.

  • Drying: Allow the labware to air dry or place it in a drying oven.

  • Waste Disposal: The initial solvent rinsate is considered hazardous waste and must be disposed of through a licensed hazardous waste management company. The subsequent aqueous rinsates should also be collected and evaluated for hazardous characteristics before disposal, in accordance with local regulations.

Logical Workflow for this compound Disposal

The proper disposal of this compound follows a logical sequence of steps designed to ensure safety and regulatory compliance. The following diagram illustrates this workflow.

cluster_0 This compound Waste Disposal Workflow A Generation of this compound Waste (e.g., unused compound, contaminated labware, PPE) B Segregate at Point of Generation A->B C Is the waste a sharp? B->C D Place in Puncture-Resistant Sharps Container C->D Yes E Package in Labeled, Sealed, Leak-Proof Container C->E No F Store in Designated Hazardous Waste Accumulation Area D->F E->F G Arrange for Pickup by Licensed Hazardous Waste Vendor F->G H Final Disposal via Approved Method (e.g., Incineration) G->H

Caption: Workflow for the safe disposal of this compound waste.

Step-by-Step Disposal Procedures

  • Segregation: At the point of generation, immediately segregate all this compound-contaminated materials. This includes unused pure compounds, solutions, contaminated personal protective equipment (gloves, lab coats), and labware (pipette tips, vials).

  • Containerization:

    • Solid Waste: Place solid this compound waste and contaminated debris into a designated, durable, and leak-proof container with a secure lid. The container must be clearly labeled with "Hazardous Waste" and the chemical name "this compound."

    • Liquid Waste: Collect liquid waste containing this compound in a compatible, sealed, and non-reactive container. The container should be labeled with "Hazardous Waste," the chemical name, and the approximate concentration.

    • Sharps: Any sharps, such as needles or contaminated broken glass, must be placed in a designated, puncture-resistant sharps container.

  • Storage: Store the sealed and labeled waste containers in a designated and secure hazardous waste accumulation area within the laboratory. This area should be away from general lab traffic and have secondary containment to prevent spills.

  • Professional Disposal: Arrange for the collection of the hazardous waste by a licensed and certified hazardous waste disposal company.[8] Do not attempt to dispose of this compound through standard laboratory or municipal waste streams. The most common and effective method for the final disposal of pharmaceutical waste is high-temperature incineration.[3]

  • Documentation: Maintain a detailed inventory of the hazardous waste generated, including the quantity and date of accumulation. A hazardous waste manifest will be required by the disposal company, which tracks the waste from the point of generation to its final disposal.[3]

By adhering to these procedures, research professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

Essential Safety and Logistical Information for Handling Oxyphenisatin

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS

This document provides critical safety protocols and logistical plans for the handling and disposal of Oxyphenisatin. Adherence to these guidelines is essential to ensure personal safety and mitigate environmental contamination.

Chemical and Toxicological Data

This compound is a chemical compound with known biological activity and associated hazards. The following table summarizes key quantitative data.

PropertyValueSource
Molecular Formula C₂₀H₁₅NO₃[1][2][3]
Molecular Weight 317.34 g/mol [1][2]
Appearance White to off-white solid[1]
GHS Classification Acute Toxicity, Oral (Category 3)[2]
Hazard Statement H301: Toxic if swallowed[2]
IC₅₀ (MCF7 breast cancer cells) 0.8 µM[1]
IC₅₀ (T47D breast cancer cells) 0.6 µM[1]
IC₅₀ (HS578T breast cancer cells) 2.1 µM[1]
IC₅₀ (MDA-MB-468 breast cancer cells) 1.8 µM[1]
Tolerated Dose (Mice, IP) 300 mg/kg (once daily)[1]
Tolerated Dose (Mice, IP) 200 mg/kg (twice daily)[1]

Operational Plan: Handling this compound

All handling of this compound must be conducted in a designated area, such as a chemical fume hood, to minimize inhalation exposure.

1. Personal Protective Equipment (PPE):

Due to its toxicity, a comprehensive PPE ensemble is required.

  • Gloves: Wear two pairs of nitrile gloves. The outer glove should be removed and disposed of immediately after handling the compound. The inner glove should be removed upon completion of the task.[4]

  • Eye Protection: Chemical splash goggles and a face shield are mandatory to protect against splashes and airborne particles.[5][6]

  • Lab Coat: A disposable, low-permeability fabric lab coat with a solid front, long sleeves, and tight-fitting cuffs is required.[4]

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator is necessary.[7]

  • Footwear: Closed-toe, chemical-resistant shoes must be worn.[5]

2. Weighing and Reconstitution:

  • Perform all weighing and reconstitution of solid this compound within a chemical fume hood or a glove box.

  • Use anti-static weigh paper or a weighing boat to prevent dispersal of the powder.

  • For reconstitution, slowly add the solvent to the solid to avoid splashing. Use a sealed container for mixing.

3. Experimental Use:

  • Clearly label all solutions containing this compound with the compound name, concentration, date, and hazard symbols.

  • Conduct all experimental procedures involving this compound within a chemical fume hood.

  • Avoid skin contact with the compound and its solutions. If contact occurs, immediately wash the affected area with soap and water and seek medical attention.

Disposal Plan: this compound Waste

All waste contaminated with this compound is considered hazardous and must be disposed of accordingly.

1. Waste Segregation:

  • Solid Waste: Contaminated PPE (gloves, lab coats), weigh paper, and other solid materials should be collected in a designated, labeled hazardous waste container lined with a heavy-duty plastic bag.

  • Liquid Waste: Unused solutions and contaminated solvents should be collected in a separate, labeled hazardous liquid waste container. Do not mix with other chemical waste streams unless compatibility is confirmed.

  • Sharps Waste: Needles, syringes, and other contaminated sharps must be placed in a designated sharps container.

2. Container Labeling:

  • All waste containers must be clearly labeled as "Hazardous Waste - this compound" and include the date of accumulation.

3. Final Disposal:

  • Store hazardous waste in a designated, secure area away from general laboratory traffic.

  • Arrange for disposal through your institution's environmental health and safety (EHS) office. Do not dispose of this compound waste down the drain or in the regular trash.[8][9][10]

Workflow for Safe Handling and Disposal

G Workflow for Safe Handling and Disposal of this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_cleanup Post-Handling A Don Personal Protective Equipment (PPE) B Prepare Designated Handling Area (Fume Hood) A->B C Weigh and Reconstitute this compound B->C D Perform Experimental Procedures C->D E Segregate Contaminated Waste (Solid, Liquid, Sharps) D->E I Decontaminate Work Surfaces D->I F Label Hazardous Waste Containers E->F G Store Waste in Designated Area F->G H Contact EHS for Final Disposal G->H J Doff and Dispose of PPE I->J K Wash Hands Thoroughly J->K

Caption: Workflow for Safe Handling and Disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Oxyphenisatin
Reactant of Route 2
Oxyphenisatin

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.